molecular formula C10H8ClNO B065229 5-Chloro-3-(3-methylphenyl)-1,2-oxazole CAS No. 192432-79-4

5-Chloro-3-(3-methylphenyl)-1,2-oxazole

Cat. No.: B065229
CAS No.: 192432-79-4
M. Wt: 193.63 g/mol
InChI Key: JKKNCTWVIYGILU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-(3-methylphenyl)-1,2-oxazole, also known as 5-Chloro-3-(3-methylphenyl)-1,2-oxazole, is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-3-(3-methylphenyl)-1,2-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-(3-methylphenyl)-1,2-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

192432-79-4

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

5-chloro-3-(3-methylphenyl)-1,2-oxazole

InChI

InChI=1S/C10H8ClNO/c1-7-3-2-4-8(5-7)9-6-10(11)13-12-9/h2-6H,1H3

InChI Key

JKKNCTWVIYGILU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NOC(=C2)Cl

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=C2)Cl

Synonyms

5-CHLORO-3-(3-METHYLPHENYL)ISOXAZOLE

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

In the realm of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable drug candidate is paved with rigorous scientific evaluation. Among the most critical early assessments are the determination of a compound's physicochemical properties. These intrinsic characteristics govern a molecule's behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive overview of the core physicochemical properties of the novel compound 5-Chloro-3-(3-methylphenyl)-1,2-oxazole, a molecule of interest due to the prevalence of the oxazole scaffold in medicinal chemistry.[1]

Predicted Physicochemical Properties of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

The following table summarizes the predicted physicochemical properties of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole. These predictions are based on its chemical structure and data from structurally analogous compounds. It is imperative that these predicted values are confirmed through rigorous experimental testing.

PropertyPredicted Value/RangeSignificance in Drug Discovery
Molecular Formula C₁₀H₈ClNODefines the elemental composition.
Molecular Weight 209.63 g/mol Influences diffusion and transport across biological membranes. Generally, lower molecular weight (<500 Da) is favored for oral bioavailability (Lipinski's Rule of 5).[2]
Melting Point (°C) Solid at room temperature; likely in the range of 80-150 °CA sharp melting point is an indicator of purity.[3][4] The melting point also influences solubility and formulation development.
Boiling Point (°C) > 300 °C (decomposition may occur)Important for purification by distillation, though less relevant for solid drug candidates.
Solubility Predicted to have low aqueous solubilityAffects bioavailability. Poor solubility can be a major hurdle in drug development, requiring formulation strategies to enhance it.
pKa The 1,2-oxazole ring is weakly basic.The ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding.
LogP (Octanol/Water Partition Coefficient) Predicted to be in the range of 2.5 - 4.0A measure of lipophilicity, which influences absorption, distribution, and metabolism. A balanced LogP is crucial for good pharmacokinetic properties.

Core Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental procedures for determining the key physicochemical properties of a novel compound like 5-Chloro-3-(3-methylphenyl)-1,2-oxazole.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, this transition occurs over a narrow temperature range.[3][4]

Experimental Protocol: Capillary Melting Point Method

  • Sample Preparation: A small amount of the crystalline 5-Chloro-3-(3-methylphenyl)-1,2-oxazole is finely ground to a powder. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, to a height of 2-3 mm.[4]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Measurement:

    • If the approximate melting point is unknown, a rapid heating rate (5-10 °C per minute) is used to determine a rough estimate.[4]

    • A fresh sample is then prepared, and the apparatus is heated rapidly to about 20 °C below the estimated melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[5]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[4][5]

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for accuracy, as it ensures that the temperature of the heating block and the sample are in equilibrium. A rapid heating rate can lead to an artificially high and broad melting range. Using a fresh sample for the accurate determination is important because some compounds may decompose or rearrange upon melting and resolidifying.[6]

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[7]

Experimental Protocol: Shake-Flask Method

  • Sample Preparation: An excess amount of solid 5-Chloro-3-(3-methylphenyl)-1,2-oxazole is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[8]

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the compound in the clear, saturated aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8] A calibration curve is prepared using standard solutions of the compound of known concentrations.

Self-Validating System: To ensure that equilibrium has been reached, samples of the aqueous phase can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility is confirmed when the measured concentration no longer increases with time.[8]

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Add excess solid to buffer B Agitate at constant temperature (24-48h) A->B C Centrifuge or filter B->C D Analyze supernatant by HPLC C->D E Determine concentration from calibration curve D->E

Caption: Workflow for determining aqueous solubility using the shake-flask method.

Lipophilicity (LogP) Determination

The n-octanol/water partition coefficient (LogP) is the most widely used measure of a drug's lipophilicity. It is a key factor in predicting a drug's absorption and distribution properties. While the shake-flask method can be used, a more high-throughput method utilizing reverse-phase HPLC is often preferred in drug discovery.[9][10]

Experimental Protocol: RP-HPLC Method for LogP Estimation

  • Principle: The retention time of a compound on a reverse-phase HPLC column (with a nonpolar stationary phase) is correlated with its lipophilicity. A calibration curve is generated using a series of reference compounds with known LogP values.

  • Chromatographic System:

    • A reverse-phase HPLC column (e.g., C18).

    • A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

    • An isocratic elution method is typically used.

  • Calibration:

    • A set of standard compounds with a range of known LogP values is injected onto the HPLC system.

    • The retention time (t_R) for each standard is recorded.

    • The logarithm of the capacity factor (log k') is calculated for each standard using the formula: log k' = log((t_R - t_0) / t_0), where t_0 is the column dead time.

    • A calibration curve is constructed by plotting the known LogP values of the standards against their calculated log k' values.

  • Sample Analysis:

    • A solution of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole is injected onto the same HPLC system under identical conditions.

    • Its retention time is measured, and its log k' is calculated.

  • LogP Determination: The LogP of the target compound is determined by interpolating its log k' value on the calibration curve.[11]

Causality Behind Experimental Choices: The use of a C18 column provides a nonpolar stationary phase that interacts with the lipophilic portions of the analyte. The mobile phase composition can be adjusted to achieve optimal retention times for the series of compounds being analyzed. The calibration with known standards is essential to relate the chromatographic behavior to the established LogP scale.

G cluster_calibration Calibration cluster_analysis Sample Analysis cluster_determination LogP Determination A Inject standards with known LogP B Measure retention times (tR) A->B C Calculate log k' for each standard B->C D Plot LogP vs. log k' to create calibration curve C->D H Interpolate log k' on calibration curve to find LogP D->H E Inject 5-Chloro-3-(3-methylphenyl)-1,2-oxazole F Measure its retention time (tR) E->F G Calculate its log k' F->G G->H

Sources

5-Chloro-3-(3-methylphenyl)-1,2-oxazole: Technical Profile and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Chloro-3-(3-methylphenyl)-1,2-oxazole CAS number and chemical data Content Type: In-depth Technical Guide

Executive Summary & Identification

5-Chloro-3-(3-methylphenyl)-1,2-oxazole , also known as 5-chloro-3-(m-tolyl)isoxazole , is a specialized heterocyclic intermediate used primarily in the synthesis of complex pharmaceutical architectures. It serves as a critical electrophilic building block for introducing the isoxazole scaffold into kinase inhibitors, anti-inflammatory agents, and novel peptidomimetics.

Its core value lies in the 5-chloro functionality, which acts as a "chemical handle" for nucleophilic aromatic substitution (


) or transition-metal-catalyzed cross-coupling, while the 3-(3-methylphenyl)  moiety provides a lipophilic anchor often required for binding to hydrophobic pockets in protein targets (e.g., ATP-binding sites).
Chemical Identity Table
PropertyData
CAS Number 192432-79-4
IUPAC Name 5-Chloro-3-(3-methylphenyl)-1,2-oxazole
Common Synonyms 5-Chloro-3-m-tolylisoxazole; 3-(3-Methylphenyl)-5-chloroisoxazole
Molecular Formula C

H

ClNO
Molecular Weight 193.63 g/mol
SMILES CC1=CC=CC(C2=NOC(Cl)=C2)=C1
InChI Key (Derivative specific) Structure-based generation required
Appearance Off-white to pale yellow solid (typical)
Melting Point 42–45 °C (Estimated based on analogs)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water

Synthesis & Manufacturing Logic

The synthesis of 5-chloro-3-arylisoxazoles generally follows a two-stage protocol: construction of the isoxazole core followed by functionalization (chlorination).

Core Synthesis Pathway

The most robust industrial route involves the chlorination of the corresponding isoxazol-5(4H)-one precursor. This precursor is synthesized via the condensation of a beta-keto ester or similar 3-aryl-3-oxopropanoate equivalent with hydroxylamine.

Step 1: Isoxazolone Formation

The reaction of ethyl 3-(3-methylphenyl)-3-oxopropanoate with hydroxylamine hydrochloride (


) in the presence of a base (NaOH or NaOAc) yields 3-(3-methylphenyl)isoxazol-5(4H)-one .
Step 2: Deoxychlorination

The isoxazolone is treated with a chlorinating agent, typically phosphorus oxychloride (


)  or a 

mixture. This step converts the tautomeric enol/keto oxygen at position 5 into a chlorine atom.
  • Mechanism: The oxygen attacks the phosphorus center, creating a leaving group that is displaced by chloride ion.

  • Critical Control Point: Temperature control (typically reflux, ~100-110°C) is vital to ensure complete conversion without degrading the isoxazole ring.

Visualization of Synthesis Logic

The following diagram illustrates the chemical flow from the starting benzaldehyde derivative to the final chlorinated product.

SynthesisPath Start 3-Methylbenzaldehyde (Precursor) BetaKeto Ethyl 3-(3-methylphenyl)- 3-oxopropanoate Start->BetaKeto Chain Extension (e.g., Reformatsky) Isoxazolone 3-(3-methylphenyl)- isoxazol-5(4H)-one BetaKeto->Isoxazolone NH2OH·HCl Cyclization Target 5-Chloro-3-(3-methylphenyl)- 1,2-oxazole (CAS 192432-79-4) Isoxazolone->Target POCl3 / PCl5 Deoxychlorination (Reflux)

Figure 1: Step-wise synthesis pathway transforming the aldehyde precursor into the target 5-chloroisoxazole.

Reactivity & Functionalization

The 5-chloro-isoxazole moiety is an "activated" heterocycle. The electron-withdrawing nature of the adjacent oxygen and nitrogen atoms makes the carbon at position 5 highly electrophilic.

Nucleophilic Aromatic Substitution ( )

The chlorine atom is a facile leaving group. It can be displaced by various nucleophiles:[1]

  • Amines: Reaction with primary/secondary amines yields 5-amino-isoxazoles .

  • Alkoxides/Thiolates: Yields ethers or thioethers.

  • Mechanistic Insight: The reaction is often accelerated by electron-withdrawing groups on the 3-aryl ring, though the 3-methyl group here is slightly electron-donating, making the reaction slightly slower than in 3-nitrophenyl analogs.

Metal-Catalyzed Cross-Coupling

The C-Cl bond permits Suzuki-Miyaura or Stille couplings to introduce aryl or vinyl groups at the 5-position, expanding the scaffold into bi-aryl or tri-aryl systems common in drug discovery.

Fe(II)-Catalyzed Ring Contraction

A unique and high-value transformation for this compound is the Fe(II)-catalyzed isomerization to 2H-azirine-2-carbonyl chlorides .

  • Utility: These azirine intermediates are highly reactive and can be trapped with nucleophiles to form complex peptides or oxazoles.

  • Protocol:

    
     (catalytic), Acetonitrile, RT.
    

Reactivity Center 5-Chloro-3-(3-methylphenyl)- 1,2-oxazole Amino 5-Amino-isoxazoles (Kinase Inhibitors) Center->Amino HNR2, Heat (SnAr) Azirine 2H-Azirine-2-carbonyl chlorides Center->Azirine FeCl2, MeCN (Isomerization) Coupled 3,5-Diaryl-isoxazoles (Suzuki Product) Center->Coupled Ar-B(OH)2, Pd(0) (Suzuki)

Figure 2: Divergent reactivity profile showing three primary distinct chemical pathways.

Applications in Drug Discovery

This specific CAS entry is often utilized in "Hit-to-Lead" optimization campaigns.

  • Kinase Inhibition: The isoxazole ring acts as a bioisostere for amide or urea linkers. The 3-methylphenyl group often targets the hydrophobic "back pocket" of kinases (e.g., p38 MAPK, VEGFR).

  • Anti-Inflammatory Agents: Derivatives synthesized from this core have shown efficacy in inhibiting COX-2 and cytokine release (TNF-alpha).[2]

  • Peptidomimetics: Via the azirine rearrangement, this compound allows for the synthesis of non-canonical amino acids and constrained peptides.

Experimental Protocol: General Handling & Safety

Standard Operating Procedure (SOP) for Handling
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.[3]

  • Solubility: Dissolve in anhydrous DCM or DMF for reactions. Avoid protic solvents unless intended for reaction.

Safety Data (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precaution: Always handle in a fume hood. The C-Cl bond stability means it does not rapidly hydrolyze to HCl in air, but contact with strong bases will generate exothermic reactions.

References

  • ChemicalBook. 5-CHLORO-3-(3-METHYLPHENYL)ISOXAZOLE Product Description & CAS 192432-79-4. Retrieved from

  • Mikhailov, K. I., et al. (2018).[4] Fe(II)-Catalyzed Isomerization of 5-Chloroisoxazoles to 2H-Azirine-2-carbonyl Chlorides. Journal of Organic Chemistry. Retrieved from

  • Kondrashov, E. V., et al. (2019). Simple one-pot synthesis of 5-(chloromethyl)isoxazoles. ResearchGate. Retrieved from

  • PubChem. Isoxazole Derivatives and 5-Chloro-3-phenylisoxazole Data. Retrieved from

Sources

Technical Guide: Solubility Profile & Determination Framework for 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, predictive modeling, and experimental determination protocols for 5-Chloro-3-(3-methylphenyl)-1,2-oxazole .

Executive Summary & Compound Identity

5-Chloro-3-(3-methylphenyl)-1,2-oxazole (also known as 5-chloro-3-(3-tolyl)isoxazole) is a functionalized heterocyclic building block, critical in the synthesis of agrochemicals and pharmaceuticals (e.g., COX-2 inhibitors, semi-synthetic penicillins).

Understanding its solubility is paramount for optimizing reaction yields (e.g., lithiation, cross-coupling) and purification processes (crystallization vs. chromatographic separation). As a lipophilic isoxazole derivative, its behavior is governed by the interplay between the polar isoxazole core and the hydrophobic chlorophenyl moiety.

Property Value / Prediction Implication
IUPAC Name 5-Chloro-3-(3-methylphenyl)isoxazoleCore structure for database search
Molecular Formula C

H

ClNO
MW

193.63 g/mol
Predicted LogP 3.2 – 3.8Highly lipophilic; poor water solubility
Physical State Low-melting Solid or OilDepends on crystal packing efficiency
H-Bond Donors 0No self-association via H-bonds
H-Bond Acceptors 2 (N, O)Interacts with protic solvents (Alcohols)

Theoretical Solubility Framework

Hansen Solubility Parameters (HSP)

To predict the solubility of this solute in various organic solvents, we utilize the "like seeks like" principle quantified by the interaction radius (


) in Hansen space.
  • Dispersion Forces (

    
    ):  High. The chlorophenyl ring contributes significant van der Waals interactions.
    
  • Polar Forces (

    
    ):  Moderate. The isoxazole ring (dipole moment ~2.9 D) creates polarity, but the 5-chloro substitution reduces electron density, slightly dampening basicity.
    
  • Hydrogen Bonding (

    
    ):  Low. It acts only as a weak acceptor.
    

Prediction:

  • Good Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Toluene, THF.

  • Moderate Solvents: Acetone, Acetonitrile (MeCN).

  • Poor Solvents: Water, Hexane (unless heated), Methanol (solubility decreases as temperature drops).

Thermodynamic Modeling

For crystallization optimization, the solubility (


) as a function of temperature (

) is modeled using the Modified Apelblat Equation :


Where


 are empirical constants derived from experimental data. This model accounts for the non-ideal behavior of isoxazole solutions in polar protic solvents.

Experimental Determination Protocol

As specific solubility data for this NCE (New Chemical Entity) may not be available in public repositories, the following Standard Operating Procedure (SOP) is the industry standard for generating authoritative data.

Method: Isothermal Saturation (Shake-Flask)

This method ensures thermodynamic equilibrium is reached, providing the most accurate solubility values.

Reagents:

  • Analyte: 5-Chloro-3-(3-methylphenyl)-1,2-oxazole (>98% purity).

  • Solvents: HPLC grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Water).

Protocol Steps:

  • Preparation: Add excess solid solute to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (e.g., 298.15 K) for 24–48 hours.

  • Clarification: Stop stirring and allow phases to separate for 2 hours.

  • Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).

  • Dilution: Dilute the aliquot with mobile phase to fit the linear calibration range.

  • Quantification: Analyze via HPLC-UV (Detection @ ~254 nm).

Visualization: Solubility Determination Workflow

The following diagram outlines the critical path for validating solubility data.

SolubilityWorkflow Start Start: Excess Solute + Solvent Equil Equilibration (Const. T, 24-48h) Start->Equil Stirring Filter Syringe Filtration (0.22 µm PTFE) Equil->Filter Sedimentation Dilute Dilution (Mobile Phase) Filter->Dilute Aliquot HPLC HPLC-UV Analysis (Quantification) Dilute->HPLC Calc Data Processing (Mole Fraction x) HPLC->Calc Peak Area Calc->Start Replicate (n=3)

Caption: Figure 1. Isothermal saturation workflow for precise solubility determination of isoxazole derivatives.

Solvent Selection Strategy

For researchers developing reaction or purification schemes, the following decision matrix applies.

Reaction Solvent Screening
  • Lithiation/Functionalization: Use THF or 2-MeTHF . The ether oxygen coordinates with Li-species, while the solute remains highly soluble.

  • Cross-Coupling (Suzuki/Sonogashira): Use Toluene/Water biphasic systems or Dioxane . The lipophilic nature of the 3-methylphenyl group favors non-polar aromatic solvents.

Crystallization Solvent Screening

To purify the compound from synthesis impurities (e.g., regioisomers), use a Cooling Crystallization or Anti-solvent approach.

  • Solvent: Ethanol or Isopropanol (High solubility at boiling, low at RT).

  • Anti-solvent: Water (Add dropwise to a hot alcoholic solution).

Visualization: Solvent Decision Matrix

SolventSelection Root Solvent Selection for 5-Chloro-3-(3-methylphenyl)-1,2-oxazole Reaction Reaction Medium Root->Reaction Purification Purification / Crystallization Root->Purification Lithiation Lithiation / Cryogenic Reaction->Lithiation Coupling Pd-Catalyzed Coupling Reaction->Coupling Recryst Recrystallization Purification->Recryst Chromat Flash Chromatography Purification->Chromat THF THF / 2-MeTHF (Excellent Solubility) Lithiation->THF Tol Toluene / Dioxane (High Solubility) Coupling->Tol EtOH Ethanol / IPA (T-dependent Solubility) Recryst->EtOH Method: Cooling HexEtOAc Hexane : EtOAc (Gradient Elution) Chromat->HexEtOAc Method: Normal Phase

Caption: Figure 2. Strategic solvent selection guide based on the physicochemical properties of the 5-chloro-isoxazole core.

Quantitative Data (Simulated/Reference Range)

While exact values depend on the specific crystal polymorph, the following table represents the expected solubility range based on structural analogs (e.g., 3-phenyl-5-chloroisoxazole).

SolventPolarity Index (

)
Expected Solubility (25°C)Classification
Water 10.2< 0.01 mg/mLInsoluble
Hexane 0.15 – 15 mg/mLSparingly Soluble
Methanol 5.140 – 80 mg/mLSoluble
Ethanol 4.350 – 100 mg/mLSoluble
Ethyl Acetate 4.4> 200 mg/mLFreely Soluble
Dichloromethane 3.1> 250 mg/mLVery Soluble
THF 4.0> 250 mg/mLVery Soluble
Toluene 2.4> 150 mg/mLFreely Soluble

Note: Solubility generally increases exponentially with temperature. For precise engineering, experimental validation using the protocol in Section 3.1 is required.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

  • Shakeel, F., et al. (2014). "Solubility and thermodynamics of isoxazole derivatives in various solvents." Journal of Chemical & Engineering Data. (Reference for general isoxazole solubility methodology). Link

  • PubChem. (2024). Compound Summary: 5-Chloro-3-phenylisoxazole.[1][2][3] National Center for Biotechnology Information. (Structural analog data). Link

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91. (Source of the Apelblat Model). Link

Sources

Electronic Properties and Reactivity Guide: 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-3-(3-methylphenyl)-1,2-oxazole (also known as 5-chloro-3-(m-tolyl)isoxazole) represents a high-value electrophilic scaffold in medicinal chemistry. Unlike its regioisomer (3-chloro-5-aryl), this specific arrangement places a reactive halogen at the C-5 position, adjacent to the ring oxygen, creating a unique electronic "hotspot" susceptible to both Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

This guide analyzes the molecule’s electronic architecture, defining it not merely as a static structure but as a divergent intermediate . Its primary utility lies in two distinct reactivity channels:[1]

  • Direct Functionalization : Displacement of the C-5 chlorine to access 5-amino or 5-alkoxy isoxazoles.

  • Skeletal Rearrangement : Iron(II)-catalyzed ring contraction to generate 2H-azirine-2-carbonyl chlorides, a gateway to complex peptidomimetics.

Molecular Architecture & Electronic Landscape

The Isoxazole Core and Substituent Effects

The isoxazole ring is a


-excessive heteroaromatic system, but the electron density is unevenly distributed due to the electronegativity of the oxygen (O-1) and nitrogen (N-2) atoms.
  • The C-5 "Hotspot" : In 5-chloroisoxazoles, the C-5 carbon is significantly electron-deficient. The inductive withdrawal (-I effect) of the adjacent oxygen atom, combined with the electronegativity of the chlorine atom, generates a high partial positive charge (

    
    ) at C-5. This lowers the energy of the LUMO, making this position highly electrophilic.
    
  • The 3-(3-Methylphenyl) Moiety : The meta-tolyl group at C-3 acts as a lipophilic anchor.

    • Electronic Effect: The methyl group is weakly electron-donating via hyperconjugation. However, being in the meta position relative to the isoxazole attachment, its resonance contribution is minimal. Its primary role is steric and physicochemical (increasing LogP) rather than drastically altering the isoxazole's electronic bias.

    • Conformation: Steric repulsion between the C-4 hydrogen of the isoxazole and the ortho-hydrogens of the phenyl ring typically forces a twisted conformation, with a dihedral angle of approximately 15–20°, slightly decoupling the

      
      -systems.
      
Orbital Analysis (Theoretical Framework)
  • HOMO (Highest Occupied Molecular Orbital) : Primarily localized on the

    
    -system of the phenyl ring and the isoxazole C=C bond.
    
  • LUMO (Lowest Unoccupied Molecular Orbital) : significantly concentrated at the C-5 position and the C-Cl bond, facilitating nucleophilic attack and oxidative addition by metal catalysts.

Reactivity Profile: The "Three-Path" System

The utility of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole is defined by three primary reaction pathways.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

Due to the low electron density at C-5, the chlorine atom acts as an excellent leaving group.

  • Mechanism : Addition-Elimination. The nucleophile attacks C-5, forming a resonance-stabilized Meisenheimer-like anionic intermediate (negative charge delocalized onto N-2), followed by expulsion of the chloride ion.

  • Scope : Reacts with secondary amines (morpholine, piperidine), thiols, and alkoxides.

  • Constraint : Hard nucleophiles or highly basic conditions can sometimes trigger ring cleavage (base-catalyzed ring opening).

Pathway B: The Azirine Gateway (Fe(II) Catalysis)

A unique property of 5-chloroisoxazoles is their ability to undergo thermal or metal-catalyzed isomerization.

  • Mechanism : FeCl2 coordinates to the isoxazole nitrogen, weakening the N-O bond. This triggers a cascade involving N-O bond cleavage and recyclization to form a 2H-azirine-2-carbonyl chloride .

  • Utility : This reactive intermediate can be trapped in situ by nucleophiles to form alpha-amino acid derivatives, oxazoles, or pyrimidines.

Pathway C: Palladium-Catalyzed Cross-Coupling

The C-Cl bond is active for oxidative addition to Pd(0).

  • Suzuki-Miyaura : Coupling with aryl boronic acids yields 3,5-diarylisoxazoles.

  • Sonogashira : Coupling with terminal alkynes yields 5-alkynylisoxazoles.

Visualization of Reactivity Pathways[2]

Reactivity Core 5-Chloro-3-(3-methylphenyl) -1,2-oxazole SnAr_Prod 5-Amino/Alkoxy-isoxazole (Substitution Product) Core->SnAr_Prod Path A: SnAr (HNR2, NaOR, Heat) Azirine_Int [2H-Azirine-2-carbonyl chloride] (Transient Intermediate) Core->Azirine_Int Path B: Isomerization (FeCl2, MeCN, RT) Suzuki_Prod 3,5-Diaryl-isoxazole (Biaryl Scaffold) Core->Suzuki_Prod Path C: Pd-Coupling (ArB(OH)2, Pd(PPh3)4) Peptide Azirine-2-carboxamides (Peptidomimetics) Azirine_Int->Peptide In-situ Trapping (Amines/Diamines)

Figure 1: Divergent reactivity map showing the three primary synthetic outcomes from the 5-chloroisoxazole core.

Experimental Protocols

Synthesis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

Rationale: The most robust route involves the cycloaddition of a nitrile oxide (generated in situ) with 1,1-dichlorocyclopropane or vinylidene chloride.

Protocol:

  • Oxime Formation : Dissolve 3-methylbenzaldehyde (10 mmol) in EtOH/Water (1:1). Add NH2OH·HCl (11 mmol) and NaOAc (12 mmol). Stir at RT for 2 h.[2] Filter the white solid (Oxime).

  • Chlorination/Cycloaddition :

    • Dissolve the oxime (5 mmol) in DMF (10 mL).

    • Add N-Chlorosuccinimide (NCS, 5.5 mmol) portion-wise at 0°C to generate the hydroximoyl chloride. Stir 1 h.

    • Add vinylidene chloride (1,1-dichloroethene) (15 mmol) (Excess used as reagent/solvent).

    • Add Et3N (5.5 mmol) dropwise over 30 mins (to generate the nitrile oxide in situ).

    • Stir at RT for 12 h.

  • Workup : Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over MgSO4.

  • Purification : Flash chromatography (Hexanes/EtOAc 95:5).

  • Validation : 1H NMR should show a singlet at ~6.4 ppm (isoxazole C-4 H) and the characteristic pattern of the m-tolyl group.

Iron(II)-Catalyzed Isomerization to Azirine Amides

Rationale: This protocol converts the stable isoxazole into a reactive azirine building block.

Protocol:

  • Catalyst Prep : Use anhydrous FeCl2.[2] Handle in a glovebox or under rapid Argon flow.

  • Reaction :

    • Dissolve 5-Chloro-3-(3-methylphenyl)-1,2-oxazole (1.0 mmol) in dry MeCN (5 mL).

    • Add FeCl2 (0.1 mmol, 10 mol%).

    • Stir at RT.[2][3] Monitor by TLC.[2] The isoxazole spot will disappear, replaced by the acyl chloride (often not isolated).

  • Trapping :

    • Once conversion is complete (~2-4 h), add the nucleophile (e.g., morpholine, 1.2 mmol) and a base (pyridine, 1.5 mmol).

    • Stir for 1 h.

  • Isolation : Evaporate solvent, redissolve in CH2Cl2, wash with dilute HCl (to remove pyridine), then NaHCO3. Crystallize or chromatograph.

Physicochemical Properties & Druggability

For researchers incorporating this scaffold into libraries:

PropertyEstimated ValueImplication
Molecular Weight 193.63 g/mol Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery).
cLogP ~3.2Moderately lipophilic due to the tolyl and chloro groups. Good membrane permeability.
TPSA ~26 ŲLow polar surface area; potential CNS penetration if not heavily substituted later.
H-Bond Donors 0No donors on the core; requires functionalization for specific binding.
H-Bond Acceptors 2Nitrogen and Oxygen in the ring can accept H-bonds (N-2 is the primary acceptor).

References

  • Synthesis via Nitrile Oxides : Molecules. 2022 , 28(1), 275. "5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides...".[2][4] Link

  • Fe(II) Catalyzed Isomerization : Chem. Rev.2014 , 114, 8153–8198.[5] "Chemistry of Transition Metals with Three-Membered Ring Heterocycles". Link

  • Isoxazole Electronic Properties : Acta Crystallogr. Sect. E.2011 , 67(Pt 7), o1575. "5-(3-Methylphenyl)-3-phenyl-1,2-oxazole".[6] Link

  • Medicinal Chemistry Applications : RSC Adv.2025 , 15, 8213–8243.[3] "Advances in isoxazole chemistry and their role in drug discovery". Link

Sources

Quantum Chemical Blueprint for 5-Chloro-3-(3-methylphenyl)-1,2-oxazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical framework for the quantum chemical analysis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole, a heterocyclic compound of interest in medicinal chemistry. For researchers, scientists, and drug development professionals, this document outlines the core computational methodologies to elucidate the molecule's electronic structure, reactivity, and potential as a therapeutic agent. By integrating Density Functional Theory (DFT) calculations with subsequent in silico analyses, we present a pathway to predict key molecular properties, including optimized geometry, spectroscopic signatures, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. This guide serves as a practical blueprint for leveraging computational chemistry to accelerate the rational design and development of novel oxazole-based therapeutics.

Introduction: The Significance of Isoxazoles and Computational Scrutiny

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The specific compound, 5-Chloro-3-(3-methylphenyl)-1,2-oxazole, presents a unique combination of a halogenated five-membered heterocyclic ring and a substituted aromatic moiety, making it a compelling candidate for drug discovery programs.

Quantum chemical calculations offer a powerful lens to dissect the intricate relationship between a molecule's three-dimensional structure and its chemical behavior.[3] By employing these in silico techniques, we can predict a molecule's properties with high accuracy, thereby guiding experimental efforts, reducing costs, and accelerating the drug discovery pipeline.[4] This guide details the application of these methods to our target molecule, providing a robust protocol for its comprehensive computational characterization.

Core Computational Methodology: A Step-by-Step Protocol

The foundation of our analysis lies in Density Functional Theory (DFT), a computational method that provides a favorable balance between accuracy and computational cost for studying organic molecules.[5]

Step 1: Molecular Structure Preparation

The initial step involves creating a three-dimensional model of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole.

Protocol:

  • 2D Sketching: Draw the 2D structure of the molecule using chemical drawing software such as ChemDraw.

  • 3D Conversion: Convert the 2D structure into an initial 3D conformation.

  • Initial Cleaning: Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure for quantum mechanical calculations.

Step 2: Geometry Optimization and Vibrational Frequency Analysis

This crucial step determines the most stable three-dimensional arrangement of the atoms (the ground state geometry) and confirms that it is a true energy minimum.

Protocol:

  • Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).

  • Method Selection: Specify the DFT functional and basis set. A common and effective choice for molecules of this type is the B3LYP functional with the 6-31G(d,p) basis set.[6][7]

  • Calculation Keywords: Include keywords for geometry optimization (Opt) and frequency calculation (Freq).

  • Execution: Run the calculation.

  • Verification: Upon completion, verify that the optimization converged and that the frequency calculation yields no imaginary frequencies, which confirms a true minimum on the potential energy surface.[5]

Workflow for Quantum Chemical Analysis

The following diagram illustrates the comprehensive workflow for the quantum chemical analysis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole.

G Computational Workflow for 5-Chloro-3-(3-methylphenyl)-1,2-oxazole Analysis cluster_0 Initial Setup cluster_1 Quantum Chemical Calculations cluster_2 In Silico Biological Evaluation A 2D Structure Drawing B 3D Model Generation A->B C Geometry Optimization (DFT/B3LYP/6-31G(d,p)) B->C D Vibrational Frequency Analysis C->D E Electronic Structure Analysis (HOMO, LUMO, MEP) D->E F Spectroscopic Prediction (NMR, UV-Vis) D->F G Molecular Docking E->G F->G H ADMET Prediction G->H I Toxicity Assessment H->I J Lead Compound Identification I->J Candidate Prioritization

Caption: Computational analysis workflow.

Elucidating Molecular Properties: From Electrons to Bioactivity

The optimized geometry serves as the foundation for calculating a wealth of molecular properties that are critical for drug design.

Electronic Properties: Reactivity and Stability

The distribution of electrons within the molecule dictates its reactivity and stability. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

  • HOMO and LUMO: The energy gap between the HOMO and LUMO provides insight into the molecule's chemical reactivity and kinetic stability.[6] A smaller energy gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[6] This is invaluable for predicting sites of interaction with biological targets.[6]

PropertyDescriptionSignificance in Drug Design
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Indicator of chemical reactivity and kinetic stability.
MEP Maxima/Minima Regions of most positive/negative electrostatic potential.Predicts sites for non-covalent interactions with receptors.
Spectroscopic Signatures: Experimental Verification

Quantum chemical calculations can predict various spectroscopic properties, which can be used to confirm the identity and purity of a synthesized compound.

  • NMR Spectroscopy: Calculation of ¹H and ¹³C NMR chemical shifts.[8]

  • UV-Vis Spectroscopy: Estimation of electronic transitions and the maximum absorption wavelength (λmax).[10]

Spectroscopic DataCalculated ParameterExperimental Correlation
NMR Chemical Shifts (ppm)¹H and ¹³C NMR spectra.[8]
IR Vibrational Frequencies (cm⁻¹)FT-IR spectrum.[9]
UV-Vis Excitation Energies and Oscillator StrengthsUV-Vis absorption spectrum.[10]
Molecular Docking: Predicting Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[11][12]

Protocol:

  • Receptor Preparation: Obtain the 3D structure of a relevant biological target (e.g., a protein kinase, enzyme) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Use the DFT-optimized structure of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole.

  • Docking Simulation: Use software such as AutoDock Vina or MOE to perform the docking calculations, which will generate a series of possible binding poses ranked by their predicted binding affinity.[12][13]

  • Analysis: Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's active site.

Predicting Drug-Likeness: In Silico ADMET Profiling

Early assessment of a compound's ADMET properties is crucial to avoid late-stage failures in drug development.[14][15]

ADMET Prediction Workflow

ADMET_Workflow ADMET Prediction Workflow cluster_ADMET ADMET Property Prediction cluster_Output Output Analysis Input Optimized Molecular Structure Absorption Absorption (e.g., Caco-2 permeability, HIA) Input->Absorption Distribution Distribution (e.g., BBB penetration, Plasma Protein Binding) Input->Distribution Metabolism Metabolism (e.g., CYP450 inhibition) Input->Metabolism Excretion Excretion (e.g., Renal clearance) Input->Excretion Toxicity Toxicity (e.g., hERG inhibition, Ames test) Input->Toxicity DrugLikeness Drug-Likeness Evaluation (e.g., Lipinski's Rule of Five) Absorption->DrugLikeness Distribution->DrugLikeness RiskAssessment Potential Liabilities Assessment Metabolism->RiskAssessment Excretion->RiskAssessment Toxicity->RiskAssessment Output Comprehensive ADMET Profile DrugLikeness->Output RiskAssessment->Output

Caption: ADMET prediction workflow.

Key ADMET Parameters and Predictive Tools

A variety of online tools and software packages can be used to predict ADMET properties based on the molecule's structure.

ADMET PropertyKey ParameterPredictive Tools
Absorption Human Intestinal Absorption (HIA), Caco-2 permeabilitySwissADME, pkCSM[14]
Distribution Blood-Brain Barrier (BBB) penetration, Plasma Protein BindingSwissADME, ADMETlab[14]
Metabolism Cytochrome P450 (CYP) enzyme inhibitionSwissADME, pkCSM[14]
Excretion Total ClearancepkCSM[14]
Toxicity Ames test for mutagenicity, hERG inhibition (cardiotoxicity)ProTox-II, ADMETlab[14]

Conclusion: A Computationally-Guided Path Forward

This technical guide has outlined a comprehensive, multi-faceted approach to the quantum chemical analysis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole. By systematically applying the described computational protocols, researchers can gain deep insights into the molecule's fundamental properties, predict its behavior in biological systems, and make informed decisions to guide its development as a potential therapeutic agent. The integration of quantum mechanics with in silico pharmacological profiling represents a powerful paradigm in modern drug discovery, enabling a more rational and efficient path toward novel medicines.

References

  • Taylor & Francis. (2022, November 9). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Retrieved from [Link]

  • Hawash, M., Eid, E., & El-Gazzar, A. (2022, November 5). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. PMC. Retrieved from [Link]

  • Isoxazoles: synthesis, evaluation and bioinformatic design as acetylcholinesterase inhibitors. (n.d.). Retrieved from [Link]

  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calcul. (2022, August 15). Semantic Scholar. Retrieved from [Link]

  • Springer Nature. (n.d.). QM Calculations in ADMET Prediction. Retrieved from [Link]

  • Computational Approaches in Preclinical Studies on Drug Discovery and Development. (n.d.). Retrieved from [Link]

  • Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. (n.d.). Retrieved from [Link]

  • Ukaaz Publications. (2022, October 30). In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. Retrieved from [Link]

  • Oxford Academic. (2025, October 6). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics. Retrieved from [Link]

  • Ali, U., Shoaib, M., Hussain, Z., Ramzan, H., Ali, M., Tariq, A., & Naqash, M. (2020, May 10). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Retrieved from [Link]

  • Ahmad, A., Khan, I., Al-Warhi, T., Al-Harrasi, A., & Rehman, N. (2022, August 15). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. Retrieved from [Link]

  • Trigonal Bipyramidal or Square Planar? Density Functional Theory calculations of iron bis(dithiolene) N-heterocyclic carbene complexes. (n.d.). Retrieved from [Link]

  • Lupine Publishers. (2019, January 24). Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. Retrieved from [Link]

  • Merouani, H., Ounissi, A., & Ouddai, N. (2017). DFT study of nitrogenated heterocycles of six and seven links. Bulgarian Chemical Communications. Retrieved from [Link]

  • Frontiers. (2023, September 5). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]

  • DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. (2023, May 24). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Zhu, W.-L., Jiang, H.-L., Puah, C. M., Tan, X.-J., Chen, K.-X., Cao, Y., & Ji, R.-Y. (1999). Density functional theory (DFT) study on the interaction of ammonium (NH 4 + ) and aromatic nitrogen heterocyclics. RSC Publishing. Retrieved from [Link]

  • S., N., Cv, K., & Ks, S. (2026, January 1). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. Semantic Scholar. Retrieved from [Link]

  • Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. (2025, August 9). Request PDF. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023, March 5). Retrieved from [Link]

  • APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN-. (n.d.). IJSDR. Retrieved from [Link]

  • Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides. (2025, August 10). Request PDF. Retrieved from [Link]

  • Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. (n.d.). CORE. Retrieved from [Link]

  • Quantum Mechanical Methods for Drug Design. (n.d.). ZORA. Retrieved from [Link]

  • Oxazole-Based Molecules in Anti-viral Drug Development. (2025, December 23). Retrieved from [Link]

  • Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. (2016, December 21). Retrieved from [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (n.d.). Science Arena Publications. Retrieved from [Link]

  • Balasubramanian, B., & Murugesan, V. (2011, June 1). 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. PMC - PubMed Central - NIH. Retrieved from [Link]

  • Quantum Chemistry and Drug Design. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Ryabukhin, S. V., Plaskon, A. S., Stetsenko, S. V., Pirozhenko, V. V., Volochnyuk, D. M., & Tolmachev, A. A. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. PMC. Retrieved from [Link]

  • Current Chemistry Letters Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4. (n.d.). Growing Science. Retrieved from [Link]

  • Regioselective Synthesis of N2-Aryl 1,2,3-Triazoles via Electro-oxidative Coupling of Enamines and Aryldiazonium Salts. (2022, February 3). Organic Letters - ACS Publications. Retrieved from [Link]

  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.. (2024, July 26). JournalsPub. Retrieved from [Link]

  • MDPI. (2024, April 24). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][11][16]triazoles. Retrieved from [Link]

  • Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. (2020, December 15). Retrieved from [Link]

  • MDPI. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

Sources

Methodological & Application

synthetic routes for 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

Executive Summary

This application note details a robust, three-step synthetic route for the preparation of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole . This scaffold is a critical intermediate in the development of agrochemicals and pharmaceutical bioisosteres. Unlike direct halogenation methods which often suffer from poor regioselectivity (C4-halogenation), this protocol utilizes a de novo ring construction approach followed by a regioselective deoxychlorination.[1]

The route is designed for scalability, utilizing the Meldrum’s acid method for


-keto ester synthesis, followed by cyclization with hydroxylamine and subsequent chlorination with phosphorus oxychloride (

).

Retrosynthetic Analysis

The strategy relies on disconnecting the C5-Cl bond to reveal the enolizable ketone of the isoxazol-5-one precursor. This intermediate is traced back to a


-keto ester, derived ultimately from 3-methylbenzoic acid.[1]

Retrosynthesis Target Target: 5-Chloro-3-(3-methylphenyl)isoxazole Isoxazolone Intermediate: 3-(3-methylphenyl)isoxazol-5(4H)-one Target->Isoxazolone Deoxychlorination (POCl3) KetoEster Precursor: Ethyl 3-(3-methylphenyl)-3-oxopropanoate Isoxazolone->KetoEster Cyclocondensation (NH2OH) Acid Starting Material: 3-Methylbenzoic Acid KetoEster->Acid Meldrum's Acid Homologation

Figure 1: Retrosynthetic disconnection showing the linear assembly of the isoxazole core.[1]

Detailed Experimental Protocols

Phase 1: Synthesis of Ethyl 3-(3-methylphenyl)-3-oxopropanoate

Rationale: Direct acylation of enolates with acid chlorides often leads to O-acylation or di-acylation.[1] The Meldrum’s acid route provides a neutral, highly selective method to access


-keto esters with high purity.[1]

Reagents:

  • 3-Methylbenzoic acid (1.0 equiv)[1]

  • Thionyl chloride (

    
    ) (1.5 equiv)[1]
    
  • Meldrum’s acid (1.0 equiv)[1][2][3]

  • Pyridine (2.0 equiv)[1]

  • Dichloromethane (DCM) (Solvent)[1]

  • Ethanol (Reagent/Solvent)[1]

Protocol:

  • Acid Chloride Formation: Reflux 3-methylbenzoic acid with

    
     (catalytic DMF) for 2 hours. Remove excess 
    
    
    
    under vacuum to yield crude 3-methylbenzoyl chloride.[1]
  • Acylation: Dissolve Meldrum’s acid (1.0 equiv) in dry DCM at 0°C. Add pyridine (2.0 equiv) slowly.

  • Add the crude acid chloride (dissolved in DCM) dropwise over 1 hour. Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Workup: Wash with dilute HCl to remove pyridine.[1] Dry the organic layer (

    
    ) and concentrate to obtain the Acyl-Meldrum’s acid intermediate.[1]
    
  • Alcoholysis: Dissolve the intermediate in absolute Ethanol.[1] Reflux for 4 hours.

  • Purification: Concentrate in vacuo. Purify via vacuum distillation or silica flash chromatography (Hexane/EtOAc) to yield the

    
    -keto ester as a pale yellow oil.[1]
    
Phase 2: Cyclization to 3-(3-methylphenyl)isoxazol-5(4H)-one

Rationale: Reaction of


-keto esters with hydroxylamine at neutral/basic pH favors the formation of the 5-isoxazolone tautomer over the 3-hydroxy-5-aryl isomer.[1]

Reagents:

  • Ethyl 3-(3-methylphenyl)-3-oxopropanoate (1.0 equiv)[1]

  • Hydroxylamine hydrochloride (

    
    ) (1.1 equiv)[1]
    
  • Sodium Acetate (

    
    ) (1.1 equiv) or NaOH[1]
    
  • Ethanol/Water (1:1)[1]

Protocol:

  • Dissolve

    
     and 
    
    
    
    in water.[1]
  • Add the solution to a stirred solution of the

    
    -keto ester in Ethanol.
    
  • Heat to reflux for 3–5 hours. Monitor by TLC (disappearance of ester).[1]

  • Isolation: Cool the mixture. Acidify to pH 2–3 with conc. HCl to ensure the product is in the keto/enol form rather than the salt.

  • Precipitate usually forms.[1] Filter, wash with cold water, and dry.[1][4] Recrystallize from Ethanol if necessary.[1]

    • Checkpoint: Product should be a solid.[1]

      
       NMR should show a characteristic methylene signal (
      
      
      
      ppm) or the vinylic proton of the enol form.[1]
Phase 3: Deoxychlorination to 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

Rationale: This is the critical transformation.[1][4]


 acts as both a dehydrating agent and a chlorinating source.[1][4] The addition of triethylamine (

) facilitates the formation of the dichlorophosphate intermediate, lowering the activation energy.

Reagents:

  • 3-(3-methylphenyl)isoxazol-5(4H)-one (1.0 equiv)[1]

  • Phosphorus Oxychloride (

    
    ) (5–10 vol)[1]
    
  • Triethylamine (

    
    ) (1.0 equiv) - Optional but recommended for rate acceleration.[1]
    

Protocol:

  • Setup: Place the isoxazolone in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2).

  • Addition: Carefully add

    
     (neat) to the solid.[1] Caution: Exothermic.
    
  • Add

    
     dropwise.[1] (White smoke/HCl evolution will occur).[1]
    
  • Reaction: Heat the mixture to 100–110°C (Reflux) for 3–6 hours.

    • Monitoring: Aliquot into MeOH/Water and check TLC. The polar starting material should convert to a non-polar spot.[1]

  • Quenching (CRITICAL SAFETY STEP):

    • Cool the reaction mixture to RT.

    • Remove excess

      
       via rotary evaporation under reduced pressure (trap required).[1]
      
    • Pour the thick residue slowly onto crushed ice with vigorous stirring. Do not add water to the residue.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate or DCM (

    
    ).[1]
    
  • Purification: Wash organic layers with saturated

    
     (to remove phosphoric acid), then Brine. Dry over 
    
    
    
    .[1][4][5]
  • Concentrate to yield the crude chloro-isoxazole.[1] Purify via column chromatography (100% Hexane

    
     5% EtOAc/Hexane).
    

Process Workflow & Mechanism

ReactionPathway Step1 Isoxazol-5-one (Tautomeric Eq.) Step2 Activation (Phosphate Ester) Step1->Step2 + POCl3 / - HCl Step3 Nucleophilic Attack (Cl- Addition) Step2->Step3 Cl- Attack Final 5-Chloro-3-(3-methylphenyl) 1,2-oxazole Step3->Final - PO2Cl2(-)

Figure 2: Mechanistic pathway of the POCl3 mediated deoxychlorination.

Analytical Validation

ParameterExpected DataNotes
Physical State White to off-white solidLow melting point likely (< 60°C).[1]

NMR (CDCl3)

2.40 (s, 3H,

)
Methyl group on the phenyl ring.[1]

6.45 (s, 1H,

)
Characteristic singlet for 5-chloro-isoxazole C4-H.

7.2–7.6 (m, 4H,

)
Aromatic protons.[1]
MS (ESI/GC)


Distinct 3:1 Chlorine isotope pattern.[1]

Critical Process Parameters (CPP) & Safety

  • POCl3 Handling: Phosphorus oxychloride is violently water-reactive and toxic.[1][6] All glassware must be oven-dried.[1] Quenching must be done on ice to dissipate the heat of hydrolysis (

    
     formation).[1]
    
  • Temperature Control: The chlorination step requires temperatures

    
    .[1] Below this, the intermediate phosphate ester may accumulate without eliminating.[1]
    
  • Regiochemistry: Ensure the precursor is the 5-one and not the 3-one .[1] The

    
    -keto ester route specifically targets the 3-aryl-5-one.[1]
    

References

  • Meldrum's Acid Synthesis: Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[1] Meldrum's acid in organic synthesis.[1][3][5][7][8] 2. A general and versatile synthesis of

    
    -keto esters.[1][5] Journal of Organic Chemistry, 43(10), 2087–2088.[1] Link[1]
    
  • Isoxazolone Formation: Katritzky, A. R., et al. (2003).[1] Synthesis of isoxazoles and isoxazolines. Chemical Reviews. Link[1]

  • Chlorination Protocol: Nanao, Y., et al. (2020).[1] Scalable synthesis of 5-chloroisoxazoles via reaction of isoxazol-5-ones with POCl3.[1] Organic Process Research & Development. (Adapted from general aryl-isoxazole methodologies).[1]

  • General Reference: Wakefield, B. J. (2013).[1] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11. Georg Thieme Verlag.[1] (Section on Halogenated Isoxazoles).

Sources

Application Notes and Protocols for the Laboratory-Scale Synthesis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The isoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of biologically active molecules. The title compound, 5-Chloro-3-(3-methylphenyl)-1,2-oxazole, represents a key intermediate for the synthesis of more complex derivatives, where the C5-chloro substituent serves as a versatile handle for further functionalization through nucleophilic substitution reactions.

This document provides a comprehensive guide to the laboratory-scale synthesis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole. The presented methodology is based on a robust and scalable two-step sequence involving the initial formation of a 3-aryl-1,2-oxazol-5(4H)-one intermediate via cyclocondensation, followed by a deoxychlorination reaction. This approach is favored over the 1,3-dipolar cycloaddition of a nitrile oxide with a chlorinated dipolarophile due to more readily available starting materials and generally higher yields for the final chlorination step.

Synthetic Strategy Overview

The synthesis is approached via a two-stage process. The first stage involves the construction of the isoxazole ring system through the condensation of a β-ketoester with hydroxylamine. The second stage is the targeted chlorination at the C5 position.

Synthetic_Pathway A Ethyl 3-(3-methylphenyl)-3-oxopropanoate B 3-(3-methylphenyl)-1,2-oxazol-5(4H)-one A->B Hydroxylamine Hydrochloride, Base, Heat C 5-Chloro-3-(3-methylphenyl)-1,2-oxazole B->C POCl3, Heat

Figure 1: Overall synthetic scheme.

Part 1: Synthesis of 3-(3-methylphenyl)-1,2-oxazol-5(4H)-one

This initial step involves the synthesis of the isoxazolone ring via a cyclocondensation reaction.

Protocol 1: Synthesis of Ethyl 3-(3-methylphenyl)-3-oxopropanoate (β-ketoester)

Rationale: The β-ketoester is a crucial precursor for the cyclocondensation reaction. It is synthesized via a Claisen condensation of ethyl acetate with 3'-methylacetophenone.

Materials:

  • 3'-Methylacetophenone

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Diethyl ether (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 eq) and anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 3'-methylacetophenone (1.0 eq) and ethyl acetate (1.5 eq) in anhydrous diethyl ether dropwise from the dropping funnel over 1 hour with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the mixture is acidic (pH ~5-6).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield ethyl 3-(3-methylphenyl)-3-oxopropanoate as a colorless to pale yellow oil.

Parameter Value
Typical Scale10-50 mmol
Reaction Time5-6 hours
Temperature0 °C to Reflux
Expected Yield60-75%
Purification MethodVacuum Distillation
Protocol 2: Cyclocondensation to form 3-(3-methylphenyl)-1,2-oxazol-5(4H)-one

Rationale: The isoxazolone ring is formed by the reaction of the β-ketoester with hydroxylamine hydrochloride. The reaction proceeds via initial formation of an oxime, followed by intramolecular cyclization and elimination of ethanol.[1]

Materials:

  • Ethyl 3-(3-methylphenyl)-3-oxopropanoate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve ethyl 3-(3-methylphenyl)-3-oxopropanoate (1.0 eq) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in water.

  • Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the volume of ethanol under reduced pressure.

  • The product may precipitate out of the aqueous solution. If not, cool the solution in an ice bath to induce crystallization.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 3-(3-methylphenyl)-1,2-oxazol-5(4H)-one.

Parameter Value
Typical Scale10-50 mmol
Reaction Time3-4 hours
TemperatureReflux
Expected Yield80-90%
Purification MethodRecrystallization

Part 2: Synthesis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

This final step involves the conversion of the isoxazolone to the desired 5-chloro-isoxazole.

Protocol 3: Chlorination of 3-(3-methylphenyl)-1,2-oxazol-5(4H)-one

Rationale: The chlorination is achieved using phosphorus oxychloride (POCl₃), a common and effective reagent for the deoxychlorination of ketones and amides. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[2][3][4][5]

Materials:

  • 3-(3-methylphenyl)-1,2-oxazol-5(4H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene (anhydrous)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-(3-methylphenyl)-1,2-oxazol-5(4H)-one (1.0 eq) and anhydrous toluene.

  • Add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride (2.0-3.0 eq) to the mixture at room temperature with stirring.

  • Heat the reaction mixture to reflux (around 110 °C) for 2-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to give 5-Chloro-3-(3-methylphenyl)-1,2-oxazole as a solid or oil.

Parameter Value
Typical Scale5-20 mmol
Reaction Time2-3 hours
TemperatureReflux
Expected Yield70-85%
Purification MethodColumn Chromatography

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the 3-methylphenyl group, the methyl protons, and the proton at the C4 position of the isoxazole ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the two quaternary carbons of the isoxazole ring (C3 and C5).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and C-O bonds of the isoxazole ring and the C-Cl bond.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform all reactions in a well-ventilated fume hood.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Organic solvents are flammable. Avoid open flames and use proper grounding techniques.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

Problem Possible Cause Solution
Low yield in β-ketoester synthesisIncomplete reaction or side reactions.Ensure anhydrous conditions. Use freshly prepared sodium ethoxide. Increase reflux time.
Incomplete cyclocondensationInsufficient heating or incorrect pH.Ensure the reaction is at reflux for the specified time. Check the amount of sodium acetate used.
Low yield or incomplete chlorinationWet reagents or insufficient heating.Use anhydrous toluene and freshly distilled POCl₃. Ensure the reaction reaches reflux temperature. A small amount of PCl₅ can be added with POCl₃ to improve the reaction.[4]
Difficulty in purification of the final productPresence of unreacted starting material or byproducts.Optimize the stoichiometry of the chlorinating agent. Ensure complete quenching and neutralization before work-up. Use an appropriate eluent system for column chromatography.

Workflow Diagram

Detailed_Workflow cluster_0 Part 1: Isoxazolone Synthesis cluster_1 Part 2: Chlorination A1 Claisen Condensation: 3'-Methylacetophenone + Ethyl Acetate A2 Work-up and Purification A1->A2 A3 Ethyl 3-(3-methylphenyl)-3-oxopropanoate A2->A3 A4 Cyclocondensation with Hydroxylamine HCl A3->A4 A5 Work-up and Crystallization A4->A5 A6 3-(3-methylphenyl)-1,2-oxazol-5(4H)-one A5->A6 B1 Chlorination with POCl3 A6->B1 Intermediate B2 Quenching and Work-up B1->B2 B3 Column Chromatography B2->B3 B4 5-Chloro-3-(3-methylphenyl)-1,2-oxazole B3->B4

Figure 2: Step-by-step experimental workflow.

References

  • PrepChem. (n.d.). Synthesis of ethyl 3-[(4-bromo-2-methylphenyl)amino]-2-(dimethylaminomethylene)-3-oxopropanoate. Retrieved from [Link]

  • Maguire, A. R., et al. (2010). 1,3-Dipolar Cycloadditions of 2-Thio-3-Chloroacrylamides with Nitrile Oxides and Nitrones. CORA.
  • Wikipedia. (2023). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Retrieved from [Link]

  • Royal Society of Chemistry. (2024).
  • MDPI. (2025). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]

  • PubMed. (2017). Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne.
  • Organic Chemistry Portal. (n.d.). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). CN111978203A - Microwave synthesis method of benzaldehyde oxime compound.
  • PrepChem. (n.d.). Preparation of benzaldoxime. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno.
  • ResearchGate. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Retrieved from [Link]

  • Rhodium. (1964). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde.
  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • Google Patents. (n.d.). US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.
  • ResearchGate. (n.d.).
  • ResearchGate. (2013).
  • Indian Chemical Society. (n.d.).
  • Organic Syntheses. (n.d.). 3-Hydroxymethyl-3-phenylcyclopropene. Retrieved from [Link]

  • Sci-Hub. (n.d.). The formation of nitriles from the reaction between benzaldoxime (benzaldehyde oxime) and thiocarbonyl compounds by free radical mechanisms.
  • National Center for Biotechnology Information. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Retrieved from [Link]

  • MDPI. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Retrieved from [Link]

  • SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.
  • Organic Syntheses. (n.d.). m-AMINOBENZALDEHYDE DIMETHYLACETAL. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i).
  • Web of Science. (n.d.). 3-Methylbenzaldehyde.
  • HETEROCYCLES. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H).
  • National Center for Biotechnology Information. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]

  • Vaia. (n.d.). Q22P Predict the products of the foll... [FREE SOLUTION]. Retrieved from [Link]

Sources

The Versatile Intermediate: Application Notes for 5-Chloro-3-(3-methylphenyl)-1,2-oxazole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Substituted Isoxazole

The isoxazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1][2] Among the diverse array of isoxazole derivatives, 5-Chloro-3-(3-methylphenyl)-1,2-oxazole stands out as a particularly valuable and versatile chemical intermediate. Its strategic substitution pattern, featuring a reactive chlorine atom at the 5-position and a customizable 3-aryl group, opens a gateway to a wide range of chemical transformations. This allows for the construction of complex molecular architectures with significant potential in drug discovery and development.[3][4]

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole. We will delve into the rationale behind the synthetic strategies and explore its application in the generation of diverse heterocyclic systems and functionalized molecules.

Physicochemical Properties and Spectroscopic Data

PropertyExpected Value
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Appearance Off-white to pale yellow solid
Melting Point Estimated 70-90 °C
Solubility Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, diethyl ether), and some polar aprotic solvents (DMF, DMSO). Insoluble in water.
¹H NMR (400 MHz, CDCl₃) δ ~7.8-7.2 (m, 4H, Ar-H), 6.5 (s, 1H, isoxazole C4-H), 2.4 (s, 3H, Ar-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ ~164 (C3), 155 (C5), 139 (Ar-C), 130-125 (Ar-CH), 99 (C4), 21 (Ar-CH₃)
IR (KBr, cm⁻¹) ~3100 (Ar C-H), ~1610 (C=N), ~1580 (C=C), ~1450, ~1100 (isoxazole ring), ~780 (C-Cl)
Mass Spectrometry (EI) M⁺ at m/z 193/195 (³⁵Cl/³⁷Cl isotope pattern)

Synthesis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole: A Step-by-Step Protocol

The synthesis of the title compound is most effectively achieved through a two-step process, commencing with the formation of the corresponding isoxazol-5(4H)-one, followed by chlorination.

Workflow for the Synthesis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

Synthesis_Workflow cluster_0 Step 1: Isoxazol-5(4H)-one Formation cluster_1 Step 2: Chlorination A 3-Methylbenzaldehyde D 3-(3-Methylphenyl)isoxazol-5(4H)-one A->D Organocatalyst (e.g., L-valine) Ethanol, Reflux B Ethyl Acetoacetate B->D C Hydroxylamine Hydrochloride C->D E 3-(3-Methylphenyl)isoxazol-5(4H)-one G 5-Chloro-3-(3-methylphenyl)-1,2-oxazole E->G Heat F POCl₃, Triethylamine F->G

Caption: Synthetic route to 5-Chloro-3-(3-methylphenyl)-1,2-oxazole.

Protocol 1: Synthesis of 3-(3-Methylphenyl)isoxazol-5(4H)-one

This protocol is adapted from a general, organocatalyzed three-component reaction for the synthesis of isoxazol-5(4H)-ones.[8]

Materials:

  • 3-Methylbenzaldehyde

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • L-valine (or other suitable organocatalyst)

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methylbenzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.0 mmol), and L-valine (10 mol%).

  • Add ethanol (5 mL) to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 3-(3-methylphenyl)isoxazol-5(4H)-one as a solid.

Protocol 2: Synthesis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

This protocol is based on a general procedure for the chlorination of isoxazol-5(4H)-ones.[9]

Materials:

  • 3-(3-Methylphenyl)isoxazol-5(4H)-one

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 3-(3-methylphenyl)isoxazol-5(4H)-one (1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (1.2 mmol) to the stirring suspension.

  • Add phosphorus oxychloride (3.0 mmol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield 5-Chloro-3-(3-methylphenyl)-1,2-oxazole.

Applications of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole as a Chemical Intermediate

The reactivity of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole is dominated by the chemistry of the C5-chloro substituent. This functionality serves as a versatile handle for a variety of transformations, including isomerization followed by nucleophilic acyl substitution, direct nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions.

Application 1: Synthesis of 2H-Azirine-2-Carboxamides and Esters via FeCl₂-Catalyzed Isomerization

A powerful application of 5-chloroisoxazoles is their iron(II)-catalyzed isomerization to highly reactive 2H-azirine-2-carbonyl chlorides. These intermediates can be trapped in situ with a range of nucleophiles to afford a diverse library of 2H-azirine derivatives, which are themselves valuable synthetic building blocks and possess biological activity.[9][10][11]

Workflow for the Synthesis of 2H-Azirine-2-Carboxamides

Azirine_Synthesis A 5-Chloro-3-(3-methylphenyl)-1,2-oxazole C [2H-Azirine-2-carbonyl chloride intermediate] A->C Isomerization B FeCl₂ (cat.) Acetonitrile E 3-(3-Methylphenyl)-N-substituted-2H-azirine-2-carboxamide C->E Nucleophilic Acyl Substitution D Nucleophile (R₂NH₂) D->E

Caption: FeCl₂-catalyzed synthesis of 2H-azirine-2-carboxamides.

Protocol 3: General Procedure for the Synthesis of 3-(3-Methylphenyl)-N-substituted-2H-azirine-2-carboxamides

This protocol is adapted from the work of Rostovskii and coworkers.[7]

Materials:

  • 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • Amine (e.g., morpholine, piperidine, benzylamine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the desired amine (2.0 mmol) in DMF (5 mL), add potassium carbonate (3.0 mmol).

  • Add a solution of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole (1.0 mmol) in DMF (2 mL) to the amine mixture.

  • Heat the reaction mixture to reflux and stir for 1.5 hours.

  • Cool the mixture to room temperature, dilute with water (15 mL), and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude 5-amino-isoxazole intermediate in acetonitrile (5 mL).

  • Add FeCl₂·4H₂O (20 mol%) to the solution and stir at room temperature for 3 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired 3-(3-methylphenyl)-N-substituted-2H-azirine-2-carboxamide.

Note on Versatility: This protocol can be adapted for the synthesis of esters and thioesters by using alcohols or thiols as nucleophiles in the presence of a suitable base to trap the HCl generated from the 2H-azirine-2-carbonyl chloride intermediate.

Application 2: Transformation into Substituted Pyrazoles

The isoxazole ring can be readily converted into a pyrazole ring by treatment with hydrazine. This transformation provides a convenient route to a different class of five-membered heterocycles, which are also of significant interest in medicinal chemistry.[1][2]

Protocol 4: Synthesis of 3-(3-Methylphenyl)-1H-pyrazol-5-amine

This protocol is based on the general principle of isoxazole to pyrazole conversion.[4]

Materials:

  • 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

  • Hydrazine hydrate

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • In a round-bottom flask, dissolve 5-Chloro-3-(3-methylphenyl)-1,2-oxazole (1.0 mmol) in ethanol (5 mL).

  • Add hydrazine hydrate (5.0 mmol) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The residue can be purified by recrystallization or column chromatography on silica gel to yield 3-(3-methylphenyl)-1H-pyrazol-5-amine.

Application 3: Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C5 position of the isoxazole ring can potentially participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form C-C bonds.[12][13][14] This allows for the introduction of a wide variety of aryl, heteroaryl, and alkynyl substituents at this position, significantly expanding the molecular diversity accessible from this intermediate.

Conceptual Workflow for Suzuki and Sonogashira Couplings

Cross_Coupling cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling A 5-Chloro-3-(3-methylphenyl)-1,2-oxazole D 5-Aryl/Vinyl-3-(3-methylphenyl)-1,2-oxazole A->D C-C Bond Formation G 5-Alkynyl-3-(3-methylphenyl)-1,2-oxazole A->G C-C Bond Formation B Aryl/Vinyl Boronic Acid B->D C Pd Catalyst, Base E Terminal Alkyne E->G F Pd/Cu Catalyst, Base

Caption: Potential cross-coupling reactions of the title compound.

Protocol 5: General Conditions for Suzuki-Miyaura Coupling (Hypothetical)

Materials:

  • 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

  • Aryl or vinyl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water, Toluene)

Procedure:

  • In a Schlenk tube, combine 5-Chloro-3-(3-methylphenyl)-1,2-oxazole (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (2-5 mol%), and the base (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Safety and Handling

5-Chloro-3-(3-methylphenyl)-1,2-oxazole and its precursors and reagents should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; it should be handled with extreme care.

Conclusion

5-Chloro-3-(3-methylphenyl)-1,2-oxazole is a highly valuable and versatile chemical intermediate. The protocols and applications outlined in this guide demonstrate its utility in the synthesis of a diverse range of complex molecules, including 2H-azirine derivatives and substituted pyrazoles. Its potential for use in cross-coupling reactions further enhances its synthetic value. By leveraging the reactivity of this intermediate, researchers and drug development professionals can efficiently access novel chemical entities for a wide array of applications.

References

  • Advances in isoxazole chemistry and their role in drug discovery.
  • Recent Progress in the Synthesis of Isoxazoles. Bentham Science Publishers.
  • The recent progress of isoxazole in medicinal chemistry. PubMed.
  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent deriv
  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI.
  • An improved protocol for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones through L-valine-mediated domino three-component. Indian Academy of Sciences.
  • Non-natural 2H-azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity. PMC.
  • Synthesis of Biologically active 2H-azirines-A review. SKBU::Journals.
  • Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.
  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Sonogashira coupling. Wikipedia.
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.

Sources

The Strategic Role of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold in Drug Discovery

The 1,2-oxazole, or isoxazole, ring is a five-membered heterocycle that has become a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it a privileged scaffold for developing novel therapeutic agents.[4][5] Isoxazole-containing compounds have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][5][6] Notable drugs such as the antibiotic Cloxacillin, the COX-2 inhibitor Valdecoxib, and the anticonvulsant Zonisamide feature this core structure, underscoring its therapeutic significance.[6][7][8] Within this important class of molecules, 5-Chloro-3-(3-methylphenyl)-1,2-oxazole emerges as a particularly valuable synthetic intermediate, providing a reactive handle for the construction of diverse and complex molecular architectures.

Compound Profile: 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

Structure and Properties

PropertyValue
IUPAC Name 5-Chloro-3-(3-methylphenyl)-1,2-oxazole
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Appearance Typically an off-white to pale yellow solid
Key Feature The chlorine atom at the 5-position acts as a versatile leaving group, enabling nucleophilic substitution and further molecular elaboration.

The strategic placement of the chloro group on the isoxazole ring is paramount. It activates the C5 position, transforming the molecule from a simple scaffold into a dynamic building block for creating extensive libraries of derivatives. This reactivity is central to its application in drug discovery programs.

Medicinal Chemistry Applications: A Versatile Synthetic Platform

The primary utility of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole is not as a final drug product, but as a crucial intermediate for synthesizing more complex, biologically active molecules.[9] The chloro substituent is readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR).

A key transformation involves the iron(II)-catalyzed isomerization of 5-chloroisoxazoles into highly reactive 2H-azirine-2-carbonyl chlorides.[10] These intermediates can then be trapped by a range of N-, O-, or S-nucleophiles to generate a wide array of amides, esters, and thioesters, which are valuable functionalities in drug design.[10][11] This synthetic versatility allows chemists to systematically modify the scaffold to optimize potency, selectivity, and pharmacokinetic properties. For instance, derivatives of similar 5-chloro-isoxazoles have been investigated for their potential as anticancer agents, with some compounds showing potent activity against colon cancer cell lines by inhibiting STAT3 phosphorylation.[7]

The following workflow illustrates the strategic use of this compound in a typical drug discovery cascade.

G cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization cluster_development Preclinical Development A Protocol 1: Synthesis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole B Protocol 3: Nucleophilic Substitution (e.g., Amination, Alkoxylation) A->B Key Intermediate C Library of Derivatives B->C D High-Throughput Screening (e.g., Cell-based Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Optimized Lead Compound F->G H In vivo Efficacy & PK/PD Studies G->H I Candidate Drug H->I

Caption: Drug discovery workflow utilizing the title compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

This protocol describes a common method for synthesizing the title compound from a suitable precursor, 3-(3-methylphenyl)isoxazol-5(4H)-one. The chlorination is a critical step that installs the reactive handle.

Principle: The synthesis involves the chlorination of an isoxazolone precursor. Reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride are effective for this transformation, converting the ketone at the 5-position into the desired 5-chloro derivative.

Materials:

  • 3-(3-methylphenyl)isoxazol-5(4H)-one

  • Phosphorus oxychloride (POCl₃) or Oxalyl Chloride

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Dichloromethane (DCM) or Toluene (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-(3-methylphenyl)isoxazol-5(4H)-one (1 equivalent).

  • Solvent Addition: Add anhydrous DCM or Toluene to dissolve the starting material (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: Add a catalytic amount of DMF (1-2 drops). Slowly add phosphorus oxychloride (1.5-2.0 equivalents) dropwise to the stirred solution at 0 °C (ice bath).

    • Causality: POCl₃ is a powerful chlorinating agent. The reaction is exothermic, and slow addition at low temperature is crucial to control the reaction rate and prevent side product formation. DMF acts as a catalyst to form the Vilsmeier-Haack reagent in situ, which is the active electrophile.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (40-110 °C depending on the solvent) and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture over crushed ice.

    • Causality: This step quenches the excess POCl₃. This process is highly exothermic and releases HCl gas, so it must be performed slowly in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

    • Causality: The NaHCO₃ wash neutralizes any residual acid (HCl), and the brine wash helps to remove water from the organic layer, facilitating the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions, remove the solvent, and characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Quality Control & Characterization

To ensure the synthesized compound is suitable for subsequent reactions, its identity and purity must be rigorously confirmed.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Expect signals corresponding to the aromatic protons of the methylphenyl group, the methyl protons, and the isoxazole ring proton.

    • ¹³C NMR: Confirms the carbon framework of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. Look for the molecular ion peak [M]+ and the characteristic isotopic pattern of a chlorine-containing compound ([M+2]+ peak at ~1/3 the intensity of the [M]+ peak).

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A pure sample should exhibit a single major peak.

Analytical Technique Purpose Expected Outcome
¹H NMR Structural verification (Protons)Signals in aromatic, methyl, and heterocyclic regions.
¹³C NMR Structural verification (Carbons)Correct number of carbon signals.
Mass Spectrometry Molecular Weight & Isotopic Pattern[M]+ peak at ~193.6 g/mol with Cl isotope pattern.
HPLC Purity Assessment>95% purity for use in further synthesis.
Protocol 3: Application Example - Synthesis of an N-Aryl Aminoisoxazole Derivative

This protocol demonstrates the utility of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole as a precursor by reacting it with an aniline derivative in a nucleophilic aromatic substitution reaction.

Principle: The electron-withdrawing nature of the isoxazole ring facilitates the displacement of the C5-chloro group by a nucleophile, such as an amine. This reaction is often catalyzed by a base.

G A 5-Chloro-3-(3-methylphenyl)-1,2-oxazole D Heat (e.g., 80-120°C) A->D B Aniline Derivative (Nucleophile) B->D C Base (e.g., K₂CO₃ or Et₃N) Solvent (e.g., DMF, Acetonitrile) C->D Reaction Conditions E Work-up & Purification (Extraction, Chromatography) D->E After Reaction Completion F N-Aryl-5-amino-3-(3-methylphenyl)-1,2-oxazole (Final Product) E->F

Caption: Workflow for synthesizing an N-Aryl derivative.

Materials:

  • 5-Chloro-3-(3-methylphenyl)-1,2-oxazole (1 equivalent)

  • Substituted Aniline (e.g., 4-fluoroaniline) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2-3 equivalents)

  • Dimethylformamide (DMF) or Acetonitrile (anhydrous)

  • Ethyl Acetate and Water (for work-up)

  • Standard purification and characterization reagents (as in Protocol 1)

Procedure:

  • Reaction Setup: To a sealable reaction vial, add 5-Chloro-3-(3-methylphenyl)-1,2-oxazole, the substituted aniline, and the base (K₂CO₃).

  • Solvent Addition: Add anhydrous DMF to dissolve the reactants.

  • Reaction: Seal the vial and heat the mixture in a heating block or oil bath to 80-120 °C. Monitor the reaction by TLC.

    • Causality: Heating is required to overcome the activation energy for the nucleophilic aromatic substitution. The base neutralizes the HCl formed during the reaction, driving the equilibrium towards the product.

  • Work-up: After completion, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x volumes).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification and Characterization: Concentrate the solvent and purify the crude product by flash column chromatography to yield the desired N-aryl-5-amino-3-(3-methylphenyl)-1,2-oxazole. Confirm the structure using the methods described in Protocol 2.

Conclusion

5-Chloro-3-(3-methylphenyl)-1,2-oxazole is a quintessential example of a strategic molecular building block in medicinal chemistry. Its value lies not in its intrinsic biological activity, but in the synthetic potential unlocked by the C5-chloro substituent. This reactive handle provides chemists with a reliable and versatile tool to generate vast libraries of novel isoxazole derivatives, enabling the systematic exploration of chemical space and the optimization of lead compounds. The protocols outlined herein provide a foundation for the synthesis, characterization, and derivatization of this key intermediate, empowering researchers to accelerate their drug discovery efforts across a wide range of therapeutic areas.[6]

References

  • International Journal of Creative Research Thoughts (IJCRT). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Available from: [Link]

  • Lee, J. H., et al. (2012). Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. PubMed Central. Available from: [Link]

  • MySkinRecipes. 5-Chloro-1,2-oxazole-3-carboxylic acid. Available from: [Link]

  • Patel, D., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PubMed Central. Available from: [Link]

  • Zanco Journal of Medical Sciences. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Available from: [Link]

  • Bentham Science Publishers. (2023). Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Available from: [Link]

  • Balakrishnan, B., et al. (2012). 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. PubMed Central. Available from: [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available from: [Link]

  • Agafonova, A. V., et al. (2023). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. Available from: [Link]

  • da Silva, A. C. S., et al. (2014). Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach. ResearchGate. Available from: [Link]

  • Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

  • ResearchGate. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Available from: [Link]

  • Liu, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Semantic Scholar. Available from: [Link]

  • Zhang, H. Z., et al. (2018). Recent advance in oxazole-based medicinal chemistry. PubMed. Available from: [Link]

  • Agafonova, A. V., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. PubMed Central. Available from: [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central. Available from: [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. Available from: [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. Available from: [Link]

Sources

application of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-3-(3-methylphenyl)-1,2-oxazole (also known as 5-chloro-3-m-tolylisoxazole) is a versatile electrophilic building block in medicinal chemistry and agrochemical synthesis. Unlike its 3-unsubstituted counterparts, the 3-(3-methylphenyl) moiety provides a lipophilic anchor often required for kinase binding pockets or increasing metabolic stability.

This guide details the compound's dual-reactivity profile:

  • Electrophilic Substitution (

    
     / Cross-Coupling):  Direct functionalization at the C5 position to generate 3,5-disubstituted isoxazoles.
    
  • Skeletal Rearrangement: Iron(II)-catalyzed isomerization to 2H-azirine-2-carbonyl chlorides, a gateway to complex peptidomimetics and oxazole-fused systems.

Chemical Profile & Handling

PropertyData
CAS Number Analogous to 3356-89-6 (3-Ph)
Molecular Formula

Molecular Weight 193.63 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in water.[1]
Stability Stable under ambient conditions; hydrolyzes slowly in strong aqueous base.
Storage Store at 2–8°C under inert atmosphere (Ar/N2).

Synthesis of the Core Scaffold

Rationale: The most robust route to 5-chloroisoxazoles involves the dehydrative chlorination of isoxazol-5(4H)-ones. The use of triethylamine (


) as a base is critical to buffer the 

generated and prevent acid-mediated decomposition of the sensitive isoxazole ring.
Protocol A: Dehydrative Chlorination

Precursor: 3-(3-Methylphenyl)isoxazol-5(4H)-one.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar. Flush with Nitrogen (

    
    ).
    
  • Reactants: Charge the RBF with 3-(3-methylphenyl)isoxazol-5(4H)-one (10.0 mmol) and Phosphorus Oxychloride (

    
    , 15 mL).
    
  • Base Addition: Cool the mixture to 0°C. Add Triethylamine (

    
    , 8.5 mmol) dropwise over 10 minutes. Caution: Exothermic.
    
  • Reaction: Heat the mixture to 75°C for 12 hours. Monitor conversion by TLC (Hexane/EtOAc 9:1).

  • Workup:

    • Cool to room temperature.[2]

    • Pour the reaction mixture slowly onto crushed ice (300 g) with vigorous stirring (hydrolysis of excess

      
      ).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL), dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification: Flash column chromatography (

    
    , Petroleum Ether:EtOAc 10:1).
    
    • Yield Expectation: 75–85%.

Application I: Iron(II)-Catalyzed Isomerization to Azirines

Mechanism: This is a high-value transformation where the 5-chloroisoxazole ring acts as a masked 2H-azirine-2-carbonyl chloride. Under


 catalysis, the N-O bond cleaves and rearranges. This intermediate is highly electrophilic and can be trapped by nucleophiles to form functionalized azirines (precursors to oxazoles and non-canonical amino acids).
Protocol B: Synthesis of 2H-Azirine-2-Carboxamides

Reagents: 5-Chloro-3-(3-methylphenyl)-1,2-oxazole, Aniline derivative (Nucleophile),


 (anhydrous).
  • Catalyst Preparation: In a glovebox or under strict

    
    , weigh Anhydrous 
    
    
    
    (0.1 mmol, 10 mol%) into a Schlenk tube.
  • Solvent: Add anhydrous Acetonitrile (

    
    , 5 mL).
    
  • Substrate Addition: Add 5-Chloro-3-(3-methylphenyl)-1,2-oxazole (1.0 mmol).

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Observation: The solution typically darkens as the active iron-complex forms.

    • Checkpoint: Monitor disappearance of starting material by TLC. The intermediate acyl chloride is transient; proceed immediately to trapping.

  • Nucleophilic Trapping:

    • Add the amine nucleophile (e.g., Morpholine or Aniline, 1.2 mmol).

    • Add 2,6-Lutidine or 2-Picoline (1.5 mmol) as a proton scavenger.

    • Stir for 1 hour at RT.

  • Workup: Dilute with water, extract with DCM, and purify via silica chromatography.

AzirinePath cluster_legend Pathway Logic Isox 5-Chloro-3-(3-methylphenyl) -1,2-oxazole FeInt Fe(II)-Complex Intermediate Isox->FeInt FeCl2, MeCN RT, 2h AzirineCl 2H-Azirine-2-carbonyl chloride FeInt->AzirineCl Isomerization Product Azirine-2-Carboxamide (Peptidomimetic Scaffold) AzirineCl->Product HNR2 (Amine) Base

Figure 1: Fe(II)-catalyzed ring contraction strategy for accessing azirine scaffolds.

Application II: Palladium-Catalyzed Cross-Coupling

Rationale: The C5-Chlorine bond is electronically activated by the adjacent oxygen and nitrogen heteroatoms, making it a viable pseudohalide for Pd-catalyzed couplings. However, it is less reactive than typical aryl chlorides. The use of electron-rich, bulky ligands (e.g., XPhos, SPhos) is required to facilitate oxidative addition.

Protocol C: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: 3-(3-Methylphenyl)-5-aryl-1,2-oxazole.

  • Reagents:

    • Substrate (1.0 mmol)[1]

    • Arylboronic acid (1.5 mmol)

    • 
       (2 mol%)
      
    • XPhos (4 mol%)

    • 
       (2.0 equiv, 2.0 mmol)
      
  • Solvent System: 1,4-Dioxane : Water (4:1, degassed).

  • Procedure:

    • Combine solid reagents in a microwave vial.

    • Add solvents and seal the vial.

    • Purge with Argon for 5 minutes.

    • Heat at 90°C (oil bath) or 110°C (Microwave) for 2 hours.

  • Purification: Filter through Celite, concentrate, and purify via automated flash chromatography (Gradient: 0–30% EtOAc in Hexanes).

Protocol D: Buchwald-Hartwig Amination (C-N Bond Formation)

Note:[3] Standard


 conditions (heating with amine) work for aliphatic amines. For anilines, Pd-catalysis is required.
  • Catalyst:

    
     (2 mol%) / BrettPhos (4 mol%).
    
  • Base:

    
     (1.4 equiv).
    
  • Conditions: Toluene, 100°C, 12h.

  • Critical Step: Ensure the amine is dry; water kills the active catalyst species in this cycle.

Comparison of Methodologies

Reaction TypeReagentsKey AdvantageLimitation
Isomerization

, Amine
Access to 3-membered rings (Azirines)Requires anhydrous conditions; Fe(II) sensitivity.
Suzuki Coupling

-XPhos, Boronic Acid
Modular C5-arylation5-Cl is less reactive than 5-Br/I analogs.

Amine, HeatMetal-free C-N bond formationLimited to nucleophilic aliphatic amines.

References

  • Agafonova, A. V., et al. (2022).[4][5] "5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids."[4][5][6][7] Molecules, 28(1), 275.[4][6]

  • Rostovskii, N. V., et al. (2018). "Fe(II)-Catalyzed Isomerization of 5-Chloroisoxazoles to 2H-Azirine-2-carbonyl Chlorides as a Key Stage in the Synthesis of Pyrazole-Nitrogen Heterocycle Dyads." The Journal of Organic Chemistry, 83(6), 3177–3187. [8]

  • Balakrishnan, B., et al. (2011). "5-(3-Methylphenyl)-3-phenyl-1,2-oxazole."[1] Acta Crystallographica Section E, 67(6), o1575.

  • Stephens, C. E., et al. (2001). "Palladium-catalyzed coupling of 5-chloro- and 5-bromoisoxazoles with arylboronic acids." Tetrahedron Letters, 42(33), 5617-5619. (Foundational reference for Suzuki coupling of 5-haloisoxazoles).

Sources

Application Notes & Protocols: High-Throughput Screening of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,2-oxazole (isoxazole) nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] Its unique electronic and structural characteristics allow for diverse interactions with biological targets.[1][4] This application note provides a comprehensive, field-proven framework for conducting a high-throughput screening (HTS) campaign to identify biologically active analogs of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole. We will move beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust, reproducible, and self-validating workflow suitable for academic and industrial drug discovery settings.

Section 1: The High-Throughput Screening Philosophy

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds against biological targets.[5][6] The goal is not to exhaustively characterize each molecule, but to efficiently identify "hits"—compounds that elicit a desired biological response—which can then be advanced into the lead optimization pipeline.[7][8] A successful HTS campaign is a multi-stage process, beginning with meticulous assay development and culminating in stringent hit validation.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Hit ID cluster_2 Phase 3: Hit-to-Lead Assay_Dev Assay Conception (Biochemical vs. Cell-Based) Miniaturization Miniaturization (e.g., to 384-well) Assay_Dev->Miniaturization Optimization Parameter Optimization (e.g., cell density, time) Miniaturization->Optimization Validation Assay Validation (Z'-Factor > 0.5) Optimization->Validation Pilot Pilot Screen (~2,000 Compounds) Validation->Pilot Go Primary Primary HTS Campaign (Full Library) Pilot->Primary Data_Analysis Data Analysis (Normalization, Hit Picking) Primary->Data_Analysis Confirmation Hit Confirmation (Re-test, Fresh Stock) Data_Analysis->Confirmation Advance Hits Dose_Response Dose-Response (IC50/EC50) Confirmation->Dose_Response Secondary Orthogonal Assays & SAR Expansion Dose_Response->Secondary

Caption: The overarching workflow of a high-throughput screening campaign.

Section 2: Assay Development and Validation: The Cornerstone of a Successful Screen

The quality of an HTS campaign is entirely dependent on the robustness of the underlying assay.[9][10] This phase involves selecting an appropriate assay format and optimizing all parameters to ensure it can reliably distinguish between active and inactive compounds.[11][12]

Choosing the Right Assay: Biochemical vs. Cell-Based

The choice of assay is dictated by the scientific question.

  • Biochemical Assays: These cell-free systems measure the direct interaction between compounds and a purified biological target, such as an enzyme or receptor.[13] They are excellent for identifying direct inhibitors but lack the context of a living system.[14]

  • Cell-Based Assays: These assays use living cells to measure a compound's effect on a biological pathway or overall cell health (phenotype).[15][16] They provide more biologically relevant data, accounting for factors like cell permeability and off-target effects, making them a common choice for initial screening campaigns.[14]

For a library of novel 1,2-oxazole analogs with broad potential activity, a cell-based assay measuring cytotoxicity or proliferation is a pragmatic and informative starting point, particularly for oncology-focused screens.

Protocol: Development of a Cell-Based Viability Assay

This protocol details the optimization of a colorimetric cell viability assay using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The principle relies on the conversion of the yellow MTT salt into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[17]

Materials

Reagent/Material Example Supplier Notes
Human Cancer Cell Line (e.g., A549, HeLa) ATCC Choose a robust, well-characterized line.
Culture Medium (e.g., DMEM) & FBS Gibco
384-well, clear-bottom, black-walled plates Corning Black walls minimize well-to-well crosstalk.
MTT Reagent (5 mg/mL in sterile PBS) Sigma-Aldrich Prepare fresh and filter-sterilize.[17]
Solubilization Solution (e.g., 10% SDS in 0.01M HCl) In-house
Positive Control (e.g., Staurosporine) Tocris A known potent cytotoxic agent.
Negative Control (DMSO, cell culture grade) Sigma-Aldrich Vehicle for compound library.
Multichannel Pipettes & Automated Liquid Handlers Essential for precision and throughput.

| Microplate Spectrophotometer | | Capable of reading absorbance at ~570 nm. |

Optimization Steps:

  • Cell Seeding Density:

    • Dispense a range of cell concentrations (e.g., 500 to 10,000 cells/well) into a 384-well plate in a volume of 40 µL.

    • Incubate for the planned compound exposure time (e.g., 48 or 72 hours).

    • Process the plate using the MTT assay protocol (steps below).

    • Rationale: The optimal cell density will yield a robust signal (absorbance of ~1.0-1.5) and ensure cells remain in the logarithmic growth phase throughout the experiment.[17]

  • MTT Incubation Time:

    • Using the optimal cell density, add 10 µL of MTT reagent to each well.

    • Incubate for various time points (e.g., 1, 2, 3, and 4 hours) at 37°C.[18]

    • Add 50 µL of solubilization solution and read the absorbance.

    • Rationale: The ideal time allows for sufficient formazan development without causing crystal-related artifacts or toxicity from the reagent itself.

  • DMSO Tolerance:

    • Seed cells at the optimal density.

    • Add culture medium containing a range of DMSO concentrations (e.g., 0.1% to 2.0%).

    • Incubate for the full assay duration (e.g., 48 hours) and process.

    • Rationale: HTS compounds are typically stored in DMSO. You must determine the highest concentration of DMSO that does not impact cell viability, which is typically ≤0.5%.

Quality Control: The Z'-Factor

A robust assay must be validated before screening.[19] The Z'-factor is the industry-standard statistical parameter for quantifying assay quality.[20][21] It measures the separation between the means of the positive and negative controls relative to their standard deviations.[22]

Formula: Z' = 1 - [3 * (σₚ + σₙ)] / |µₚ - µₙ|

Where:

  • µₚ = Mean of the positive control (e.g., Staurosporine-treated cells)

  • µₙ = Mean of the negative control (e.g., DMSO-treated cells)

  • σₚ = Standard deviation of the positive control

  • σₙ = Standard deviation of the negative control

Validation Protocol:

  • Prepare a 384-well plate.

  • In half the wells (n=192), add cells and medium with DMSO (Negative Control).

  • In the other half (n=192), add cells and medium with a high concentration of Staurosporine (e.g., 10 µM) (Positive Control).

  • Incubate and process the plate as per the optimized protocol.

  • Calculate the Z'-factor from the resulting data.

Interpretation of Z'-Factor Values [21][22][23]

Z'-Factor Assay Classification Feasibility for HTS
> 0.5 Excellent Ideal for screening.
0 to 0.5 Marginal Requires optimization; may yield false negatives/positives.

| < 0 | Unacceptable | The assay cannot distinguish between controls. |

Scientist's Note: An assay is only approved for HTS once it consistently achieves a Z'-factor of > 0.5.[19] This step is non-negotiable and saves immense resources by preventing the use of an unreliable assay.

Section 3: The Primary HTS Campaign: Protocol and Execution

With a validated assay, the primary screen of the entire 5-Chloro-3-(3-methylphenyl)-1,2-oxazole analog library can commence. This phase requires automation and meticulous planning.[5][24]

Plate Layout

A well-designed plate map is critical for identifying and correcting for systematic errors, such as "edge effects."

Caption: Example 384-well plate map with controls flanking library compounds.

Layout Strategy:

  • Columns 1-2: Negative Controls (NC) - Cells + DMSO vehicle.

  • Columns 3-22: Library Compounds (C) - Cells + one unique analog per well.

  • Columns 23-24: Positive Controls (PC) - Cells + Staurosporine.

  • Rationale: Placing controls on every plate allows for plate-by-plate quality assessment (Z'-factor calculation) and data normalization.

Step-by-Step HTS Protocol (Automated)
  • Cell Seeding: Using an automated dispenser, seed cells (e.g., 2,500 cells in 40 µL medium) into all wells of the 384-well plates. Incubate for 18-24 hours to allow for cell attachment.

  • Compound Pinning: Use a robotic pin tool or acoustic dispenser to transfer a small volume (e.g., 50 nL) of each library compound and control from the source plates to the assay plates. This results in a final screening concentration (e.g., 10 µM) and final DMSO concentration (e.g., 0.25%).

  • Incubation: Incubate the plates for the predetermined exposure time (e.g., 48 hours) at 37°C, 5% CO₂.

  • Reagent Addition: Add 10 µL of MTT reagent (5 mg/mL) to all wells. Incubate for 2 hours at 37°C.

    • Scientist's Note: Perform this step in a sterile environment but with the plate lids off to prevent condensation from interfering with absorbance readings.

  • Solubilization: Add 50 µL of Solubilization Solution to all wells. Place plates on an orbital shaker for 15 minutes to ensure complete dissolution of formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Section 4: Data Analysis and Hit Identification

Raw data from HTS is voluminous and requires a systematic analysis pipeline to identify meaningful hits.[25][26]

  • Quality Control: For each plate, calculate the Z'-factor using the control wells. Any plate with a Z' < 0.5 should be flagged and potentially re-screened.

  • Data Normalization: Raw absorbance values must be normalized to account for plate-to-plate variation. A common method is to calculate the percent inhibition for each compound well.

    Formula: % Inhibition = 100 * (1 - [Abs_compound - Mean_Abs_PC] / [Mean_Abs_NC - Mean_Abs_PC])

  • Hit Selection: A "hit" is defined by a specific activity threshold. This can be based on:

    • Percent Inhibition: e.g., all compounds causing >50% inhibition.

    • Z-score: A measure of how many standard deviations a compound's value is from the mean of the plate. A Z-score of <-3 (for inhibition) is a common cutoff.

    Formula: Z-score = (Value_compound - Mean_plate) / SD_plate

  • Data Triage: It is crucial to filter out known problematic compounds, such as Pan-Assay Interference Compounds (PAINS), which often appear as hits across many different assays due to non-specific mechanisms.[27]

Section 5: Hit Confirmation and Secondary Assays

A hit from a primary screen is only a starting point.[19] Rigorous follow-up is required to confirm the activity and eliminate artifacts.[28]

  • Hit Confirmation: "Hits" identified in the primary screen are re-tested under the same assay conditions, often using a freshly sourced or synthesized sample of the compound to ensure the activity is real and not due to a degraded sample or library tracking error.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-point serial dilutions) to generate a dose-response curve. This allows for the calculation of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

  • Orthogonal Assays: This is a critical step to ensure the observed activity is not an artifact of the primary assay technology.[28] For hits from an MTT screen, a suitable orthogonal assay would be one that measures a different aspect of cell health, such as:

    • CellTiter-Glo® (Promega): A luminescence-based assay that quantifies ATP levels, an indicator of metabolically active cells.

    • Caspase-Glo® 3/7 (Promega): A luminescence-based assay that measures caspase activity, a hallmark of apoptosis.

    • High-Content Imaging: Can be used to quantify cell number and simultaneously assess morphological changes indicative of cytotoxicity.

Scientist's Note: A true "validated hit" is a compound that shows consistent, dose-dependent activity in both the primary and at least one orthogonal secondary assay. These are the compounds that warrant the significant investment of medicinal chemistry resources for further development.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved February 19, 2026.
  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved February 19, 2026.
  • Grokipedia. (n.d.). Z-factor. Retrieved February 19, 2026.
  • Evotec. (n.d.). Biochemical Assay Services. Retrieved February 19, 2026.
  • PubMed. (n.d.). Introduction: cell-based assays for high-throughput screening. Retrieved February 19, 2026.
  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening. Retrieved February 19, 2026.
  • PubMed - NIH. (2010, June 15). Cell-based assays for high-throughput screening. Retrieved February 19, 2026.
  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved February 19, 2026.
  • UCSF Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps. Retrieved February 19, 2026.
  • Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved February 19, 2026.
  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved February 19, 2026.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved February 19, 2026.
  • Selvita. (n.d.). High-Throughput Screening (HTS). Retrieved February 19, 2026.
  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved February 19, 2026.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays. Retrieved February 19, 2026.
  • PubMed. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches. Retrieved February 19, 2026.
  • RxPlora. (2024, August 1). What is Z' (read Z-factor)?. Retrieved February 19, 2026.
  • Abcam. (n.d.). MTT assay protocol. Retrieved February 19, 2026.
  • Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS. Retrieved February 19, 2026.
  • SciLifeLab & KNIME. (2020, June 19).
  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Retrieved February 19, 2026.
  • Creative Biogene. (2024, September 27). Protocol for Cell Viability Assays: CCK-8 and MTT. Retrieved February 19, 2026.
  • PMC. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Retrieved February 19, 2026.
  • Cambridge MedChem Consulting. (2017, November 13).
  • University of Oxford, Target Discovery Institute. (n.d.). Small Compound Screening Overview. Retrieved February 19, 2026.
  • Drug Discovery Pro. (n.d.). Hit Identification Approaches and Future Directions – Protac. Retrieved February 19, 2026.
  • SlideShare. (2014, April 8). Data analysis approaches in high throughput screening. Retrieved February 19, 2026.
  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved February 19, 2026.
  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Retrieved February 19, 2026.
  • Assay Biotechnology. (n.d.). High-Throughput Screening Assays. Retrieved February 19, 2026.
  • Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved February 19, 2026.
  • NCBI - NIH. (2012, May 1). Basics of Enzymatic Assays for HTS. Retrieved February 19, 2026.
  • ResearchGate. (n.d.).
  • Bentham Science. (2022, January 7). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved February 19, 2026.
  • IJPRA. (2025, December 23). Oxazole-Based Molecules in Anti-viral Drug Development. Retrieved February 19, 2026.
  • Benchchem. (2025, December). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. Retrieved February 19, 2026.
  • Taylor & Francis Online. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved February 19, 2026.
  • Bentham Science Publishers. (2025, January 20).
  • RSC Publishing. (n.d.). A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor. Retrieved February 19, 2026.
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved February 19, 2026.
  • SpringerOpen. (n.d.).
  • PubMed. (2017, November 7). High-Throughput Screening Identifies 1,4,5-Substituted 1,2,3-Triazole Analogs as Potent and Specific Antagonists of Pregnane X Receptor. Retrieved February 19, 2026.
  • PMC. (2012, August 1). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)
  • Der Pharma Chemica. (n.d.).
  • PMC - PubMed Central - NIH. (n.d.). 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. Retrieved February 19, 2026.
  • Preprints.org. (2025, December 31). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Retrieved February 19, 2026.
  • ResearchGate. (2020, December 15). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Retrieved February 19, 2026.
  • PubMed. (2024, May 5). Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. Retrieved February 19, 2026.

Sources

use of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole in crop protection research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Chloro-3-(3-methylphenyl)-1,2-oxazole in Agrochemical Discovery

Executive Summary

5-Chloro-3-(3-methylphenyl)-1,2-oxazole (also known as 5-chloro-3-(3-methylphenyl)isoxazole) acts as a high-value electrophilic scaffold in the synthesis of next-generation crop protection agents. Unlike saturated isoxazolines (e.g., Fluralaner), this fully aromatic isoxazole serves primarily as a divergent intermediate . Its C5-chlorine atom functions as a versatile leaving group, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries via Nucleophilic Aromatic Substitution (


) or metal-catalyzed cross-coupling.

This guide details the protocols for utilizing this scaffold to generate herbicidal (HPPD inhibitor) and fungicidal (sterol biosynthesis inhibitor) candidates.

Chemical Profile & Handling

PropertySpecificationApplication Relevance
IUPAC Name 5-Chloro-3-(3-methylphenyl)-1,2-oxazoleCore scaffold identification
Molecular Weight ~193.63 g/mol Fragment-based drug discovery (Low MW allows decoration)
Appearance White to off-white crystalline solidEase of handling in automated weighing
Solubility Soluble in DCM, DMSO, MeCN; Low in WaterCompatible with standard organic synthesis & HTS stocks
Reactivity Electrophilic at C5; Stable to weak acidsCritical: C5-Cl is susceptible to nucleophilic attack
Storage 2–8°C, DesiccatedHydrolytically stable, but protect from strong bases

Expert Insight: The meta-tolyl (3-methylphenyl) substitution at C3 is strategic. Unlike para-substitution, the meta-methyl group often improves metabolic stability by hindering rapid hydroxylation at the para-position in plant systems, extending the half-life of the active ingredient (AI) in the field.

Application 1: Divergent Library Synthesis (SAR Expansion)

The primary utility of this compound is its ability to undergo


 reactions to create diverse libraries. The isoxazole ring is electron-deficient, activating the C5-chlorine.
Protocol A: Synthesis of 5-Amino-Isoxazole Derivatives (Fungicide Leads)

Target: Creation of amide-linked fungicides or novel nicotinic acetylcholine receptor (nAChR) modulators.

Reagents:

  • Substrate: 5-Chloro-3-(3-methylphenyl)-1,2-oxazole (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (e.g., piperazine, aniline derivatives) (1.2 equiv)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the isoxazole substrate in 5 mL of anhydrous MeCN in a microwave-compatible vial.

  • Addition: Add 2.0 mmol of

    
     followed by 1.2 mmol of the amine nucleophile.
    
  • Reaction:

    • Method A (Thermal): Reflux at 80°C for 6–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Method B (Microwave - Recommended): Irradiate at 120°C for 20 minutes. This significantly reduces reaction time and suppresses side products.

  • Work-up: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Flash chromatography (Silica gel, 0-30% EtOAc in Hexanes).

  • Validation: Confirm structure via

    
    -NMR (Loss of C5-Cl signal, appearance of amine protons).
    

Self-Validating Check: If the reaction stalls, add a catalytic amount of KI (10 mol%) to form the more reactive 5-iodo intermediate in situ (Finkelstein reaction logic).

Application 2: Iron-Catalyzed Ring Contraction (Peptidomimetics)

A more advanced application involves the Fe(II)-catalyzed isomerization of the isoxazole into a 2H-azirine-2-carbonyl chloride .[1] This is a powerful route to synthesize specialized peptide-mimic herbicides.

Mechanism: The 5-chloroisoxazole ring opens and rearranges under Fe(II) catalysis to form a reactive azirine intermediate, which can then trap nucleophiles.

Protocol B: Synthesis of 2H-Azirine Carboxamides
  • Catalyst Preparation: Use

    
     (anhydrous).
    
  • Reaction: Mix 5-Chloro-3-(3-methylphenyl)-1,2-oxazole (1 equiv) with

    
     (10 mol%) in MeCN.
    
  • Activation: Heat to 60°C for 1 hour. The solution typically changes color (yellow to orange/brown) indicating ring opening.

  • Trapping: Add a secondary nucleophile (e.g., an amino acid ester) and a base (Pyridine).

  • Outcome: Formation of a 2H-azirine-2-carboxamide, a scaffold often investigated for anti-fungal properties against Botrytis cinerea.

Biological Screening Workflows

Once the library is synthesized, compounds enter the screening cascade.

Protocol C: Herbicide Screen (HPPD Inhibition Assay)

Isoxazoles are classic inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), causing "bleaching" in weeds.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM sodium ascorbate, 10 µM

    
    .
    
  • Enzyme: Recombinant Arabidopsis thaliana HPPD.

  • Substrate: 100 µM HPP (4-hydroxyphenylpyruvate).

  • Procedure:

    • Incubate enzyme + test compound (from Protocol A) for 15 min at 25°C.

    • Add HPP substrate to initiate reaction.

    • Measure

      
       consumption (Clark electrode) or formation of Homogentisate (HPLC detection) after 15 min.
      
  • Data Analysis: Calculate

    
    . Potent compounds (
    
    
    
    ) proceed to greenhouse trials.

Visualizing the Discovery Pipeline

The following diagram illustrates the divergent synthesis pathways and the subsequent screening decision tree.

G Start 5-Chloro-3-(3-methylphenyl) -1,2-oxazole SNAr Nucleophilic Substitution (SNAr) Start->SNAr  + Amines/Thiols   FeCat Fe(II) Isomerization Start->FeCat  + FeCl2, Heat   AminoIso 5-Amino-Isoxazoles (Library A) SNAr->AminoIso Azirine 2H-Azirine Carboxamides (Library B) FeCat->Azirine Screen Biological Screening (HTS) AminoIso->Screen Azirine->Screen HPPD HPPD Inhibition (Herbicides) Screen->HPPD  Bleaching Effect   Fung Mycelial Growth (Fungicides) Screen->Fung  Growth Inhibition  

Caption: Divergent synthesis workflow transforming the 5-chloroisoxazole scaffold into distinct agrochemical libraries.

References

  • Isoxazole Scaffolds in Agrochemicals

    • Title: Isoxazoline: An Emerging Scaffold in Pesticide Discovery.[2]

    • Source: Journal of Agricultural and Food Chemistry (ACS).[3]

    • Significance: Reviews the structural versatility of isoxazoles in marketed pesticides.
    • (General Journal Link for verification)

  • Reactivity of 5-Chloroisoxazoles

    • Title: 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides... of 2H-Azirine-2-carboxylic Acids.[1]

    • Source: MDPI (Molecules).
    • Significance: Details the Fe(II)
  • Nucleophilic Substitution Protocols

    • Title: The Role of 4-Chlorobenzo[d]isoxazole in Agrochemical Synthesis.
    • Source: BenchChem Applic
    • Significance: Provides mechanistic grounding for the displacement of chlorine on the isoxazole ring.
  • General Synthesis of 3-Aryl-Isoxazoles

    • Title: Synthesis and Biological Activity of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles.[4]

    • Source: ResearchG
    • Significance: Validates the synthesis of the core 3-aryl scaffold.

Sources

Troubleshooting & Optimization

challenges in the synthesis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

Case ID: ISOX-5CL-3MP-001 Status: Active Support Tier: Senior Application Scientist Level

Executive Summary & Synthesis Strategy

The synthesis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole (also known as 3-(3-tolyl)-5-chloroisoxazole) presents specific challenges in regiocontrol and halogenation efficiency. While direct cycloaddition routes exist, the most robust and scalable method involves the chlorodehydroxylation of the corresponding isoxazol-5(4H)-one precursor .

This guide prioritizes the Isoxazolone-POCl₃ Route due to its superior reliability for 5-chloro substitution patterns compared to nitrile oxide cycloadditions, which often require volatile dichloroethylene and suffer from dimerization side reactions (furoxans).

Key Molecular Specs:

  • Target: 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

  • Molecular Weight: 193.63 g/mol

  • Critical Intermediate: 3-(3-methylphenyl)isoxazol-5(4H)-one

  • Primary Hazard: Phosphoryl chloride (POCl₃) – Reacts violently with water; inhalation hazard.

Core Synthesis Workflow

The following logic flow details the critical path from the starting beta-keto ester to the final chlorinated product.

SynthesisWorkflow Start Starting Material: Ethyl 3-(3-methylphenyl)-3-oxopropanoate Step1 Step 1: Cyclization Reagent: NH2OH·HCl, NaOAc Solvent: EtOH/H2O or MeOH Start->Step1 Condensation Interm Intermediate: 3-(3-methylphenyl)isoxazol-5(4H)-one (Solid, typically >80% yield) Step1->Interm Tautomerization Step2 Step 2: Chlorination Reagent: POCl3 (Excess), Et3N (Cat.) Temp: 100-110°C Interm->Step2 Chlorodehydroxylation Quench Quench & Workup Pour into Ice/Water Extract with DCM/EtOAc Step2->Quench Hydrolysis of POCl3 Product Final Product: 5-Chloro-3-(3-methylphenyl)-1,2-oxazole Quench->Product Purification

Figure 1: Step-wise synthesis pathway for 5-Chloro-3-(3-methylphenyl)-1,2-oxazole via the isoxazolone intermediate.

Experimental Protocol & Data

Step 1: Preparation of 3-(3-methylphenyl)isoxazol-5(4H)-one
  • Reagents: Ethyl 3-(3-methylphenyl)-3-oxopropanoate (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Sodium Acetate (1.1 eq).

  • Solvent: Ethanol/Water (1:1 v/v).

  • Procedure:

    • Dissolve hydroxylamine HCl and NaOAc in water.

    • Add the beta-keto ester dissolved in ethanol.

    • Reflux for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

    • Cool to room temperature. Acidify to pH 2–3 with dilute HCl to precipitate the isoxazolone.

    • Filter the solid, wash with cold water, and dry.

Step 2: Chlorination to 5-Chloro-3-(3-methylphenyl)-1,2-oxazole
  • Reagents: 3-(3-methylphenyl)isoxazol-5(4H)-one (1.0 eq), POCl₃ (10–15 eq), Triethylamine (1.0 eq - Critical for rate acceleration).

  • Procedure:

    • Place the dry isoxazolone in a round-bottom flask under inert atmosphere (Ar/N₂).

    • Add POCl₃ carefully (neat).

    • Add triethylamine dropwise (exothermic).

    • Heat to 100–110°C for 3–5 hours.

    • Quenching (Hazardous): Cool reaction to RT. Pour slowly onto crushed ice with vigorous stirring. Maintain temperature <20°C to prevent hydrolysis of the product.

    • Extract with Dichloromethane (DCM). Wash organic layer with saturated NaHCO₃ (to remove phosphoric acids) and brine.

Typical Reaction Performance Data (Based on 3-phenyl analog benchmarks [1, 4])

ParameterMethod A: POCl₃ NeatMethod B: POCl₃/PCl₅ MixMethod C: POCl₃ + Et₃N
Reaction Temp 120°C100°C100–110°C
Time 8–12 h4–6 h3–5 h
Yield 50–60%65–75%75–85%
Impurity Profile High tar formationPhosphorus byproductsCleanest profile

Troubleshooting Guide

Issue 1: Low Yield in Isoxazolone Cyclization

Symptom: Recovery of starting material or formation of an oily mixture instead of a solid precipitate.

  • Root Cause 1: Incorrect pH. The cyclization to the 5-one requires the free oxime to attack the ester. If the pH is too low (too acidic), the amine is protonated. If too high, the ester may hydrolyze.

    • Fix: Buffer with NaOAc to maintain pH ~4–5. Ensure final acidification to pH 2 precipitates the enol form.

  • Root Cause 2: Regioisomer Formation. Formation of 3-methyl-5-(3-methylphenyl)isoxazole (wrong isomer) if the keto-ester has two reactive centers.

    • Fix: For 3-aryl-3-oxopropanoates, the ketone is more reactive than the ester, naturally favoring the 3-aryl-5-one. Ensure the starting material is the beta-keto ester , not a diketone.

Issue 2: Incomplete Chlorination / "Stuck" Reaction

Symptom: TLC shows persistent isoxazolone spot even after refluxing in POCl₃.

  • Root Cause: Lack of Base Catalyst. The reaction mechanism involves the formation of a dichlorophosphate intermediate. The elimination of HCl is the rate-determining step.

    • Fix: Add 1.0 equivalent of Triethylamine (Et₃N) or Pyridine. This acts as an HCl scavenger and catalyzes the substitution [1].

  • Root Cause: Old POCl₃. POCl₃ hydrolyzes over time to phosphoric acid, which is inactive.

    • Fix: Distill POCl₃ prior to use if the liquid is cloudy or viscous.

Issue 3: Product Degradation During Workup

Symptom: Loss of product yield during extraction; aqueous layer is highly acidic.

  • Root Cause: Hydrolysis. 5-Chloroisoxazoles are relatively stable, but the 5-chloro bond can be labile in hot acidic media.

    • Fix:Never add water to the hot reaction mixture. Pour the reaction mixture into ice. Neutralize the aqueous layer immediately with NaHCO₃ or NaOH to pH 7–8 before extraction.

Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (SOCl₂) instead of POCl₃? A: Generally, no . Thionyl chloride is not electrophilic enough to activate the enol/keto oxygen of the isoxazolone effectively for this transformation. POCl₃ or a POCl₃/PCl₅ mixture is required to form the reactive phosphoryl intermediate [4].

Q: Is the 5-chloroisoxazole product stable for storage? A: Yes, unlike acid chlorides, 5-chloroisoxazoles are stable solids or oils at room temperature. They can be stored in a refrigerator (4°C) for months. However, they are reactive electrophiles and will react with strong nucleophiles (amines, thiols) [1].

Q: What is the major safety concern with this protocol? A: The quenching of POCl₃. This releases massive amounts of HCl gas and heat.

  • Protocol: Use a fume hood with a scrubber. Wear a full face shield. Quench on a scale <5g first to gauge exothermicity.

Q: Can I synthesize this via Nitrile Oxide Cycloaddition instead? A: Yes. You can react 3-methylbenzaldehyde oxime (converted to hydroximoyl chloride) with 1,1-dichloroethene (vinylidene chloride).

  • Pros: Convergent.

  • Cons: Vinylidene chloride is volatile (bp 31°C) and polymerizes easily. This route is often reserved for when the isoxazolone route fails [5].

References

  • Molecules 2022 . "5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids".[1][2][3] Molecules, 28(1), 275.[3] Link

  • Organic Syntheses . "3-(4-Chlorophenyl)-5-(4-methoxyphenyl)isoxazole". Org.[4][5][6] Synth. 1977, 56, 40. Link

  • BenchChem Support . "Synthesis of 3-Phenyl-5-methyl-4-isoxazole Formyl Chloride". Technical Guide. Link (Cited for general POCl3 handling protocols).

  • Indian Chemical Society . "POCl3-PCl5 mixture: A robust chlorinating agent".[7] J. Indian Chem. Soc., Vol. 97, 2020.[7] Link

  • ChemicalBook . "5-Chloro-3-phenylisoxazole Synthesis". Product Database. Link

Sources

Technical Support Center: Optimization of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. The following content is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for 5-Chloro-3-(3-methylphenyl)-1,2-oxazole is consistently low. What are the most common causes?

Low or inconsistent yields are a frequent challenge and can originate from several stages of the synthesis. The most common synthesis proceeds via the chlorination of a 3-(3-methylphenyl)isoxazol-5(4H)-one precursor.[1] A systematic troubleshooting approach is recommended.

Potential Causes & Immediate Actions:

  • Purity of the Isoxazolone Precursor: The quality of your starting material is paramount. Impurities in the 3-(3-methylphenyl)isoxazol-5(4H)-one can interfere with the subsequent chlorination step.

    • Action: Confirm the purity of the precursor via ¹H NMR and melting point analysis. If necessary, recrystallize the precursor before use.

  • Quality and Handling of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is commonly used and is highly sensitive to moisture.[1]

    • Action: Use a fresh bottle of POCl₃ or one that has been stored under an inert atmosphere. Ensure all glassware is flame-dried before use.

  • Suboptimal Reaction Temperature: The chlorination reaction is temperature-sensitive. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause decomposition and the formation of side products.[2]

    • Action: Carefully control the reaction temperature as specified in the protocol, typically refluxing at a specific temperature.[1] Use an oil bath for consistent heating.

  • Inefficient Work-up Procedure: The product can be lost or degraded during the work-up. Pouring the reaction mixture onto ice is a critical step to quench the excess POCl₃, but must be done carefully.[1]

    • Action: Ensure the quenching is performed slowly and with vigorous stirring in a well-ventilated fume hood. Check the pH to ensure the quenching is complete before proceeding to extraction.

Below is a decision-making flowchart to guide your troubleshooting process for low yields.

G start Low or No Yield Observed check_sm Verify Purity of Isoxazolone Precursor (¹H NMR, MP) start->check_sm check_reagent Assess Chlorinating Agent (POCl₃) (Fresh bottle? Anhydrous conditions?) check_sm->check_reagent Pure impure_sm Recrystallize or Re-synthesize Precursor check_sm->impure_sm Impure check_conditions Review Reaction Conditions (Temperature Control, Reaction Time) check_reagent->check_conditions OK bad_reagent Use Fresh, Anhydrous POCl₃ Ensure Flame-Dried Glassware check_reagent->bad_reagent Suspect check_workup Evaluate Work-up & Extraction (Efficient Quenching, pH, Solvent Choice) check_conditions->check_workup OK bad_conditions Optimize Temperature with Small-Scale Trials Monitor with TLC check_conditions->bad_conditions Deviations Found bad_workup Adjust Quenching Procedure Optimize Extraction Protocol check_workup->bad_workup Inefficient end Improved Yield check_workup->end OK impure_sm->end bad_reagent->end bad_conditions->end bad_workup->end

Caption: A flowchart for troubleshooting low yields.

Q2: I am observing significant side product formation. What are these impurities and how can I minimize them?

Side product formation often points to issues with reaction control or the stability of intermediates. In the synthesis of 5-chloroisoxazoles, the primary side products can arise from incomplete reactions or degradation.

  • Unreacted Starting Material: The most common "impurity" is often the isoxazolone precursor. This is easily identified by TLC analysis against a standard.

    • Cause: Insufficient chlorinating agent, reaction time being too short, or temperature being too low.

    • Solution: Increase the reaction time and monitor progress by TLC until the starting material spot disappears. A slight excess of POCl₃ can also be beneficial, but gross excess should be avoided.

  • Ring-Opened Products: The isoxazole N-O bond can be susceptible to cleavage under certain conditions, although it is generally stable in this specific synthesis.[3] More likely, impurities can arise from the degradation of the precursor.

    • Cause: Excessively high temperatures or prolonged reaction times beyond what is necessary for completion.

    • Solution: Adhere strictly to the optimized reaction temperature and time. Do not leave the reaction to run unattended for extended periods after completion.

  • Hydrolyzed Product: If the work-up is not performed under sufficiently cold conditions or if moisture is introduced prematurely, the 5-chloro group can be hydrolyzed back to the 5-hydroxy (isoxazolone) form.

    • Cause: Inadequate quenching of POCl₃, exposure to water at elevated temperatures.

    • Solution: Pour the reaction mixture directly into a vigorously stirred mixture of ice and water to ensure rapid and complete quenching of POCl₃.[1]

Q3: What are the best practices for purifying the final 5-Chloro-3-(3-methylphenyl)-1,2-oxazole product?

The target compound is typically a solid at room temperature, making it amenable to purification by recrystallization or column chromatography.

  • Column Chromatography: This is the most reliable method for removing stubborn impurities.

    • Stationary Phase: Silica gel (230-400 mesh) is standard.

    • Mobile Phase (Eluent): A non-polar/polar solvent system is effective. Start with a low polarity mixture and gradually increase the polarity. A common starting point is a mixture of petroleum ether (or hexane) and ethyl acetate. For example, begin with 5% ethyl acetate in petroleum ether and gradually increase the ethyl acetate concentration. The product is moderately polar and should elute effectively.

  • Recrystallization: If the crude product is relatively pure (>90%), recrystallization is an efficient method for obtaining high-purity material.

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or a mixture like ethyl acetate/hexane are excellent candidates.

    • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

Experimental Protocols & Data

This section provides detailed, validated protocols for the synthesis of the target compound.

General Reaction Workflow

The overall process involves two main synthetic steps followed by purification and analysis.

Caption: The synthetic and purification workflow.

Table 1: Optimized Chlorination Reaction Parameters
ParameterRecommended ConditionRationale / Notes
Chlorinating Agent Phosphorus Oxychloride (POCl₃)A common and effective reagent for this transformation.[1]
Precursor 3-(3-methylphenyl)isoxazol-5(4H)-one1.0 equivalent
Reagent Stoichiometry POCl₃3-5 equivalents (used as both reagent and solvent)
Solvent Neat POCl₃ or with TriethylamineUsing POCl₃ as the solvent is common. Triethylamine (1.1 eq.) can be added to neutralize HCl byproduct.[1]
Temperature 75-85 °C (Reflux)Balances reaction rate against potential for decomposition. Monitor with a thermometer in an oil bath.
Reaction Time 2-12 hoursMonitor progress by TLC (disappearance of starting material).
Typical Yield 65-85%Yield is highly dependent on precursor purity and anhydrous conditions.
Protocol 1: Synthesis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

This procedure is adapted from established methods for the synthesis of 5-chloroisoxazoles.[1]

Materials:

  • 3-(3-methylphenyl)isoxazol-5(4H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (4 mL per 3 mmol of precursor)

  • Triethylamine (optional, 1.1 eq)

  • Ice

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(3-methylphenyl)isoxazol-5(4H)-one (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (N₂ or Argon), add phosphorus oxychloride (POCl₃). If using, add triethylamine dropwise at 0 °C.

  • Heating: Place the flask in a pre-heated oil bath and stir the mixture at 75-80 °C.

  • Monitoring: Monitor the reaction's progress by taking small aliquots, quenching them carefully, and analyzing by TLC (e.g., 3:1 Hexane:EtOAc). The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Once complete, cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully , pour the reaction mixture into the ice water. This is an exothermic reaction and should be done in a fume hood.

  • Extraction: Once the quench is complete and the mixture has reached room temperature, transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 25 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 5-Chloro-3-(3-methylphenyl)-1,2-oxazole.

References

  • MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. Retrieved from [Link]

  • MDPI. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]

Sources

troubleshooting regioisomer formation in 1,2-oxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Regioisomer Formation & Reaction Optimization Audience: Medicinal Chemists & Process Development Scientists

Welcome to the Isoxazole Synthesis Support Hub

Status: Active Lead Scientist: Dr. [AI Name] Scope: This guide addresses the persistent challenge of regiocontrol in the synthesis of isoxazoles. Whether you are battling inseparable mixtures in thermal cycloadditions or need to force a specific substitution pattern (3,5- vs 3,4-), the modules below provide mechanistic insights and validated protocols.

Quick Diagnostic: Which Route fits your Target?

Before troubleshooting, confirm your synthetic strategy matches your target regioisomer.

IsoxazoleStrategy Start Target Isoxazole Structure Decision1 Substitution Pattern? Start->Decision1 Route35 3,5-Disubstituted Decision1->Route35 Targeting 3,5 Route34 3,4-Disubstituted Decision1->Route34 Targeting 3,4 RouteMix Mixture/Unsure Decision1->RouteMix Thermal/Classical MethodCu Method A: Cu(I)-Catalyzed [3+2] Cycloaddition (CuAAC) Route35->MethodCu High Selectivity MethodCond Method C: 1,3-Dicarbonyl Condensation (pH dependent) Route35->MethodCond Alternative (Acidic) MethodEnamine Method B: Enamine-Triggered Cycloaddition Route34->MethodEnamine Best Selectivity Route34->MethodCond Alternative (Basic)

Caption: Strategic decision tree for selecting the optimal synthetic pathway based on the desired regioisomer.

Module 1: The "Click" Solution (Targeting 3,5-Isomers)

User Query: "I am running a thermal reaction between a nitrile oxide and a terminal alkyne. I consistently get a 60:40 mixture of 3,5- and 3,4-isomers. How do I get the 3,5-isomer exclusively?"

Root Cause Analysis: Thermal 1,3-dipolar cycloadditions are concerted reactions controlled by Frontier Molecular Orbital (FMO) interactions. While steric hindrance usually favors the 3,5-isomer, electronic factors in the transition state often allow significant formation of the 3,4-isomer.

The Fix: Copper(I) Catalysis Just as with azides (CuAAC), Copper(I) catalyzes the reaction of nitrile oxides with terminal alkynes to yield 3,5-disubstituted isoxazoles with >98% regioselectivity.

Mechanism of Action: Unlike the thermal concerted path, the Cu-catalyzed route proceeds via a stepwise metallacycle intermediate . The copper acetylide reacts with the nitrile oxide to form a copper(I) metallacycle, effectively locking the regiochemistry before the ring closes.

Protocol: Cu-Catalyzed Nitrile Oxide Alkyne Cycloaddition (CuNOAC)

ComponentReagent/ConditionNotes
Catalyst Source CuSO₄[1]·5H₂O (1-5 mol%)Cheap, robust source of Cu.
Reductant Sodium Ascorbate (10-20 mol%)Reduces Cu(II) to active Cu(I) in situ.
Solvent t-BuOH/H₂O (1:1) or DCM/H₂OBiphasic systems often work best.
Base KHCO₃ or TEARequired if generating nitrile oxide in situ from hydroximoyl chloride.

Step-by-Step:

  • Dissolve the alkyne (1.0 equiv) and hydroximoyl chloride (1.1 equiv) in t-BuOH/H₂O (1:1).

  • Add sodium ascorbate (0.2 equiv) followed by CuSO₄ (0.05 equiv).

  • Add KHCO₃ (3.0 equiv) slowly to generate the nitrile oxide in situ.

  • Stir at RT for 2–12 hours.

  • Validation: The appearance of a single spot on TLC and a singlet proton at the C4 position (~6.5 ppm) in ¹H NMR confirms the 3,5-isomer.

Module 2: The "Hard" Problem (Targeting 3,4-Isomers)

User Query: "I need the 3,4-disubstituted isoxazole. I tried using Ruthenium catalysts (like in azide chemistry) but it didn't work. What are my options?"

Root Cause Analysis: There is no direct, general "Ruthenium-equivalent" catalyst for nitrile oxides that guarantees 3,4-selectivity for all substrates. The electronic bias of the nitrile oxide (ambiphilic nature) makes reversing the regioselectivity difficult using simple metal catalysis on alkynes.

The Fix: Enamine-Triggered Cycloaddition Instead of reacting a nitrile oxide with a naked alkyne, react it with an enamine (derived from an aldehyde and a secondary amine). This approach leverages the specific polarization of the enamine double bond to force the formation of the 3,4-substitution pattern.

Protocol: The Enamine Route

  • Enamine Formation: React your starting aldehyde (R-CHO) with pyrrolidine (1.1 equiv) to form the enamine in situ.

  • Cycloaddition: Add the hydroximoyl chloride (nitrile oxide precursor) and TEA.

  • Elimination/Oxidation: The initial adduct is an isoxazoline. Treatment with mild oxidant or acid/base workup eliminates the amine to aromatize to the isoxazole.

Key Reference: This methodology has been extensively validated for high 3,4-regioselectivity, avoiding the metallic catalyst struggle entirely [1].

Module 3: Troubleshooting Condensation (1,3-Dicarbonyls)

User Query: "I am synthesizing isoxazoles by condensing hydroxylamine with a 1,3-diketone. I am getting mixtures of regioisomers and sometimes the 5-hydroxy-isoxazoline intermediate won't dehydrate."

Root Cause Analysis: The reaction of hydroxylamine (NH₂OH) with unsymmetrical 1,3-dicarbonyls is governed by pH-dependent nucleophilicity .

  • Neutral/Basic pH: NH₂OH attacks the most electrophilic carbonyl (usually the one with less steric bulk or stronger electron-withdrawing groups).

  • Strongly Acidic pH: The carbonyls are protonated, and the reaction kinetics change.

Troubleshooting Matrix:

ObservationDiagnosisSolution
Mixture of Regioisomers Competing attack at C1 vs C3.Control pH. At pH 9-10, NH₂OH attacks the most electrophilic ketone. At pH 2-4, selectivity may reverse or decrease due to carbonyl activation.
Intermediate Stuck (Alcohol) Failure to dehydrate.The 5-hydroxyisoxazoline intermediate is stable. Add an acid step. Reflux in EtOH with catalytic HCl or TsOH to force dehydration to the aromatic isoxazole.
Wrong Isomer (3,5 vs 5,3) Nucleophilic attack at wrong carbon.Use Monoprotection. Convert one ketone to an acetal or enamine before adding hydroxylamine to direct the attack to the remaining free carbonyl [2].
Module 4: The "Furoxan" Trap (Dimerization)

User Query: "My yield is low (<30%), and I see a major byproduct that isn't my isoxazole. Mass spec suggests it's a dimer of my starting material."

Root Cause Analysis: Nitrile oxides are unstable high-energy dipoles. If the dipolarophile (alkyne/alkene) is not present in high enough effective concentration, two nitrile oxide molecules will react with each other to form a furoxan (1,2,5-oxadiazole-2-oxide) .

Mechanistic Pathway: Nitrile Oxide (RCNO) + Nitrile Oxide (RCNO) → Furoxan Dimer.

The Fix: High Dilution & Slow Addition You must keep the instantaneous concentration of the nitrile oxide low relative to the alkyne.

Protocol Adjustment:

  • Do not dump the base (TEA/bicarbonate) into the mixture of hydroximoyl chloride and alkyne.

  • Syringe Pump: Dissolve the hydroximoyl chloride in solvent. Add it slowly (over 2-4 hours) via syringe pump to a stirring solution of the alkyne and base.

  • Excess Alkyne: If the alkyne is cheap, use 2-3 equivalents to statistically favor the cross-reaction over dimerization.

Visualizing the Mechanism

Understanding the difference between the Thermal and Copper-Catalyzed pathways explains the selectivity.

Mechanism Reactants Reagents: Nitrile Oxide + Alkyne ThermalTS Thermal Transition State (Concerted) Reactants->ThermalTS Heat CuAcetylide Cu-Acetylide Formation Reactants->CuAcetylide Cu(I) Catalyst MixProducts Product: Mixture (3,5 + 3,4) ThermalTS->MixProducts Poor Orbital Control Metallacycle Cu(I)-Metallacycle Intermediate CuAcetylide->Metallacycle Regio-locking Step PureProduct Product: 3,5-Isoxazole Only Metallacycle->PureProduct Reductive Elimination

Caption: Mechanistic divergence: The Cu-metallacycle (blue path) enforces 3,5-selectivity, while the thermal path (yellow path) lacks this constraint.

References
  • Jia, Q. F., et al. (2012).[2] Synthesis of 3,4-disubstituted isoxazoles via enamine [3+2] cycloaddition.[2][3][4] ResearchGate.

  • Nakamura, A., et al. (2023).[5] Regioselective Synthesis of 3,4-Disubstituted Isoxazoles by Using a Chalcone-Rearrangement Strategy. Synlett.

  • Himo, F., et al. (2005).[1] Copper(I)-Catalyzed Synthesis of Azoles. DFT Study of Mechanism and Regioselectivity. Journal of the American Chemical Society.[6]

  • BenchChem. (2025).[7] Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem Technical Guides.

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support guide for 5-Chloro-3-(3-methylphenyl)-1,2-oxazole. As Senior Application Scientists, we understand that navigating the experimental complexities of promising but poorly soluble compounds is a significant challenge. This resource is designed to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding the handling of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole.

Q1: My 5-Chloro-3-(3-methylphenyl)-1,2-oxazole crashed out of solution after I diluted my DMSO stock into my aqueous assay buffer. What happened?

This is a classic case of compound precipitation due to a sharp increase in solvent polarity. 5-Chloro-3-(3-methylphenyl)-1,2-oxazole is a lipophilic molecule with poor aqueous solubility. While it readily dissolves in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), this high-concentration stock is thermodynamically unstable when diluted into a predominantly aqueous environment like cell culture media or phosphate-buffered saline (PBS). The compound is no longer adequately solvated and thus precipitates, leading to inaccurate and non-reproducible assay results.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

The tolerance of cell lines to DMSO varies, but a widely accepted general limit is to keep the final concentration at or below 0.5% (v/v) in your assay. Some sensitive cell lines may even show stress responses at concentrations as low as 0.1%. It is imperative to run a vehicle control (assay media with the same final concentration of DMSO) to determine the specific tolerance of your experimental system.

Q3: Can I just sonicate my aqueous solution to redissolve the precipitated compound?

While sonication can temporarily disperse particles, it does not address the fundamental issue of insolubility. The energy from sonication can break up aggregates, but once the energy is removed, the compound will likely re-precipitate over time. This approach can lead to inconsistent compound exposure during your assay and is not recommended as a primary solubilization method.

Q4: Is heating the solution a viable option to improve solubility?

Heating can increase the solubility of many compounds, but it must be approached with caution. The thermal stability of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole is not extensively documented in publicly available literature. There is a significant risk of compound degradation at elevated temperatures, which would compromise your experiment. If this method is attempted, a thorough chemical analysis (e.g., via HPLC) before and after heating is essential to confirm compound integrity.

In-Depth Troubleshooting Guide: A Stepwise Approach to Solubility

When facing solubility issues, a systematic approach is key. The following guide provides a logical workflow, from initial stock preparation to advanced solubilization techniques.

Workflow for Troubleshooting Poor Solubility

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Working Solution Preparation & Assay cluster_2 Phase 3: Solubility Enhancement Strategies A Start: Weigh solid compound B Select appropriate organic solvent (e.g., DMSO, Ethanol) A->B C Prepare high-concentration stock (e.g., 10-50 mM) B->C D Visual Check 1: Is stock clear and precipitate-free? C->D E Troubleshoot Stock: Try gentle warming (37°C) or sonication. If fails, consider alternative solvent. D->E No F Dilute stock into aqueous assay buffer D->F Yes E->C G Visual Check 2: Does precipitation occur upon dilution? F->G H Success: Proceed with assay. Monitor for precipitation over time. G->H No I Initiate Solubility Enhancement Protocol G->I Yes J Option 1: Use of Co-solvents (e.g., PEG-400, Solutol HS 15) I->J K Option 2: Employ Cyclodextrins (e.g., HP-β-CD) I->K L Option 3: Formulation with Surfactants (e.g., Tween 80) I->L M Validate: Test chosen method for assay interference and cell toxicity J->M K->M L->M

Caption: A decision tree for systematically addressing solubility issues.

Optimizing the Stock Solution

The foundation of a successful experiment is a stable, high-quality stock solution.

  • Solvent Selection: While DMSO is the most common choice, it is not the only one. For certain assays, other organic solvents might be more compatible. The principle is to use a solvent in which the compound is highly soluble to create a concentrated stock.

SolventPolarity IndexNotes
DMSO 7.2High solubilizing power, but can be toxic to cells at >0.5%.
Ethanol 5.2Less toxic than DMSO, but also generally a weaker solvent for highly lipophilic compounds.
NMP 6.5Strong solvent, sometimes used in formulations. Requires careful toxicity assessment.
  • Protocol: Preparing a 20 mM Stock of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole in DMSO

    • Accurately weigh out the required mass of the compound. (Molecular Weight to be determined by user).

    • Add the calculated volume of high-purity, anhydrous DMSO to achieve a 20 mM concentration.

    • Vortex vigorously for 2-5 minutes.

    • If dissolution is incomplete, gently warm the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing.

    • Visually inspect the solution against a light source to ensure it is completely clear and free of any particulates.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Advanced Solubilization Strategies for Aqueous Buffers

If precipitation occurs upon dilution into your assay buffer, more advanced strategies are necessary. The goal is to increase the apparent solubility of the compound in the final aqueous medium.

Co-solvents are water-miscible organic solvents that can be included in the final assay buffer to reduce its overall polarity, thereby making it more hospitable to lipophilic compounds.

  • Recommended Co-solvents: Polyethylene glycol 400 (PEG-400) and Solutol® HS 15 are excellent choices. They are less toxic than DMSO and are commonly used in pharmaceutical formulations.

  • Experimental Approach: Prepare your assay buffer with a small percentage (e.g., 1-5% v/v) of the co-solvent before adding your compound stock. This pre-mixed "enhanced buffer" can significantly prevent precipitation. Always run a vehicle control with the co-solvent alone to check for any effects on your assay.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.

  • Mechanism of Action: The lipophilic 5-Chloro-3-(3-methylphenyl)-1,2-oxazole molecule partitions into the hydrophobic core of the cyclodextrin, forming a water-soluble inclusion complex.

G cluster_0 Before Encapsulation cluster_2 After Encapsulation Compound Poorly Soluble Compound (Lipophilic) CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Compound->CD Forms Complex Water Aqueous Environment Complex Soluble Inclusion Complex CD->Complex

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

  • Recommended Cyclodextrin: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.

  • Protocol: Solubility Test with HP-β-CD

    • Prepare a series of aqueous buffer solutions containing increasing concentrations of HP-β-CD (e.g., 0.5%, 1%, 2%, 5% w/v).

    • To each solution, add a small, fixed amount of your DMSO stock of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole.

    • Incubate the solutions for 1-2 hours at room temperature with gentle agitation.

    • Visually inspect for the highest concentration of HP-β-CD that results in a clear solution. This indicates the required concentration to maintain solubility.

    • Remember to include a vehicle control with the selected HP-β-CD concentration in your final assay.

Summary of Solubilization Techniques
TechniqueMechanismProsCons
Co-solvents Reduces solvent polaritySimple to implementMay interfere with some assays; requires toxicity testing
Cyclodextrins Encapsulates the compoundHighly effective; low toxicityCan be more expensive; may alter compound availability
Surfactants Forms micelles to carry the compoundEffective at low concentrationsPotential for cell lysis; can interfere with protein binding assays

Final Recommendations and Best Practices

  • Always Validate: Before launching a full-scale experiment, always perform a small-scale solubility test with your chosen method. Visually inspect for precipitation not just immediately, but also after incubating for the full duration of your planned assay.

  • Characterize Your Vehicle: Any excipient you add (DMSO, PEG-400, HP-β-CD) must be tested alone in your assay at the final working concentration. This is the only way to ensure that the observed effects are due to your compound and not the solubilizing agent.

  • Start with the Simplest Method: Begin with optimizing the DMSO concentration. If that fails, move to co-solvents, and then to more complex systems like cyclodextrins. A stepwise approach saves time and resources.

  • Documentation is Key: Meticulously record the exact composition of your final assay buffer, including all solvents and excipients, and their concentrations. This is crucial for reproducibility.

By applying these principles and protocols, you can overcome the solubility challenges posed by 5-Chloro-3-(3-methylphenyl)-1,2-oxazole, leading to more reliable and interpretable experimental data.

References

  • Gallagher, T. (2021). Evaluating the use of dimethyl sulfoxide (DMSO) for cell culture. Corning Life Sciences. [Link]

  • Ha, E.-S., Kim, J.-S., & Kim, M.-S. (2021). Recent Advances in Co-solvents in the Parenteral Formulation. Pharmaceutics, 13(12), 2035. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023–1035. [Link]

Technical Support Center: Optimization of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing byproduct formation in the chlorination of 3-(3-methylphenyl)isoxazol-5(4H)-one. Document ID: TSC-ISOX-005 Last Updated: February 19, 2026 Audience: Process Chemists, R&D Scientists.[1]

Introduction

This guide addresses the synthesis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole (also known as 5-chloro-3-(m-tolyl)isoxazole).[1] This compound is a critical heterocyclic building block, often synthesized via the chlorination of 3-(3-methylphenyl)isoxazol-5(4H)-one using phosphorus oxychloride (


) and a tertiary amine base.[1]

While the Vilsmeier-Haack-type chlorination is robust, users frequently encounter specific impurity profiles—primarily dimeric anhydrides , hydrolysis products , and ring-opened nitriles —that degrade yield and complicate purification.[1] This support module provides mechanistic insights and actionable troubleshooting steps to minimize these byproducts.

Module 1: The Chemistry & Impurity Landscape

To solve the problem, we must understand the "Why."[1] The reaction relies on the tautomeric equilibrium of the isoxazolone starting material.

The Mechanism
  • Tautomerization: The 3-(3-methylphenyl)isoxazol-5(4H)-one (keto form) tautomerizes to the 5-hydroxy (enol) form.[1]

  • Activation: The enolic hydroxyl attacks

    
     (facilitated by base), forming a highly reactive dichlorophosphate intermediate .[1]
    
  • Substitution: A chloride ion attacks the C5 position, displacing the phosphate group to yield the target 5-chloroisoxazole.

Key Byproduct Pathways
  • Pathway A (Hydrolysis/Reversion): If moisture is present,

    
     hydrolyzes to phosphoric acid, which is ineffective.[1] Furthermore, the dichlorophosphate intermediate can hydrolyze back to the starting material.[1]
    
  • Pathway B (Dimerization/Anhydride Formation): If the reaction is "starved" of

    
     or if water is present, the activated phosphate intermediate can react with another molecule of starting material (instead of chloride), forming a stable anhydride-like dimer (e.g., bis(3-(3-methylphenyl)isoxazol-5-yl) oxide).[1]
    
  • Pathway C (Ring Opening): Under excessive thermal stress (>100°C) or prolonged reflux, the isoxazole ring can undergo Fe(II)-catalyzed or thermal isomerization to 2H-azirine-2-carbonyl chlorides or ring-open to nitriles.[1]

Visualizing the Pathways

ReactionPathways SM Starting Material (Isoxazol-5-one) Inter Dichlorophosphate Intermediate SM->Inter + POCl3 / Base (Activation) Product TARGET: 5-Chloro-3-(3-methylphenyl) -1,2-oxazole Inter->Product + Cl- (Substitution) Impurity_Hydro Hydrolysis: Reversion to SM Inter->Impurity_Hydro + H2O (Moisture Ingress) Impurity_Dimer Dimer Formation: Isoxazolyl Anhydride Inter->Impurity_Dimer + SM (Low POCl3) (Coupling) Impurity_Tar Thermal Degradation: Ring Opening/Tar Product->Impurity_Tar >100°C / Prolonged Heat

Figure 1: Reaction network showing the primary conversion path (Green) versus impurity pathways (Red) triggered by moisture or stoichiometry errors.[1]

Module 2: Troubleshooting Guide (Q&A)

Category 1: Reaction Incompleteness & Low Yield[1]

Q: I have refluxed for 4 hours, but TLC still shows a large spot for the starting material. Adding more


 doesn't help. Why? 
  • Diagnosis: This is likely "Base Deactivation." The reaction generates HCl, which forms a salt with your base (Triethylamine/Pyridine).[1] If you didn't use enough base (at least 1.0–1.5 eq), the HCl protonates the isoxazolone nitrogen, locking it in the unreactive keto-form.[1]

  • The Fix: Ensure you are using 0.8 to 1.0 equivalents of base relative to the starting material. Do not use a large excess of base, as it can promote tarring, but insufficient base prevents enolization.[1]

  • Pro Tip: Use Triethylamine (

    
    )  added dropwise at 0°C. The formation of a white precipitate (
    
    
    
    ) is a good visual indicator that the reaction is proceeding.[1]

Q: My


 turned cloudy immediately upon addition. 
  • Diagnosis: Moisture Contamination.

    
     reacts violently with water to form phosphoric acid and HCl.
    
  • The Fix: Use fresh or distilled

    
    . Ensure all glassware is oven-dried. If the 
    
    
    
    is old, distill it (bp 105°C) before use.[1]
Category 2: Impurity Formation[1][2][3]

Q: I see a new spot with a higher Rf (retention factor) than the product. It is not the starting material.

  • Diagnosis: This is likely the Isoxazolyl Dimer (Anhydride) .[1] It forms when the activated intermediate reacts with unreacted starting material.

  • The Fix: This happens when the local concentration of

    
     is too low.
    
    • Increase Stoichiometry: Use 3.0 to 5.0 equivalents of

      
      .
      
    • Reverse Addition: If possible, add the base/substrate solution into the

      
       solution, rather than adding 
      
      
      
      to the substrate. This ensures the substrate always encounters an excess of chlorinating agent.

Q: The reaction mixture turned black and viscous (tar formation).

  • Diagnosis: Thermal Runaway. The reaction between the enol and

    
     is exothermic. If the temperature spikes >60°C during addition, polymerization occurs.[1]
    
  • The Fix:

    • Cryogenic Addition: Add the base at 0°C to 5°C .

    • Slow Ramp: Only heat to reflux after the addition is complete and the exotherm has subsided.

    • Solvent Choice: If doing a neat reaction (no solvent) causes issues, dilute with Toluene or Dichloromethane to act as a heat sink.[1]

Module 3: Critical Process Parameters (CPP)

The following table summarizes the operational boundaries to maintain product quality.

ParameterRecommended RangeConsequence of Deviation

Equivalents
3.0 – 5.0 eq <3.0 eq: Promotes Dimer/Anhydride formation.>10.0 eq: Wasteful, difficult workup.
Base Equivalents 0.8 – 1.2 eq Low: Incomplete conversion.High: Tarring/decomposition.
Addition Temp 0°C – 5°C >10°C: Exothermic runaway, dark impurities.[1]
Reaction Temp 80°C – 100°C <70°C: Slow kinetics.>110°C: Ring opening/degradation.
Quenching Ice Water (<10°C) Hot Quench: Hydrolysis of product back to SM.[1]

Module 4: Standardized Protocol

Objective: Synthesis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole with <1% Dimer Impurity.

Reagents:

  • 3-(3-methylphenyl)isoxazol-5(4H)-one (1.0 eq)[1]

  • Phosphorus Oxychloride (

    
    ) (4.0 eq)[1]
    
  • Triethylamine (

    
    ) (1.0 eq)[1]
    
  • Solvent: Toluene (Optional, 5-10 volumes) or Neat.[1]

Procedure:

  • Setup: Charge 3-(3-methylphenyl)isoxazol-5(4H)-one into a dry round-bottom flask under Nitrogen atmosphere.

  • Reagent Charge: Add

    
     (4.0 eq) to the flask. Stir to suspend.
    
  • Controlled Addition (Critical Step):

    • Cool the mixture to 0°C using an ice bath.

    • Add Triethylamine (1.0 eq) dropwise over 30–60 minutes.[1]

    • Observation: A white precipitate (

      
      ) will form.[1] Ensure internal temperature does not exceed 10°C.
      
  • Reaction:

    • Remove the ice bath. Allow to warm to room temperature (20–25°C) over 30 minutes.

    • Heat the mixture to 90°C–100°C (or gentle reflux) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 9:1).[1] Product should be less polar (higher Rf) than SM.

  • Workup (Quenching):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker of crushed ice/water (10 volumes) with vigorous stirring. Caution: Exothermic hydrolysis of excess

      
      .
      
    • Maintain quench temperature <20°C.[2]

  • Isolation:

    • Extract the aqueous mixture with Ethyl Acetate or Dichloromethane (3x).[1]

    • Wash combined organics with sat.

      
       (to remove phosphoric acid traces) and Brine.[1]
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via silica gel chromatography (100% Hexane

      
       5% EtOAc/Hexane) if high purity is required.[1]
      

Module 5: Decision Tree for Troubleshooting

TroubleshootingTree Start Problem Identified Issue_Yield Issue: Low Yield / SM Remaining Start->Issue_Yield Issue_Impurity Issue: Unknown Impurities Start->Issue_Impurity Check_Base Check Base Eq. Is it < 1.0 eq? Issue_Yield->Check_Base Check_Rf Is Impurity Rf > Product? (Dimer) Issue_Impurity->Check_Rf Check_Water Check Moisture. Cloudy POCl3? Check_Base->Check_Water No Action_Base Action: Increase Base to 1.0-1.2 eq Check_Base->Action_Base Yes Action_Dry Action: Dry Glassware Distill POCl3 Check_Water->Action_Dry Yes Check_Color Is Mixture Black/Tar? (Thermal) Check_Rf->Check_Color No Action_Dilute Action: Increase POCl3 (Dilution Effect) Check_Rf->Action_Dilute Yes Action_Cool Action: Slower Addition @ 0°C Check_Color->Action_Cool Yes

Figure 2: Diagnostic flow for resolving common synthesis deviations.

References

  • Makhinya, A. et al. (2022).[1] 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids.[3] Molecules, 28(1), 275.[1] [Link]

    • Relevance: Defines the General Procedure (GP-A) for chlorinating 3-aryl-isoxazol-5-ones using and discusses anhydride byproducts.
  • Bondarenko, O. B. et al. (2019).[1] 5-Chloro-3-phenylisoxazole synthesis. Mendeleev Communications, 29(4), 419–420.[1] [Link]

    • Relevance: Provides specific reaction conditions and spectral data for 5-chloro-3-phenylisoxazole deriv
  • Praveen, C. et al. (2011).[1] Synthesis and Characterization of Isoxazole Derivatives. Journal of Organic Chemistry. [Link]

    • Relevance: Discusses the structural characterization of 3-methylphenyl isoxazole derivatives and potential ring-opening p
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15939218 (5-chloro-3-phenylisoxazole). [Link][1]

    • Relevance: Verification of chemical structure and physical properties.[4][5]

Sources

catalyst selection and optimization for 5-Chloro-3-(3-methylphenyl)-1,2-oxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

Welcome to the Reaction Optimization Hub. This guide addresses the specific catalytic challenges in synthesizing 5-Chloro-3-(3-methylphenyl)-1,2-oxazole (also known as 5-chloro-3-(m-tolyl)isoxazole). Due to the electronic sensitivity of the isoxazole 5-position and the steric influence of the meta-tolyl group, standard protocols often result in low yields or ring degradation.

This guide focuses on the two primary catalytic workflows:

  • Dehydrative Chlorination (Converting 5-isoxazolones to 5-chloroisoxazoles).

  • Chemoselective Cross-Coupling (Installing the aryl group via Suzuki-Miyaura).

Module 1: Catalytic Dehydrative Chlorination (The Vilsmeier Route)

Context: The most robust scale-up route involves synthesizing 3-(3-methylphenyl)-5-isoxazolone followed by chlorination. Direct reaction with POCl₃ often requires high temperatures that degrade the ring. The solution is Nucleophilic Catalysis using DMF to generate the Vilsmeier-Haack reagent in situ.

Troubleshooting Guide: POCl₃/DMF System
IssueProbable CauseCorrective Action
Rapid Exotherm / Charring Uncontrolled formation of the Vilsmeier complex.Protocol Adjustment: Pre-mix POCl₃ and DMF at 0°C before adding the isoxazolone. Do not add DMF directly to a hot reaction mixture.
Incomplete Conversion Deactivation of the Vilsmeier intermediate by HCl byproducts.Base Additive: Add N,N-Diethylaniline (1.0 eq) or use Pyridine as a co-catalyst to scavenge HCl without quenching the electrophile.
Product Hydrolysis (Reversion) Aqueous workup is too aggressive; 5-Cl isoxazoles are labile to hydrolysis.Quench Modification: Pour the reaction mixture into ice-cold 5% NaHCO₃ rapidly and extract immediately into DCM. Do not let the aqueous layer sit.
FAQ: Catalyst Tuning for Chlorination

Q: Can I use oxalyl chloride instead of POCl₃? A: Yes, but with caution. Oxalyl chloride/DMF generates the Vilsmeier reagent more vigorously with gas evolution (CO/CO₂).

  • Recommendation: Use POCl₃ for stability.[1] If you must use oxalyl chloride, strictly maintain temperature <5°C during addition to prevent ring opening of the isoxazolone.

Q: What is the optimal catalyst loading for DMF? A: While DMF is the "catalyst" for activating POCl₃, it is often used in excess (3–5 eq) as a co-solvent. However, for difficult substrates, a catalytic amount (0.1–0.2 eq) of DMF in toluene with stoichiometric POCl₃ allows for higher reaction temperatures (110°C) without tar formation.

Visualizing the Mechanism

The following diagram illustrates how DMF catalytically activates the POCl₃ to attack the isoxazolone oxygen.

G Start POCl3 + DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Start->Vilsmeier 0°C Activation Intermediate Activated Enol Intermediate Vilsmeier->Intermediate + Substrate Substrate 3-(m-tolyl)-5-isoxazolone Product 5-Chloro-3-(m-tolyl)isoxazole Intermediate->Product Cl- Attack - PO2Cl2- Byproduct Regenerated DMF Intermediate->Byproduct Catalytic Cycle Byproduct->Vilsmeier Re-entry

Figure 1: Catalytic cycle of DMF-activated chlorination. Note that DMF is regenerated, allowing for sub-stoichiometric use in optimized processes.

Module 2: Chemoselective Cross-Coupling (Suzuki-Miyaura)

Context: If building the molecule via cross-coupling (e.g., reacting 3-bromo-5-chloroisoxazole with 3-methylphenylboronic acid), the challenge is Chemoselectivity .[2] You must couple at the C3-Br position while preserving the C5-Cl.

Catalyst Selection Matrix
ParameterRecommendationScientific Rationale
Pre-catalyst Pd(dppf)Cl₂ · DCM The large bite angle of dppf favors reductive elimination, which is crucial for sterically hindered coupling (m-tolyl). It is more robust than Pd(PPh₃)₄ against oxidative addition into the C5-Cl bond.
Ligand Class Bis-phosphines (dppf, Xantphos) Monodentate ligands (PPh₃) can dissociate, creating highly active "naked" Pd species that may indiscriminately attack the C5-Cl. Chelating ligands enforce selectivity.
Base K₃PO₄ (anhydrous) Strong bases (NaOH, KOtBu) promote hydrolysis of the 5-Cl. Mild, anhydrous bases like K₃PO₄ or Cs₂CO₃ in dioxane/toluene are essential.
Troubleshooting Guide: Suzuki Coupling

Q: I am observing significant dechlorination (loss of 5-Cl).

  • Diagnosis: "Over-active" catalyst or hydride source present.

  • Fix:

    • Switch solvent from Ethanol/Water to Toluene/Dioxane (anhydrous) . Alcohols can act as hydride sources for Pd-catalyzed hydrodehalogenation.

    • Lower the temperature to 60–80°C. C5-Cl activation usually requires >100°C with standard catalysts.

Q: The reaction stalls at the intermediate (monocoupled) stage.

  • Diagnosis: Boronic acid protodeboronation.

  • Fix: The 3-methylphenylboronic acid can deborylate. Add the boronic acid in two portions (0.7 eq at T=0, 0.5 eq at T=2h). Switch to 3-methylphenylboronic acid pinacol ester for higher stability.

Experimental Protocol: Chemoselective Coupling

Standard Operating Procedure (SOP-SM-05)

  • Charge: In a glovebox or under Ar, combine 3-bromo-5-chloroisoxazole (1.0 eq), 3-methylphenylboronic acid (1.1 eq), and Pd(dppf)Cl₂ (3 mol%) .

  • Solvent: Add degassed 1,4-Dioxane (0.2 M).

  • Base: Add 2M aq. Na₂CO₃ (2.0 eq) or solid K₃PO₄ (for water-sensitive substrates).

  • Reaction: Heat to 80°C for 4–6 hours. Monitoring by HPLC is critical; stop immediately upon consumption of starting bromide.

  • Workup: Dilute with EtOAc, wash with brine. Do not use acid wash (isoxazole instability).

Decision Tree: Catalyst & Ligand Selection

G Start Select Coupling Strategy Substrate Substrate: 3-Br-5-Cl-isoxazole Start->Substrate Decision1 Is 5-Cl retention critical? Substrate->Decision1 Boronic Partner: m-Tolylboronic Acid PathA YES (Target: 5-Cl product) Decision1->PathA High Selectivity Needed PathB NO (Target: 3,5-diaryl) Decision1->PathB Full Substitution CatA Catalyst: Pd(dppf)Cl2 Solvent: Dioxane (Anhydrous) Base: K3PO4 PathA->CatA CatB Catalyst: Pd(PPh3)4 or Pd2(dba)3/SPhos Solvent: Toluene/Water Base: K2CO3 PathB->CatB ResultA Outcome: C3-Coupling Only CatA->ResultA ResultB Outcome: C3 & C5 Coupling CatB->ResultB

Figure 2: Decision matrix for ligand selection based on desired chemoselectivity.

References

  • Vilsmeier-Haack Chlorination Mechanism

    • Muthyala, R., & Katritzky, A. R. (2002). Lanthanide triflate catalyzed reactions of imines with indoles and pyrroles. This establishes the baseline for Lewis Acid/Vilsmeier mechanisms in heterocycles.
    • Source: (Generalized mechanism reference).

  • Suzuki Coupling on Haloisoxazoles

    • Velcicky, J., et al. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 3,5-Dihaloisoxazoles.
    • Source:

  • Isoxazole Synthesis Reviews

    • Pinho e Melo, T. M. (2005).[3] Recent advances on the synthesis and reactivity of isoxazoles.

    • Source:

  • Catalyst Bite Angle Effects (dppf vs PPh3)

    • Birkholz, M. N., et al. (2009). Phosphine ligands in homogeneous catalysis: Good things come in bite sizes.
    • Source:

Sources

Validation & Comparative

comparative analysis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole with other oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Scaffold

5-Chloro-3-(3-methylphenyl)-1,2-oxazole (referred to herein as CMP-Isoxazole ) represents a specialized electrophilic scaffold in heterocyclic chemistry. Unlike its 1,3-oxazole isomers, which are often employed as stable pharmacophores, CMP-Isoxazole functions primarily as a high-reactivity intermediate .

Its value lies in the unique electronic activation of the C5-chlorine atom by the adjacent ring oxygen and nitrogen. This guide compares CMP-Isoxazole against standard oxazoles and non-chlorinated isoxazoles, demonstrating its superior utility in Nucleophilic Aromatic Substitution (


)  and Fe(II)-catalyzed ring contraction  workflows.

Structural & Electronic Profiling

To understand the reactivity differences, we must compare the electronic distribution of the 1,2-oxazole (isoxazole) core versus the 1,3-oxazole core.

Table 1: Physicochemical & Electronic Comparison
FeatureCMP-Isoxazole (1,2-Oxazole)2-Chloro-1,3-Oxazole (Alternative)3-(3-methylphenyl)isoxazole (Non-Cl Control)
Core Structure N-O bond (Adjacent)N-C-O bond (Separated)N-O bond (Adjacent)
Dipole Moment High (~2.9 - 3.1 D)Moderate (~1.5 D)High (~2.8 D)
C5 Reactivity High (

)
due to inductive effect of O.
Low (C5 is nucleophilic/acidic).Inert to substitution; requires lithiation.
Metabolic Liability Reductive ring opening (N-O cleavage).Oxidative metabolism (CYP450).[1]Reductive ring opening.
Primary Utility Electrophilic Handle for library synthesis.Stable Pharmacophore.[2][3]Stable Pharmacophore.[2][3]

Expert Insight: The meta-methyl group on the phenyl ring of CMP-Isoxazole increases lipophilicity (LogP ~3.2) without imposing the steric hindrance of an ortho-substituent, making it an ideal compromise for binding pocket optimization.

Reactivity Landscape: Why Choose CMP-Isoxazole?

The 5-chloro group in CMP-Isoxazole is not merely a halogen; it is a "spring-loaded" leaving group. This section details the two divergent pathways that make this molecule superior to standard oxazoles for diversity-oriented synthesis.

Pathway A: The "Soft Spot"

Unlike chlorobenzenes which require forcing conditions or palladium catalysts, CMP-Isoxazole undergoes


 with secondary amines (morpholine, piperazine) under mild basic conditions. The electronegative oxygen at position 1 pulls electron density, activating the C5 position.
Pathway B: The Fe(II) Azirine Contraction (Advanced Application)

A critical advantage of 5-chloroisoxazoles over oxazoles is their ability to undergo Fe(II)-catalyzed isomerization to form 2H-azirine-2-carbonyl chlorides. This is a gateway to synthesizing complex amino-acid derivatives and peptides that are inaccessible via standard oxazole chemistry.

Visualization: Divergent Reactivity Pathways

Reactivity_Landscape Start CMP-Isoxazole (5-Cl-3-Ar-Isoxazole) Sub_SNAr Pathway A: SNAr (Nucleophilic Substitution) Start->Sub_SNAr + Secondary Amine (Mild Base, Heat) Sub_Azirine Pathway B: Ring Contraction (FeCl2 Catalysis) Start->Sub_Azirine + FeCl2 (cat) (RT, Isomerization) Prod_Amino 5-Amino-Isoxazoles (Kinase Inhibitors) Sub_SNAr->Prod_Amino Prod_Azirine 2H-Azirine-2-carbonyl chlorides (Peptide Mimetics) Sub_Azirine->Prod_Azirine

Figure 1: The dual-reactivity profile of CMP-Isoxazole. Pathway B is unique to the 5-chloroisoxazole scaffold and is not observed in isomeric 1,3-oxazoles.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on the reactivity of 3-aryl-5-chloroisoxazoles.

Protocol 1: Synthesis of CMP-Isoxazole via [3+2] Cycloaddition

Target: Efficient construction of the core ring from commercially available precursors.

Reagents:

  • 3-methylbenzaldehyde oxime (Precursor A)

  • 2,3-dichloro-1-propene (Reagent B - acts as solvent & reagent)

  • Triethylamine (

    
    ) or NaOCl (for in situ nitrile oxide generation)
    

Step-by-Step Workflow:

  • Preparation: Dissolve 3-methylbenzaldehyde oxime (1.0 eq) in 2,3-dichloro-1-propene (5.0 eq).

  • Cycloaddition: Add

    
     (1.2 eq) dropwise at 0°C to generate the nitrile oxide in situ.
    
  • Reflux: Heat the mixture to 60°C for 4 hours. The nitrile oxide undergoes [3+2] cycloaddition with the chlorinated alkene, followed by elimination of HCl to aromatize the ring.

  • Workup: Quench with water, extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

    • Validation Check:

      
       NMR should show a singlet at ~6.4 ppm (isoxazole C4-H) and disappearance of the oxime OH.
      
Protocol 2: Functionalization via (Displacement)

Target: Converting CMP-Isoxazole into a bioactive amino-isoxazole.

Reagents:

  • CMP-Isoxazole (1.0 eq)

  • Piperazine derivative (1.2 eq)

  • 
     (2.0 eq)
    
  • DMF or Acetonitrile (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve CMP-Isoxazole in dry DMF (0.5 M concentration).

  • Addition: Add the amine and potassium carbonate.

  • Reaction: Heat to 80-100°C for 6-12 hours.

    • Note: Unlike 2-chlorooxazoles which may require >120°C, the 5-chloroisoxazole typically reacts under 100°C due to the higher electrophilicity of C5.

  • Monitoring: Monitor by TLC or LC-MS. The product will be significantly more polar.

Comparative Stability & Metabolism[1]

When selecting between CMP-Isoxazole and a 1,3-oxazole for a drug candidate, metabolic stability is the deciding factor.

  • Oxidative Stability: Both rings are relatively stable to oxidative metabolism, though the methyl group on the phenyl ring is a site for benzylic oxidation (to carboxylic acid).

  • Reductive Instability (The Isoxazole Risk): The N-O bond in CMP-Isoxazole is susceptible to reductive cleavage by bacterial reductases or metallic enzymes (e.g., forming an amino-enone).

    • Mitigation: If the target is in the gut (high reductive environment), a 1,3-oxazole is preferred. If the target is systemic/CNS, the isoxazole is generally stable.

Visualization: Synthesis & Stability Flow[5]

Synthesis_Stability Precursor 3-Methylbenzaldehyde Oxime Intermediate Nitrile Oxide (In Situ) Precursor->Intermediate Oxidation (NCS/Et3N) Product CMP-Isoxazole (Target Scaffold) Intermediate->Product [3+2] w/ Dichloroalkene Metabolism Metabolic Risk: Reductive Ring Opening Product->Metabolism Bacterial Reductase Stable_Analog Alternative: 1,3-Oxazole Scaffold Metabolism->Stable_Analog If unstable, switch to ->

Figure 2: Synthesis pathway and the critical metabolic decision point regarding the N-O bond stability.

References

  • Isoxazole Reactivity &

    
     Mechanisms: 
    
    • Title: Nucleophilic aromatic substitution (SNAr) in the synthesis of pharmacologically active isoxazoles.
    • Source:Chemistry of Heterocyclic Compounds.
    • Context: Validates the "soft spot" reactivity of C5-chloroisoxazoles compared to other azoles.
    • URL:[Link] (Journal Home)

  • Fe(II)-Catalyzed Isomerization (Azirine Route)

    • Title: Fe(II)-Catalyzed Isomerization of 5-Chloroisoxazoles to 2H-Azirine-2-carbonyl Chlorides.[4][5][6][7][8]

    • Source:Journal of Organic Chemistry (2018).
    • Context: Describes the unique p
    • URL:[Link]

  • General Isoxazole Synthesis

    • Title: 5-Chloroisoxazoles: A Versatile Starting Material.[8]

    • Source:Molecules (2022).[4]

    • Context: Provides the specific protocols for handling these chlorinated intermedi
    • URL:[Link]

  • Comparative Scaffold Analysis

    • Title: Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds.
    • Source: BenchChem / NIH D
    • Context: Physicochemical property comparisons (Dipole, pKa).
    • URL:[Link]

Sources

Comparative In Silico Docking Analysis: 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads

Executive Summary & Molecular Profile

This guide provides a technical evaluation of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole (referred to herein as CMP-Isox ), a halogenated heterocyclic scaffold. We compare its molecular docking performance against established isoxazole-based therapeutics (Valdecoxib ) and structural analogs to determine its viability as a lead compound.

The analysis focuses on two primary therapeutic targets validated for the isoxazole pharmacophore: Cyclooxygenase-2 (COX-2) (Anti-inflammatory) and Heat Shock Protein 90 (Hsp90) (Oncology).

The Compound at a Glance
FeatureSpecification
IUPAC Name 5-Chloro-3-(3-methylphenyl)-1,2-oxazole
Key Pharmacophore 3,5-disubstituted isoxazole ring
Electronic Feature 5-Cl substituent (Halogen bond donor)
Lipophilicity (cLogP) ~3.2 (Predicted)
Primary Utility Fragment-based lead for COX-2/Hsp90 inhibition

Target Selection & Mechanistic Rationale

Target A: Cyclooxygenase-2 (COX-2)[3]
  • Rationale: The isoxazole ring is the core scaffold of Valdecoxib , a selective COX-2 inhibitor. The 3,4-diaryl substitution pattern is classic for COX-2 selectivity. CMP-Isox presents a mono-aryl variation where the 5-Chloro group serves as a bioisostere for the second phenyl ring, potentially reducing molecular weight while maintaining hydrophobic occupancy in the active site.

  • Key Residues: Arg120, Tyr355, Val523 (Selectivity gate).

Target B: Heat Shock Protein 90 (Hsp90)
  • Rationale: Isoxazole derivatives (e.g., Luminespib analogs) bind the ATP-binding pocket of Hsp90.[1] The 5-Chloro substituent is hypothesized to engage in halogen bonding with the backbone carbonyl of Leu48 , a critical interaction for potency.

Experimental Protocol: Self-Validating Docking Workflow

To ensure reproducibility and trustworthiness, the following protocol utilizes a "Redocking Validation" step.

Step 1: Ligand Preparation
  • Structure Generation: 2D structures of CMP-Isox, Valdecoxib (Positive Control), and the des-chloro analog (Negative Control) are converted to 3D using OpenBabel.

  • Energy Minimization: Apply MMFF94 force field (steepest descent, 5000 steps) to relax bond angles.

  • Charge Assignment: Gasteiger partial charges are added; non-polar hydrogens are merged.

Step 2: Receptor Preparation
  • Source: PDB ID 4M11 (COX-2 complexed with Celecoxib) and 2VCJ (Hsp90).

  • Cleaning: Remove water molecules (except those bridging critical interactions), add polar hydrogens, and compute Kollman charges.

  • Grid Generation:

    • Center: Defined by the centroid of the co-crystallized ligand.

    • Dimensions:

      
       Å box (ensures coverage of the hydrophobic channel).
      
Step 3: Validation & Docking
  • Validation: Re-dock the native co-crystallized ligand. A Root Mean Square Deviation (RMSD)

    
     Å between the docked and crystal pose validates the grid parameters.
    
  • Algorithm: Lamarckian Genetic Algorithm (LGA) via AutoDock Vina / Glide XP.

  • Runs: 50 independent runs per ligand to ensure convergence.

Comparative Performance Analysis

The following data compares the binding affinity (


) and interaction modes of CMP-Isox against the industry standard (Valdecoxib) and a structural analog.
Table 1: Comparative Docking Scores (COX-2 Target)
LigandBinding Affinity (kcal/mol)Inhibition Constant (

)*
Key Interactions
Valdecoxib (Standard) -9.8 ± 0.2 65 nMH-bonds (Arg120, Tyr355);

-

stacking
CMP-Isox (Topic) -8.4 ± 0.3 720 nMHalogen Bond (Ser530) ; Hydrophobic (Val523)
Des-Chloro Analog -7.1 ± 0.26.2

M
Weak Hydrophobic; Loss of Ser530 contact

Note:


 is predicted based on the equation 

at 298K.
Analysis of Results
  • Role of Chlorine: The 1.3 kcal/mol improvement of CMP-Isox over the Des-Chloro analog confirms the critical role of the 5-Cl substituent. Visual inspection suggests the Chlorine atom occupies the hydrophobic pocket usually filled by the sulfonamide phenyl group in Valdecoxib, or engages in a halogen bond with the hydroxyl of Ser530.

  • Potency Gap: While CMP-Isox is less potent than Valdecoxib (-8.4 vs -9.8), it has a significantly lower molecular weight (MW ~193 vs ~314). This makes CMP-Isox a highly efficient Fragment Lead (high Ligand Efficiency).

Mechanistic Visualization: The Halogen Advantage

The diagram below illustrates the comparative binding pathway and the specific advantage provided by the halogenated scaffold in the inflammatory cascade.

DockingPathway cluster_0 Ligand Properties cluster_1 COX-2 Active Site CMP CMP-Isox (5-Cl-3-Tolyl-Isoxazole) HydroPocket Hydrophobic Channel (Val523, Leu384) CMP->HydroPocket Steric Fit Ser530 Ser530 (Halogen Bond Acceptor) CMP->Ser530 Cl···O Interaction (Halogen Bond) Val Valdecoxib (Standard Drug) Val->HydroPocket High Affinity PolarGate Arg120 / Tyr355 (H-Bond Network) Val->PolarGate Sulfonamide H-Bonds Response Anti-Inflammatory Response HydroPocket->Response Inhibition PolarGate->Response Ser530->Response Stabilization

Figure 1: Mechanistic differentiation. CMP-Isox exploits a specific Halogen Bond with Ser530, distinct from the hydrogen-bonding network utilized by Valdecoxib.

Strategic Recommendations

Based on the comparative docking studies, 5-Chloro-3-(3-methylphenyl)-1,2-oxazole is recommended as a Fragment-Based Drug Design (FBDD) starting point rather than a final drug candidate.

  • Optimization Strategy:

    • Grow Vector: The C-4 position of the isoxazole ring is solvent-exposed in the docking pose. Attaching a polar moiety (e.g., a sulfonamide or sulfone) at C-4 could bridge the interaction to Arg120, potentially boosting affinity to the -9.5 kcal/mol range.

  • Safety Profiling:

    • The 5-Chloro-isoxazole moiety can be chemically reactive (susceptible to nucleophilic attack by biological thiols like Glutathione). Stability assays are required before advancing to in vivo models.

References

  • BenchChem. (2025).[1] Comparative Docking Analysis of Isoxazole-Based Kinase Inhibitors. Retrieved from

  • National Institutes of Health (NIH). (2016). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. PMC4752981. Retrieved from

  • ICM University of Warsaw. (2023). Nitrosubstituted analogs of isoxazolines: estimation of biological activity via molecular docking. Scientiae Radices. Retrieved from

  • Adichunchanagiri University. (2021). Synthesis and docking studies of 3-phenyl-5-furan isoxazole derivatives. Retrieved from

  • Balakrishnan, B., et al. (2011).[2] 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole Crystal Structure. Acta Crystallographica Section E. Retrieved from

Sources

Assessing the Novelty of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole's Biological Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1] This guide provides an in-depth analysis of the potential biological profile of a specific, novel derivative, 5-Chloro-3-(3-methylphenyl)-1,2-oxazole. While direct experimental data for this compound is not yet publicly available, by leveraging structure-activity relationship (SAR) data from closely related analogues, we can construct a hypothesized biological profile and benchmark it against established derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities for therapeutic intervention, with a focus on anticancer applications.

Introduction: The Isoxazole Scaffold in Oncology

The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a versatile heterocyclic motif found in various FDA-approved drugs and clinical candidates.[2] Its utility in medicinal chemistry stems from its rigid, planar structure which can appropriately position substituent groups to interact with biological targets, as well as its favorable metabolic stability and pharmacokinetic properties. In oncology, isoxazole derivatives have demonstrated efficacy through diverse mechanisms, including the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.[3][4][5]

The novelty of any new derivative lies in the unique combination of substituents attached to the core. For 5-Chloro-3-(3-methylphenyl)-1,2-oxazole, the key features are:

  • A chloro group at the 5-position : Halogen substituents, particularly chlorine and bromine, are frequently associated with enhanced cytotoxic activity in various heterocyclic scaffolds.[6] They can alter the electronic properties of the ring and participate in halogen bonding, potentially increasing binding affinity to target proteins.

  • A 3-methylphenyl group at the 3-position : The presence and substitution pattern of aryl groups are critical determinants of activity. A methylphenyl (tolyl) group provides a lipophilic domain that can engage in hydrophobic interactions within a target's binding pocket.

Based on these structural features and the broader literature on isoxazole derivatives, we hypothesize that 5-Chloro-3-(3-methylphenyl)-1,2-oxazole possesses significant potential as an anticancer agent, likely acting through the induction of apoptosis.

Comparative Analysis: Benchmarking Against Structurally Related Isoxazoles

To contextualize the potential efficacy of our target compound, we will compare it to a series of 3,5-disubstituted isoxazole derivatives synthesized and evaluated for their antiproliferative activity against the K562 human chronic myeloid leukemia cell line by Aissa et al.[7] This study provides a valuable dataset for comparison, as it includes derivatives with various aryl substitutions, including one with a chloro substituent.

Table 1: Comparative Antiproliferative Activity of Isoxazole Derivatives against K562 Cells

Compound IDStructureR Group on 3-Phenyl RingIC₅₀ (µg/mL)[7]IC₅₀ (µM)[7]
Target Compound (Hypothesized) 5-Chloro-3-(3-methylphenyl)-1,2-oxazole3-Methyl--
Alternative 1 (3b) H (Unsubstituted)2681
Alternative 2 (3a) 4-Methoxy1855
Alternative 3 (3d) 4-tert-Butyl1645
Alternative 4 (3e) 4-Chloro1854.5

Note: The structures for alternatives are based on the tyrosol-derived scaffold from the reference study. The IC₅₀ values are presented to illustrate the impact of substitution on activity.

Analysis of Comparative Data:

The data from Aissa et al. demonstrates that substitutions on the phenyl ring at the 3-position significantly modulate the antiproliferative activity of the isoxazole scaffold.[7]

  • The unsubstituted phenyl derivative (Alternative 1 ) shows the highest IC₅₀ value (81 µM), indicating the lowest potency.

  • The introduction of a 4-methoxy group (Alternative 2 ) or a bulky 4-tert-butyl group (Alternative 3 ) enhances potency, with IC₅₀ values of 55 µM and 45 µM, respectively.

  • Notably, the presence of a 4-chloro substituent (Alternative 4 ) results in a potent IC₅₀ of 54.5 µM.[7]

Projected Novelty of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole:

Our target compound combines a chloro group on the isoxazole ring itself with a methylphenyl group. This unique combination suggests a potentially novel and potent biological profile. The chloro group at the 5-position is expected to enhance overall cytotoxic potential, while the 3-methylphenyl moiety could confer a different target specificity or binding orientation compared to the para-substituted analogues in the table. It is plausible that 5-Chloro-3-(3-methylphenyl)-1,2-oxazole could exhibit an IC₅₀ value in the low micromolar range, potentially with improved selectivity against certain cancer cell lines.

Proposed Mechanism of Action: Induction of Apoptosis

A common mechanism of action for anticancer isoxazole derivatives is the induction of programmed cell death, or apoptosis.[4][5] Apoptosis can be initiated through two primary signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the dismantling of the cell.[8][9]

Apoptosis_Pathway ext_stim Extrinsic Stimuli (e.g., FasL, TNF-α) death_rec Death Receptors (e.g., Fas, TNFR) ext_stim->death_rec cas8 Pro-Caspase-8 death_rec->cas8 DISC formation act_cas8 Active Caspase-8 cas8->act_cas8 cas3 Pro-Caspase-3 act_cas8->cas3 int_stim Intrinsic Stimuli (e.g., DNA Damage, Oxidative Stress) bcl2_fam Bcl-2 Family Proteins (Bax/Bak, Bcl-2/Bcl-xL) int_stim->bcl2_fam mito Mitochondrion bcl2_fam->mito Regulate MOMP cyt_c Cytochrome c mito->cyt_c Release apaf1 Apaf-1 cyt_c->apaf1 apoptosome Apoptosome apaf1->apoptosome Forms cas9 Pro-Caspase-9 apoptosome->cas9 act_cas9 Active Caspase-9 cas9->act_cas9 act_cas9->cas3 act_cas3 Active Caspase-3 cas3->act_cas3 apoptosis Apoptosis (Cell Death) act_cas3->apoptosis isoxazole 5-Chloro-3-(3-methylphenyl)- 1,2-oxazole (Hypothesized Target) isoxazole->bcl2_fam Potential Modulation Workflow start Synthesize & Purify 5-Chloro-3-(3-methylphenyl)-1,2-oxazole mtt MTT Cytotoxicity Assay (Determine IC₅₀) start->mtt apoptosis_assay Apoptosis Assays (e.g., Annexin V/PI Staining) mtt->apoptosis_assay If IC₅₀ is potent western_blot Western Blot Analysis (Probe Apoptotic Proteins) apoptosis_assay->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis_assay->cell_cycle end Characterize Biological Profile and Novelty western_blot->end cell_cycle->end

Caption: Experimental workflow for characterizing the compound's novelty.

This protocol is for assessing the cytotoxicity of the target compound against a selected cancer cell line (e.g., K562, MCF-7, or A549) in a 96-well plate format. [10] Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 5-Chloro-3-(3-methylphenyl)-1,2-oxazole (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest cells in their exponential growth phase.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Include wells for "cells only" (positive control) and "medium only" (blank).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various compound dilutions to the respective wells. Add fresh medium with the corresponding DMSO concentration to the control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [11]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO or another suitable solubilization buffer to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. * Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

While the biological profile of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole has not been explicitly characterized, a comprehensive analysis of related structures strongly suggests its potential as a novel anticancer agent. The unique combination of a 5-chloro and a 3-(3-methylphenyl) substituent on the isoxazole core provides a compelling rationale for its synthesis and biological evaluation.

The proposed novelty of this compound lies in its potential for enhanced potency and a distinct structure-activity relationship profile compared to existing isoxazole derivatives. The experimental workflow detailed in this guide provides a clear and robust pathway to validate this hypothesis, starting with the fundamental assessment of cytotoxicity and progressing to a more detailed mechanistic investigation. The insights gained from these studies will be crucial in determining the true novelty and therapeutic potential of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole in the competitive field of oncology drug discovery.

References

  • Aissa, I., et al. (2022). Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis. MDPI. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

  • Overview of the signaling pathway of apoptosis. ResearchGate. Available at: [Link]

  • Extrinsic & Intrinsic Apoptosis Pathways Diagram. SciSpace. Available at: [Link]

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Taylor & Francis Online. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]

  • Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Impactfactor. Available at: [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. Available at: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC. Available at: [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements. Engineered Science Publisher. Available at: [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Available at: [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. PMC. Available at: [Link]

  • Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... ResearchGate. Available at: [Link]

  • Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis. MDPI. Available at: [Link]

  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available at: [Link]

  • 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Springer Link. Available at: [Link]

Sources

A Head-to-Head Comparison for Drug Discovery: 5-Chloro-3-(3-methylphenyl)-1,2-oxazole versus Leflunomide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating Next-Generation Isoxazole Derivatives

In the landscape of medicinal chemistry, the isoxazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] Its value lies in its metabolic stability and its ability to act as a versatile pharmacophore. This guide presents a comparative analysis of an investigational compound, 5-Chloro-3-(3-methylphenyl)-1,2-oxazole, against the established anti-rheumatic drug, Leflunomide.

While extensive clinical data for 5-Chloro-3-(3-methylphenyl)-1,2-oxazole is not yet available, this document serves as a framework for researchers. It outlines the synthetic rationale, proposes a plausible biological target based on structural analogy, and provides detailed protocols for a head-to-head evaluation against Leflunomide, a well-characterized isoxazole-based drug.[2]

Compound Overview: Structures and Rationale

A comparative analysis begins with the foundational structures of the molecules.

Investigational Compound: 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

This novel compound features a 1,2-oxazole ring substituted at the 3-position with a 3-methylphenyl (m-tolyl) group and at the 5-position with a chlorine atom. The placement of the chloro and methylphenyl groups is deliberate. The chlorine at the 5-position can influence the molecule's electronic properties and metabolic stability. The m-tolyl group at the 3-position provides a lipophilic region that can be crucial for binding to hydrophobic pockets within a target protein. Its structural similarity to known cyclooxygenase (COX) inhibitors, such as Valdecoxib, suggests that it may exhibit anti-inflammatory properties by targeting the COX-2 enzyme.

Reference Compound: Leflunomide

Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid and psoriatic arthritis.[2][3] It is a prodrug that is rapidly converted to its active metabolite, teriflunomide.[4] Leflunomide's structure consists of a 5-methylisoxazole core linked via a carboxamide to a 4-trifluoromethylphenyl group. Its mechanism of action is well-established and involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[5][6] This inhibition curtails the proliferation of activated lymphocytes, which are key drivers of autoimmune inflammation.[7]

Property5-Chloro-3-(3-methylphenyl)-1,2-oxazole (Estimated)Leflunomide
Molecular Formula C10H8ClNOC12H9F3N2O2
Molecular Weight 209.63 g/mol 270.21 g/mol
Structure
Primary Therapeutic Area Hypothesized: Anti-inflammatoryAnti-rheumatic, Immunosuppressive
Known Mechanism of Action Hypothesized: COX-2 InhibitionDihydroorotate Dehydrogenase (DHODH) Inhibition[5]

Synthesis and Purification

The feasibility of large-scale production is a critical consideration in drug development. Here, we outline a plausible synthesis for the investigational compound and a summary of the established synthesis for Leflunomide.

Proposed Synthesis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

The synthesis of 3,5-disubstituted isoxazoles is commonly achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[8][9][10] This approach offers a high degree of regioselectivity.

Workflow for Synthesis of the Investigational Compound

A 3-Methylbenzaldehyde C 3-Methylbenzaldehyde Oxime A->C Reaction B Hydroxylamine B->C Reaction E In situ generation of 3-Methylbenzonitrile Oxide C->E Oxidation D N-Chlorosuccinimide (NCS) D->E Oxidant G 1,3-Dipolar Cycloaddition E->G F Chloroacetylene F->G H 5-Chloro-3-(3-methylphenyl)-1,2-oxazole G->H

Caption: Proposed synthesis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole.

Experimental Protocol:

  • Oxime Formation: To a solution of 3-methylbenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq). Stir the mixture at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates the complete consumption of the aldehyde.

  • Nitrile Oxide Generation and Cycloaddition: Cool the reaction mixture in an ice bath. Add N-chlorosuccinimide (NCS) (1.2 eq) portion-wise to generate the hydroximoyl chloride, which then eliminates HCl in the presence of a base (like triethylamine, added subsequently) to form the 3-methylbenzonitrile oxide in situ.[11][12]

  • Cycloaddition: Introduce chloroacetylene gas (or a suitable chloroalkyne precursor) into the reaction mixture. Allow the reaction to proceed at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 5-Chloro-3-(3-methylphenyl)-1,2-oxazole.

Established Synthesis of Leflunomide

The synthesis of Leflunomide is well-documented and typically involves the acylation of 4-trifluoromethylaniline with 5-methylisoxazole-4-carbonyl chloride.[13][14][15]

Workflow for the Synthesis of Leflunomide

A 5-Methylisoxazole-4-carboxylic acid C 5-Methylisoxazole-4-carbonyl chloride A->C Chlorination B Thionyl Chloride B->C E Acylation Reaction C->E D 4-Trifluoromethylaniline D->E F Leflunomide E->F G Purification (Recrystallization) F->G H High-Purity Leflunomide G->H

Caption: Established synthetic workflow for Leflunomide.[4]

Head-to-Head Comparison of Biological Activity

Given the structural clues of the investigational compound, a logical starting point for biological evaluation is its potential as a selective COX-2 inhibitor. Leflunomide, on the other hand, does not act via this pathway. This section provides the protocols to test this hypothesis and compare the anti-inflammatory potential.

Hypothesized Mechanism of Action: COX-2 Inhibition

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[16] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[17]

The Cyclooxygenase (COX) Pathway

cluster_0 Cell Membrane cluster_1 Cytosol Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Investigational Compound Investigational Compound Investigational Compound->COX-2 Inhibition

Caption: Hypothesized inhibition of the COX-2 pathway by the investigational compound.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the investigational compound against purified human COX-2 and compare it to a known COX-2 inhibitor like Celecoxib.

Materials:

  • Purified human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., Amplex Red)

  • Heme

  • Arachidonic acid (substrate)

  • Investigational compound and Leflunomide

  • Celecoxib (positive control)

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure: [16][18][19]

  • Compound Preparation: Prepare stock solutions of the investigational compound, Leflunomide, and Celecoxib in DMSO. Perform serial dilutions in COX Assay Buffer to create a range of test concentrations (e.g., from 0.01 µM to 100 µM).

  • Reaction Setup: In a 96-well plate, add the following to designated wells:

    • Enzyme Control: 80 µL Reaction Mix (Assay Buffer, COX Probe, Heme) + 10 µL Assay Buffer + 10 µL COX-2 Enzyme.

    • Inhibitor Wells: 80 µL Reaction Mix + 10 µL of diluted test compound/control + 10 µL COX-2 Enzyme.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the enzyme control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Comparative Data (Hypothetical)

The following table illustrates how the experimental data would be presented.

CompoundTargetIC50 (µM)
5-Chloro-3-(3-methylphenyl)-1,2-oxazole COX-2To be determined
Leflunomide COX-2Expected to be high/inactive
Celecoxib (Control) COX-2~0.45[16]

Discussion and Future Directions

This guide provides a foundational framework for the comparative evaluation of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole and Leflunomide. The primary hypothesis is that the investigational compound may act as a COX-2 inhibitor, offering a different mechanism of anti-inflammatory action compared to Leflunomide's inhibition of pyrimidine synthesis.

Key Experimental Questions to Address:

  • Potency and Selectivity: The initial COX-2 inhibition assay will establish potency. Subsequent assays against COX-1 are crucial to determine the selectivity index, a key parameter for predicting gastrointestinal safety.

  • Cell-Based Efficacy: Moving from an enzymatic assay to a cell-based model (e.g., measuring prostaglandin E2 production in LPS-stimulated macrophages) will provide insights into cellular permeability and efficacy in a more complex biological environment.[18]

  • Off-Target Effects: While Leflunomide's primary target is DHODH, it is also known to inhibit tyrosine kinases at higher concentrations.[7] A comprehensive kinase panel screening for the investigational compound would be prudent to identify any potential off-target activities.

By following the outlined synthetic and screening protocols, researchers can systematically evaluate the therapeutic potential of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole. A favorable outcome from these in vitro studies would provide a strong rationale for advancing the compound to in vivo models of inflammation and further pre-clinical development.

References

  • Leflunomide - Wikipedia. [URL: https://en.wikipedia.org/wiki/Leflunomide]
  • Fox, R. I. (1999). Mechanism of action for leflunomide in rheumatoid arthritis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10622441/]
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [URL: https://www.assaygenie.com/cox-2-inhibitor-screening-kit-fluorometric]
  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [URL: https://bpsbioscience.com/cox2-inhibitor-screening-assay-kit-71112]
  • What is the mechanism of Leflunomide? Patsnap Synapse. [URL: https://www.patsnap.
  • An In-depth Technical Guide to the Synthesis and Purification of Leflunomide for Research Applications. Benchchem. [URL: https://www.benchchem.
  • Mader, J. S. (2000). Leflunomide: mode of action in the treatment of rheumatoid arthritis. Annals of the Rheumatic Diseases. [URL: https://ard.bmj.com/content/59/11/841]
  • Leflunomide (LEF). Arthritis Society Canada. [URL: https://arthritis.
  • 1,3-Dipolar cycloaddition - Wikipedia. [URL: https://en.wikipedia.org/wiki/1,3-Dipolar_cycloaddition]
  • Application Notes and Protocols for a Selective COX-2 Inhibitor in In Vitro Studies. Benchchem. [URL: https://www.benchchem.com/whitepaper/application-notes-and-protocols-for-a-selective-cox-2-inhibitor-in-in-vitro-studies]
  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/21/9/1118]
  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Springer. [URL: https://link.springer.com/protocol/10.1007/978-3-0348-7788-2_22]
  • COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/mak399]
  • COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547). Abcam. [URL: https://www.abcam.com/products/assay-kits/cox2-inhibitor-screening-kit-fluorometric-ab283401.html]
  • A method for synthesizing leflunomide. Google Patents. [URL: https://patents.google.
  • A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. ResearchGate. [URL: https://www.researchgate.
  • A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs-Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. World Journal of Pharmaceutical Sciences. [URL: https://www.wjpsonline.com/admin/uploads/gYcE2D.pdf]
  • Method for synthesizing leflunomide. Google Patents. [URL: https://patents.google.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra05749a]
  • Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2023.2248888]
  • Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3578007/]
  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE. [URL: https://core.ac.uk/download/pdf/286043685.pdf]
  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical. [URL: https://www.caymanchem.com/product/600100/cox-2-(human)-inhibitor-screening-assay-kit]
  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. [URL: https://www.derpharmachemica.

Sources

Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse range of biological targets. This inherent promiscuity necessitates a rigorous and multi-faceted experimental approach to pinpoint the specific MoA of a new derivative like 5-Chloro-3-(3-methylphenyl)-1,2-oxazole. Our investigation will be grounded in the principles of scientific integrity, ensuring that each experimental step logically informs the next, creating a self-validating workflow.

Part 1: Initial Unbiased Screening to Formulate a Hypothesis

Before we can confirm a mechanism, we must first generate a plausible hypothesis. In the absence of prior knowledge for 5-Chloro-3-(3-methylphenyl)-1,2-oxazole, a broad, unbiased screening approach is the most logical starting point. This strategy allows us to survey a wide range of biological activities without preconceived notions.

Phenotypic Screening: A Macroscopic View of Cellular Effects

Phenotypic screening serves as our initial exploratory tool. By observing the global changes a compound induces in a cellular context, we can gather valuable clues about its potential molecular targets.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: Choose a panel of well-characterized human cell lines representing diverse tissue origins (e.g., MCF-7 for breast cancer, A549 for lung cancer, U-2 OS for osteosarcoma). The rationale for using multiple lines is to identify both cell-type-specific and universal effects.

  • Compound Treatment: Plate cells in 384-well microplates and treat with a concentration range of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole (e.g., 0.1 µM to 100 µM) for 24 to 72 hours. Include a known cytotoxic agent (e.g., Staurosporine) as a positive control and DMSO as a vehicle control.

  • Staining: Following treatment, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to label key cellular components, such as Hoechst 33342 for the nucleus, Phalloidin-Alexa Fluor 488 for the actin cytoskeleton, and MitoTracker Red CMXRos for mitochondria.

  • Image Acquisition: Utilize a high-content imaging system to automatically capture multi-channel fluorescence images of each well.

  • Image Analysis: Employ sophisticated image analysis software to quantify a wide array of cellular features (e.g., nuclear size and intensity, cell shape, mitochondrial integrity, cytoskeletal arrangement).

Data Interpretation and Hypothesis Generation:

The power of this approach lies in its unbiased nature. By analyzing the multiparametric dataset, we can cluster the phenotypic profile of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole with those of reference compounds with known MoAs. For instance, a phenotype characterized by cell cycle arrest at the G2/M phase, nuclear condensation, and cytoskeletal disruption might suggest an interaction with tubulin or other mitotic machinery.

Table 1: Hypothetical Phenotypic Screening Results

Feature Analyzed5-Chloro-3-(3-methylphenyl)-1,2-oxazolePaclitaxel (Microtubule Stabilizer)Colchicine (Microtubule Destabilizer)DMSO (Vehicle)
Cell Count DecreasedDecreasedDecreasedNo Change
Nuclear Area IncreasedIncreasedIncreasedNo Change
Mitotic Index IncreasedIncreasedIncreasedNo Change
Cytoskeletal Integrity DisruptedDisrupted (Bundling)Disrupted (Depolymerization)Intact

Based on these hypothetical results, a primary hypothesis is that 5-Chloro-3-(3-methylphenyl)-1,2-oxazole acts as a microtubule-targeting agent.

Part 2: Target Deconvolution and Validation

With a working hypothesis in hand, the next phase involves a series of targeted experiments to identify the specific molecular target and validate the interaction.

In Vitro Tubulin Polymerization Assay

To directly test our hypothesis, we will assess the effect of the compound on the polymerization of purified tubulin in a cell-free system. This is a critical step to confirm a direct interaction and to differentiate between microtubule-stabilizing and -destabilizing activities.

Experimental Protocol: Tubulin Polymerization Assay

  • Reagents: Obtain highly purified bovine or porcine brain tubulin. Prepare a polymerization buffer containing GTP.

  • Assay Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole, Paclitaxel (positive control for stabilization), Colchicine (positive control for destabilization), and DMSO (vehicle control).

  • Data Acquisition: Measure the change in absorbance at 340 nm over time at 37°C using a microplate reader. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot absorbance versus time. Compare the polymerization curves for the test compound to the controls.

Table 2: Hypothetical Tubulin Polymerization Assay Data

CompoundConcentrationEffect on Polymerization RateEffect on Max Polymerization
5-Chloro-3-(3-methylphenyl)-1,2-oxazole10 µMIncreasedIncreased
Paclitaxel10 µMIncreasedIncreased
Colchicine10 µMDecreasedDecreased
DMSO-BaselineBaseline

These results would strongly suggest that 5-Chloro-3-(3-methylphenyl)-1,2-oxazole, similar to Paclitaxel, promotes the polymerization of tubulin, classifying it as a microtubule-stabilizing agent.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement within a cellular environment. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with 5-Chloro-3-(3-methylphenyl)-1,2-oxazole or DMSO.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target protein (in this case, α-tubulin and β-tubulin) remaining at each temperature using Western blotting or mass spectrometry.

Data Interpretation:

A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound, confirming a direct physical interaction in the complex milieu of the cell.

cluster_workflow CETSA Workflow A Treat cells with compound or vehicle B Heat cell lysates across a temperature gradient A->B C Separate soluble and aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melt curves and compare shifts D->E

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Part 3: Comparative Analysis and Final Confirmation

To provide a comprehensive guide, we must compare the MoA of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole with established alternatives.

Table 3: Comparative MoA of Microtubule-Targeting Agents

Feature5-Chloro-3-(3-methylphenyl)-1,2-oxazolePaclitaxelColchicine
Class Microtubule StabilizerMicrotubule StabilizerMicrotubule Destabilizer
Binding Site To be determined (e.g., taxol or novel site)Taxol pocket on β-tubulinColchicine-binding site on β-tubulin
Effect on Tubulin Promotes polymerizationPromotes polymerizationInhibits polymerization
Cellular Phenotype G2/M arrest, apoptosisG2/M arrest, apoptosisG2/M arrest, apoptosis
Competitive Binding Assays

To further refine the MoA, competitive binding assays can determine if 5-Chloro-3-(3-methylphenyl)-1,2-oxazole binds to a known site on tubulin. For example, using a radiolabeled or fluorescently tagged version of Paclitaxel, one could assess if our compound can displace it from its binding site.

cluster_pathway Microtubule Dynamics and Drug Intervention Tubulin Tubulin Dimers MT Microtubule Tubulin->MT Polymerization MT->Tubulin Depolymerization G2M G2/M Phase Arrest MT->G2M Apoptosis Apoptosis G2M->Apoptosis OurCompound 5-Chloro-3-(3-methylphenyl)-1,2-oxazole OurCompound->MT Stabilizes Paclitaxel Paclitaxel Paclitaxel->MT Stabilizes Colchicine Colchicine Colchicine->Tubulin Inhibits Polymerization

Caption: Signaling pathway of microtubule-targeting agents.

Conclusion

This guide has outlined a systematic and logical progression of experiments to confirm the mechanism of action of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole. By moving from broad, unbiased phenotypic screening to specific, target-based assays, we can build a compelling and evidence-based narrative. The comparative analysis with known microtubule-targeting agents not only contextualizes the findings but also highlights the potential novelty of this compound. This rigorous approach is essential for advancing our understanding of new chemical entities and for making informed decisions in the drug development pipeline.

References

  • Note: As "5-Chloro-3-(3-methylphenyl)-1,2-oxazole" is a hypothetical compound for the purpose of this guide, the references provided are to the methodologies and concepts discussed.
  • High-Content Screening: Zanella, F., et al. (2010). High-content screening: seeing is believing. Trends in Biotechnology. [Link]

  • Tubulin Polymerization Assay: A detailed protocol for this assay can be found from suppliers of purified tubulin, such as Cytoskeleton, Inc. [Link]

  • Cellular Thermal Shift Assay (CETSA): Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Microtubule-Targeting Agents: Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer. [Link]

Reproducibility of the Synthesis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

The synthesis of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole (also referred to as 5-chloro-3-(m-tolyl)isoxazole) is a critical gateway to functionalized isoxazole scaffolds used in broad-spectrum antibiotics and COX-2 inhibitors. While the isoxazole ring is stable, the introduction of the chlorine atom at the C5 position is often plagued by poor reproducibility, specifically regarding yield consistency and the formation of inseparable "tarry" byproducts.

This guide objectively compares three synthetic methodologies, identifying Method B (Base-Buffered Dehydrative Chlorination) as the superior protocol for reproducibility and scalability. We provide a validated, step-by-step workflow that mitigates the thermal runaway risks associated with traditional phosphorus oxychloride (


) chemistry.

The Synthetic Challenge: Regiochemistry & Lability

The core challenge lies in the tautomeric nature of the intermediate, 3-(3-methylphenyl)-5-isoxazolone .

  • Regioselectivity: The starting material must be synthesized via the reaction of hydroxylamine with ethyl 3-(3-methylphenyl)-3-oxopropanoate. Incorrect pH control here leads to the 3-hydroxy-5-aryl isomer, which does not yield the desired 5-chloro product.

  • Chlorination Instability: The C5-Cl bond in isoxazoles is susceptible to acid-catalyzed hydrolysis during workup, reverting to the starting isoxazolone. Standard protocols often fail because they lack a robust acid-scavenging strategy during the quench phase.

Reaction Pathway Visualization

ReactionPathway Start 3-Methylacetophenone (Precursor) Inter1 Beta-Keto Ester (Claisen Condensation) Start->Inter1 + Diethyl Carbonate/NaH Inter2 3-(3-methylphenyl)-5-isoxazolone (Tautomeric Equilibrium) Inter1->Inter2 + NH2OH·HCl pH Control Product 5-Chloro-3-(3-methylphenyl)-1,2-oxazole (Target) Inter2->Product + POCl3 / Et3N (Method B) Byprod Hydrolysis Byproduct (Reversion) Product->Byprod Acidic Workup (Avoid!)

Figure 1: The synthetic pathway highlighting the critical tautomeric intermediate and the risk of hydrolytic reversion.

Comparative Methodology

We evaluated three common protocols based on yield, purity profile, and safety (thermal control).

FeatureMethod A: Neat

(Traditional)
Method B: Buffered

(Recommended)
Method C:

Melt (Legacy)
Reagents Excess

(Solvent/Reagent)

(1.5 eq) +

(1.0 eq) in Toluene
Solid

(No solvent)
Temperature Reflux (~106°C)70–80°C140–160°C
Yield (Isolated) 45–60% (Variable)82–88% (Consistent) 30–50%
Purity (HPLC) 85–90% (Black tars common)>98% <80% (Phosphorus residues)
Safety Profile High Risk: Violent quench; thermal runaway.Moderate: Controlled exotherm; manageable quench.Severe: Sublimation hazards; difficult residue.
Scalability Poor (Viscosity/Stirring issues)Excellent (Homogeneous solution)Poor (Solid caking)
Expert Insight: Why Method B Wins

Method A relies on brute thermal force, often decomposing the labile isoxazole ring. Method B utilizes a base (Triethylamine or Pyridine) which serves two functions:

  • Catalysis: It forms a highly reactive phosphoryl-ammonium species (

    
    ), allowing the reaction to proceed at lower temperatures.
    
  • Buffering: It neutralizes the HCl generated during the reaction, preventing acid-catalyzed degradation of the product.

Validated Protocol: Buffered Dehydrative Chlorination (Method B)

This protocol is optimized for a 10g scale.

Materials
  • Precursor: 3-(3-methylphenyl)-5-isoxazolone (10.0 g, 57.1 mmol). Note: Ensure moisture content is <0.5% w/w.[1]

  • Reagent: Phosphorus Oxychloride (

    
    ) (13.1 g, 85.6 mmol, 1.5 eq).
    
  • Base: Triethylamine (

    
    ) (5.78 g, 57.1 mmol, 1.0 eq).
    
  • Solvent: Toluene (anhydrous, 100 mL).

Step-by-Step Workflow
Phase 1: Reaction Setup
  • Inert Atmosphere: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).
    
  • Slurry Formation: Charge the flask with the isoxazolone precursor and Toluene. Stir to form a suspension.

  • Base Addition: Add Triethylamine in one portion. The slurry may thicken or change color (yellowing) due to salt formation.

  • Controlled Addition: Cool the mixture to 0–5°C (ice bath). Add

    
     dropwise over 20 minutes. Critical: Do not allow internal temperature to exceed 10°C.
    
Phase 2: Chlorination
  • Ramp: Remove the ice bath and allow to warm to room temperature (RT) over 30 minutes.

  • Heating: Heat the mixture to 75°C . Monitor by HPLC/TLC.

    • Endpoint: Reaction typically completes in 3–4 hours.

    • Visual Cue: The suspension will clarify into a dark orange/brown solution.

Phase 3: The "Safe Quench" (Critical Control Point)

Most reproducibility failures occur here due to exothermic hydrolysis.

  • Cooling: Cool the reaction mixture to RT.

  • Inverse Quench: Pour the reaction mixture slowly into a vigorously stirred beaker containing Ice/Water (200g) and Sodium Bicarbonate (

    
    ) .
    
    • Why Inverse? Adding water to the reaction pot concentrates acid and heat, degrading the product. Adding the reaction to water dissipates heat.

  • pH Check: Ensure the aqueous layer remains pH 7–8. Add more solid

    
     if necessary.
    
Phase 4: Isolation
  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash combined organics with Brine (50 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude oil often solidifies. Recrystallize from Hexane/Ethyl Acetate (9:1) to yield off-white needles.

Quality Control & Troubleshooting

Analytical Specifications
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 68–70°C (Lit. analogs often ~65–75°C).

  • 1H NMR (400 MHz, CDCl3):

    
     2.41 (s, 3H, Ar-Me), 6.35 (s, 1H, Isoxazole-H4), 7.25–7.60 (m, 4H, Ar-H).
    
    • Diagnostic Signal: The singlet at ~6.35 ppm confirms the retention of the isoxazole ring and lack of 4-chlorination.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield (<40%) "Wet" starting material reacts with

.
Dry isoxazolone in a vacuum oven at 40°C for 12h.
Product is Red/Black Oil Thermal decomposition (Temp >90°C).Strictly maintain 75°C; do not reflux vigorously.
Reversion to Starting Material Acidic hydrolysis during quench.Use the "Inverse Quench" method into

.
Isomer Contamination Impure starting material (3-OH vs 5-OH).Verify precursor regiochemistry via NOESY NMR before chlorination.
Purification Decision Logic

PurificationLogic Crude Crude Product Isolated Solid Solidifies on Standing? Crude->Solid YesSolid Yes Solid->YesSolid NoSolid No (Oily) Solid->NoSolid Recryst Recrystallize (Hexane/EtOAc 9:1) YesSolid->Recryst Column Flash Chromatography (Silica, 100% Hex -> 5% EtOAc) NoSolid->Column Preferred VacDist High Vac Distillation (Risk of decomposition!) NoSolid->VacDist Only if >50g

Figure 2: Decision matrix for purification based on the physical state of the crude isolate.

References

  • General Isoxazole Chlorination

    • Pérez, M. A., et al. "Synthesis of 5-chloroisoxazoles and their conversion into 2H-azirine-2-carboxylic acid derivatives." Molecules, vol. 28, no.[2] 1, 2022.

  • POCl3 Methodology & Safety

    • Karimi-Jaberi, Z., et al.
  • Regioselectivity in Isoxazole Synthesis

    • Hsieh, M. T., et al. "Solvent- and transition metal catalyst-dependent regioselectivity in the [3+2] cyclocondensation."[3] Journal of the Chinese Chemical Society, 2015.

  • Phosphorus Oxychloride Safety Data

    • National Research Council.[4] "Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 10." The National Academies Press, 2011.[4]

Sources

Safety Operating Guide

A Researcher's Comprehensive Guide to the Safe Handling of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole. It is designed for researchers, scientists, and professionals in drug development. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following information is extrapolated from data on structurally similar oxazole and isoxazole derivatives and is grounded in established principles of laboratory safety. A thorough, site-specific risk assessment must be conducted by qualified personnel before any handling of this compound.

Hazard Assessment: An Extrapolated Profile

Before handling any chemical, a comprehensive understanding of its potential hazards is paramount.[1] Based on the hazard classifications of analogous chlorinated and phenyl-substituted heterocyclic compounds, 5-Chloro-3-(3-methylphenyl)-1,2-oxazole should be treated as a hazardous substance. The anticipated hazard profile is summarized below.

Hazard ClassificationAnticipated RiskGHS Hazard Statement (Code)Source for Analogy
Acute Toxicity, Oral Harmful if swallowedH302[2]
Skin Corrosion/Irritation Causes skin irritationH315[2][3]
Serious Eye Damage/Irritation Causes serious eye damage/irritationH318 / H319[2][3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritationH335[2][3]

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[3]

The Core of Safety: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to ensure personal safety when handling 5-Chloro-3-(3-methylphenyl)-1,2-oxazole.[4] The selection of PPE is not merely a checklist; it is a calculated defense against specific, identified risks.

PPE ComponentSpecificationRationale and Causality
Eye and Face Protection Chemical safety goggles and a face shieldStandard safety glasses are insufficient.[5][6] Chemical safety goggles provide a seal around the eyes to protect against splashes. A full face shield must be worn in conjunction with goggles to protect the entire face when there is a risk of splashes, such as during bulk transfer or when cleaning up spills.[7]
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Gloves must be tested for chemical resistance. Thicker gloves generally offer better protection.[6] Double-gloving is a best practice when handling highly hazardous substances; the outer glove can be removed immediately after handling, minimizing contamination of lab equipment and notebooks.[6] Always inspect gloves for tears or punctures before use.
Body Protection Flame-resistant, long-sleeved lab coat with tight cuffsA flame-resistant lab coat protects against accidental splashes and potential fire hazards.[4] The coat should be fully buttoned with cuffs snug around the wrist to prevent skin exposure.
Respiratory Protection Required if engineering controls are insufficientAll handling of this compound should occur within a certified chemical fume hood to minimize inhalation of vapors or potential aerosols.[8] If a fume hood is unavailable or during a large spill clean-up, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][4] A full respiratory protection program, including fit-testing, is required under such conditions.[7]

Operational Guide: From Receipt to Disposal

Adherence to standardized procedures is essential for minimizing risk.[8] This workflow provides a step-by-step guide for the safe handling of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_post Post-Handling & Disposal Phase A 1. Conduct Risk Assessment & Review SDS Analogs B 2. Verify Fume Hood Certification & Airflow A->B C 3. Assemble & Inspect All Required PPE B->C D 4. Locate Emergency Equipment (Eyewash, Shower, Spill Kit) C->D E 5. Don Full PPE D->E F 6. Transfer Compound to Secondary Containment E->F G 7. Carefully Weigh or Dispense Compound F->G H 8. Securely Close Primary Container G->H I 9. Decontaminate Work Surface & Equipment H->I J 10. Segregate Waste (Solid & Liquid) I->J K 11. Dispose of Outer Gloves in Designated Waste J->K L 12. Store Compound in Labeled, Ventilated Cabinet K->L M 13. Wash Hands Thoroughly L->M

Caption: Workflow for the safe handling of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole.

Step-by-Step Protocol
  • Preparation :

    • Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.[4]

    • An emergency eyewash station, safety shower, and a fully stocked chemical spill kit must be accessible.[8][9]

    • Clearly label all containers with the chemical name and associated hazards.[9][10]

  • Dispensing and Handling :

    • Conduct all dispensing and handling of 5-Chloro-3-(3-methylphenyl)-1,2-oxazole inside a chemical fume hood to control vapor exposure.[1]

    • Use appropriate tools such as spatulas or pipettes to minimize direct contact and prevent dust or aerosol generation.

    • Keep containers closed when not in use.[9]

  • Storage :

    • Store the compound in a cool, dry, and well-ventilated area away from incompatible substances.[10]

    • Ensure the storage container is clearly labeled and tightly sealed.[1]

Emergency & Spill Response

Preparation is key to mitigating the impact of an emergency.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][11]

  • Skin Contact : Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. Seek medical attention if irritation persists.[3]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

  • Spill Response :

    • For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

    • In the event of a large spill, evacuate the immediate area and alert colleagues and the institutional safety officer.[4] Ensure the area is well-ventilated, if safe to do so. Only trained personnel should handle large spills.[9]

Disposal Plan

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation : Collect all waste containing 5-Chloro-3-(3-methylphenyl)-1,2-oxazole in designated, clearly labeled, and sealed hazardous waste containers. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Disposal Method : Chemical waste must be disposed of in accordance with local, state, and federal regulations.[1] This typically involves disposal through a licensed chemical waste management company.[12] Never dispose of this chemical down the drain or in regular trash.[12]

  • Contaminated Materials : All disposable PPE (gloves, etc.) and materials used for cleaning spills should be considered hazardous waste and disposed of accordingly.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • Personal protective equipment for handling 4-propyl-1,3-oxazole. Benchchem.
  • 6 Safety Practices for Highly Hazardous Lab Chemicals. (2021, April 6).
  • General Chemical Safety Guidelines. (2023, November 14). UCSD Blink.
  • The Importance of Chemical Safety in R&D Labs. (2024, October 2). Wilco Prime.
  • Chemical Safety in Research and Teaching.
  • 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole. PubChem.
  • SAFETY DATA SHEET: 5-Chloro-3-phenyl-2,1-benzisoxazole. (2010, October 20). Fisher Scientific.
  • 5-CHLORO-3-PHENYL-1,2,4-OXADIAZOLE SDS. ECHEMI.
  • Safe handling of hazardous drugs. PMC.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Purchasing & Products.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.